2,5-Dimethyl-3-nitropyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-7(9(10)11)6(2)8-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTIWFKSSFPXNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504830 | |
| Record name | 2,5-Dimethyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52381-06-3 | |
| Record name | 2,5-Dimethyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Navigating the Challenges of Pyridine Nitration
An In-depth Technical Guide to the Synthesis of 2,5-Dimethyl-3-nitropyridine from 2,5-Lutidine
This compound is a valuable substituted pyridine derivative, serving as a key building block in the synthesis of pharmaceuticals and agrochemicals. Its utility stems from the strategic placement of the nitro group, which can be readily transformed into other functional groups, such as amines, enabling further molecular elaboration. The synthesis of this target molecule from the readily available starting material, 2,5-lutidine (2,5-dimethylpyridine), presents a classic challenge in heterocyclic chemistry.
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution, including nitration.[1] Consequently, forcing conditions are typically required, which can lead to low yields and undesired side reactions.[2] This guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, critically evaluating the direct nitration approach and presenting a more reliable, field-proven pathway via an N-oxide intermediate. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and emphasize the critical safety considerations inherent to nitration chemistry.
Mechanistic Considerations: The Rationale for a Multi-Step Approach
The direct electrophilic nitration of 2,5-lutidine is deceptively complex. The pyridine nitrogen deactivates the ring, making it significantly less reactive than benzene. Furthermore, under the strongly acidic conditions required for nitration (e.g., mixed nitric and sulfuric acid), the pyridine nitrogen is protonated, further increasing its electron-withdrawing effect and deactivating the ring to an even greater extent.
Attempts at direct nitration are often low-yielding and can produce unexpected byproducts. For instance, the use of dinitrogen pentoxide (N₂O₅) has been reported to yield the desired this compound, but only in yields of less than 3%.[3] A more surprising outcome is observed when using nitric acid in trifluoroacetic anhydride, which results in the formation of 5-methyl-2-trinitromethylpyridine.[1][3] In this case, the harsh conditions favor nitration on the more reactive C2-methyl group rather than the deactivated pyridine ring.
To overcome these challenges, a more robust strategy involves the temporary modification of the pyridine ring to enhance its reactivity. The formation of a pyridine N-oxide is the most effective and widely adopted method to achieve this.
The N-Oxide Advantage: The N-oxide functionality activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions, through resonance donation of electron density. While the methyl groups at the 2- and 5-positions sterically hinder the 2- and 6-positions and electronically direct towards the 3- and 4-positions, the powerful activating effect of the N-oxide makes the 4-position the most favorable site for nitration. However, the subsequent deoxygenation step to regenerate the pyridine is a clean and high-yielding reaction, making this multi-step pathway the preferred method for synthesizing nitropyridines with high regioselectivity and yield.
Recommended Synthetic Pathway: The N-Oxide Route
The most reliable synthesis of this compound proceeds through a three-step sequence: N-oxidation of the starting 2,5-lutidine, followed by nitration of the resulting N-oxide, and concluding with deoxygenation to yield the final product.
Caption: Recommended three-step synthesis of this compound.
Experimental Protocols
Critical Safety Notice: Nitration reactions are highly exothermic and can proceed uncontrollably if not managed properly.[2] All procedures must be conducted in a certified chemical fume hood.[2] Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat, is mandatory.[4][5] Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents.[2] Pyridine derivatives are toxic and should be handled with care.[6] Always have an appropriate quenching agent (e.g., sodium bicarbonate solution) and spill kits readily available.[2]
Step 1: Synthesis of 2,5-Lutidine-N-oxide
This procedure utilizes hydrogen peroxide in acetic acid as a mild and effective oxidizing agent.
Reagents and Equipment:
-
2,5-Lutidine (1 mole)
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% aqueous solution)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Charge a round-bottom flask with 2,5-lutidine (1 mole) and glacial acetic acid (3 moles).
-
Stir the mixture and heat to 70-75°C.
-
Slowly add the 30% hydrogen peroxide solution (1.1 moles) dropwise via an addition funnel, ensuring the internal temperature does not exceed 90°C.
-
After the addition is complete, maintain the reaction mixture at 70-75°C for an additional 6-8 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess acetic acid and water under reduced pressure using a rotary evaporator.
-
The crude 2,5-Lutidine-N-oxide is typically a viscous oil or solid and can be carried forward to the next step without further purification, or it can be purified by vacuum distillation or recrystallization.
Step 2: Nitration of 2,5-Lutidine-N-oxide
This protocol uses a standard mixed acid (nitric/sulfuric acid) nitrating system with strict temperature control.
Reagents and Equipment:
-
2,5-Lutidine-N-oxide (1 mole)
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Three-necked round-bottom flask with mechanical stirrer, thermometer, and dropping funnel
-
Ice-salt bath
Procedure:
-
In a three-necked flask, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0°C using an ice-salt bath.
-
Slowly add the crude 2,5-Lutidine-N-oxide in portions, ensuring the temperature remains below 10°C.
-
Prepare the nitrating mixture by slowly adding fuming nitric acid to an equal volume of cold (0°C) concentrated sulfuric acid in a separate flask.
-
Add the prepared nitrating mixture dropwise to the solution of the N-oxide in sulfuric acid. The internal temperature must be rigorously maintained between 0°C and 5°C throughout the addition.[2]
-
After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours. The reaction should be monitored by HPLC or TLC.[2][7]
-
Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This step is highly exothermic and must be done slowly.[8]
-
Neutralize the cold aqueous solution by the slow addition of a saturated sodium carbonate or sodium hydroxide solution until the pH is approximately 7-8. The product will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the crude this compound-N-oxide. This product can be purified by recrystallization from a suitable solvent like ethanol or acetone.[8]
Step 3: Deoxygenation to this compound
This step removes the N-oxide group to yield the final target compound using phosphorus trichloride.
Reagents and Equipment:
-
This compound-N-oxide (1 mole)
-
Phosphorus Trichloride (PCl₃)
-
Chloroform or Dichloromethane (solvent)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the this compound-N-oxide in a suitable chlorinated solvent (e.g., chloroform) in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add phosphorus trichloride (0.4 moles) dropwise. The reaction is exothermic.
-
After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture for 2-3 hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and carefully pour it into a beaker of ice water.
-
Make the solution basic by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer multiple times with chloroform or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Data Summary and Characterization
The following table provides expected parameters for the recommended N-oxide pathway. Yields are representative and may vary based on experimental scale and purification efficiency.
| Step | Key Transformation | Typical Reagents | Temperature (°C) | Typical Yield | Expected Purity (Post-Purification) |
| 1 | N-Oxidation | H₂O₂ / Acetic Acid | 70-90 | 85-95% | >95% |
| 2 | Nitration | HNO₃ / H₂SO₄ | 0-5 | 80-90% | >98% |
| 3 | Deoxygenation | PCl₃ / Chloroform | Reflux | 85-95% | >99% |
Characterization of this compound:
-
Appearance: Typically a yellow crystalline solid.
-
¹H NMR: Expect distinct signals for the two methyl groups and the two aromatic protons on the pyridine ring. The electron-withdrawing nitro group will cause downfield shifts of adjacent protons.
-
¹³C NMR: Signals corresponding to the seven carbon atoms, with the carbon bearing the nitro group being significantly deshielded.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the molecular weight of C₇H₈N₂O₂ (152.15 g/mol ).[9]
-
Infrared (IR) Spectroscopy: Characteristic strong absorption bands for the asymmetric and symmetric stretching of the nitro group (NO₂) are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
Conclusion
The synthesis of this compound from 2,5-lutidine is a prime example where a direct, one-step reaction is not the most efficient or reliable method. The inherent deactivation of the pyridine ring towards electrophilic attack necessitates a more nuanced approach. The three-step pathway involving N-oxidation, subsequent nitration, and final deoxygenation provides a robust and scalable method for producing the target compound with high yield and purity. This strategy effectively circumvents the side reactions and low conversions associated with direct nitration, representing a validated and trustworthy protocol for researchers in drug development and chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. Pyridine, 2,5-dimethyl- [webbook.nist.gov]
The Nitration of 2,5-Dimethylpyridine: A Mechanistic and Methodological Guide
Abstract
The introduction of a nitro group into the 2,5-dimethylpyridine (2,5-lutidine) scaffold is a pivotal transformation in the synthesis of high-value pharmaceutical and agrochemical intermediates. However, the inherent electronic properties of the pyridine ring present significant challenges to classical electrophilic aromatic substitution. This technical guide provides an in-depth analysis of the mechanisms and field-proven methodologies for the successful nitration of 2,5-dimethylpyridine. We will dissect two primary, regiochemically distinct pathways: the widely-utilized activation via N-oxide formation, which directs nitration to the 4-position, and the mechanistically elegant rearrangement pathway involving dinitrogen pentoxide (N₂O₅), which yields the 3-nitro isomer. This document is intended for researchers, chemists, and drug development professionals, offering a synthesis of theoretical principles, practical experimental protocols, and critical process considerations.
Part 1: The Fundamental Challenge of Pyridinic Nitration
The pyridine ring, while aromatic, is significantly less reactive towards electrophilic aromatic substitution (SEAr) than its carbocyclic analogue, benzene.[1] This reluctance stems from two core electronic factors:
-
Inductive Deactivation : The nitrogen atom is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) on the entire ring system. This reduces the ring's electron density, making it less nucleophilic and thus less susceptible to attack by electrophiles like the nitronium ion (NO₂⁺).[1]
-
Substrate Protonation : Nitration is typically performed under strongly acidic conditions (e.g., H₂SO₄/HNO₃). The basic lone pair on the pyridine nitrogen is readily protonated, forming a pyridinium ion. This positively charged species is exceptionally electron-deficient, further deactivating the ring to an extreme degree and making electrophilic attack nearly impossible under standard conditions.[2]
Direct nitration of 2,5-dimethylpyridine, therefore, requires forcing conditions that often lead to low yields and poor selectivity.[3] To overcome this innate lack of reactivity, scientifically sound strategies must be employed to modulate the electronic character of the heterocyclic ring.
Part 2: Mechanism I - Activation via N-Oxide for 4-Position Nitration
The most robust and industrially prevalent strategy for nitrating the 2,5-dimethylpyridine ring involves a two-step sequence: initial N-oxidation followed by electrophilic nitration. The N-oxide functional group fundamentally alters the electronic landscape of the molecule, transforming a deactivated system into one amenable to substitution.
The N-oxide oxygen atom engages in resonance, donating electron density back into the pyridine ring, particularly at the ortho (2,6) and para (4) positions. This electron-donating effect (+M) overrides the inductive withdrawal, thereby activating these positions for electrophilic attack. Given that the 2- and 6-positions are sterically hindered by the methyl groups, electrophilic attack is overwhelmingly directed to the 4-position.[2][3]
Step A: Synthesis of 2,5-Dimethylpyridine N-Oxide
The foundational step is the clean and efficient oxidation of the pyridine nitrogen. A common and effective method involves the use of hydrogen peroxide in an acidic medium, such as glacial acetic acid.
Experimental Protocol: Synthesis of 2,5-Dimethylpyridine N-Oxide
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge 2,5-dimethylpyridine (1.0 eq) and glacial acetic acid.
-
Reagent Addition : While stirring, carefully add hydrogen peroxide (35% aq. solution, ~1.1 eq) dropwise to the solution. The initial addition may be exothermic and should be controlled.
-
Reaction Conditions : Heat the reaction mixture to approximately 80-85°C and maintain for 5-7 hours.[4] The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until consumption of the starting material is complete.
-
Work-up & Isolation : After cooling the mixture to room temperature, excess acetic acid and water are typically removed under reduced pressure. The resulting residue can then be purified, for instance, by distillation or crystallization, to yield 2,5-dimethylpyridine N-oxide.
Causality Behind Choices:
-
H₂O₂ in Acetic Acid : This combination forms peracetic acid in situ, which is a more potent and suitable oxidizing agent for this transformation than hydrogen peroxide alone.
-
Temperature Control : Maintaining the temperature around 80-85°C ensures a reasonable reaction rate without promoting decomposition of the peroxide or unwanted side reactions.
Step B: Nitration of 2,5-Dimethylpyridine N-Oxide
With the activated substrate in hand, nitration can proceed under relatively controlled conditions to regioselectively yield 2,5-dimethyl-4-nitropyridine N-oxide. A standard and high-yielding method employs potassium nitrate in concentrated sulfuric acid.
Experimental Protocol: Nitration of 2,5-Dimethylpyridine N-Oxide
-
Substrate Solution : In a flask maintained in an ice-salt bath (-10°C to 0°C), dissolve 2,5-dimethylpyridine N-oxide (1.0 eq) in concentrated sulfuric acid (98%).[5]
-
Nitrating Agent Addition : Slowly and portion-wise, add potassium nitrate (KNO₃, ~1.1-1.5 eq) to the cooled solution, ensuring the internal temperature does not exceed 20°C.[5]
-
Reaction : After the addition is complete, the reaction mixture is gradually heated to a temperature between 80°C and 120°C and held for 1-10 hours, depending on the specific conditions.[5] Reaction completion is monitored by HPLC.[3][6]
-
Work-up : The reaction is cooled to ambient temperature and then carefully quenched by pouring it onto crushed ice with vigorous stirring.
-
Isolation : The aqueous solution is neutralized with a suitable base (e.g., NaOH or NH₄OH) to precipitate the product. The solid is collected by filtration, washed with water, and dried. Alternatively, the product can be extracted with an organic solvent like dichloromethane.[6] The final product is 2,5-dimethyl-4-nitropyridine N-oxide, typically a light-yellow solid.[3]
Causality Behind Choices:
-
KNO₃/H₂SO₄ : This mixture is a classic and effective means of generating the nitronium ion (NO₂⁺) electrophile in situ via the reaction: KNO₃ + 2H₂SO₄ → K⁺ + H₃O⁺ + 2HSO₄⁻ + NO₂⁺.
-
Strict Temperature Control : The initial addition is performed at low temperatures to control the exothermic generation of the nitronium ion and prevent runaway reactions. The subsequent heating provides the necessary activation energy for the electrophilic attack on the activated ring.[3]
Data Presentation: Nitration of Dimethylpyridine N-Oxides
The following table summarizes representative conditions for the nitration of lutidine N-oxides, demonstrating the high yields achievable with this method.
| Substrate | Nitrating System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,3-Dimethylpyridine-N-oxide | KNO₃ / H₂SO₄ | 80-85 | 2 | 92.9 | [6] |
| 3,5-Dimethylpyridine-N-oxide | HNO₃ / H₂SO₄ | 90 | Overnight | 89.7 | [7] |
| 3,5-Dimethylpyridine-N-oxide | H₂O₂ / HNO₃ / H₂SO₄ | 100 | 6 | ~95 | [8] |
Part 3: Mechanism II - N₂O₅ Pathway for 3-Position Nitration
An alternative and mechanistically distinct pathway allows for the introduction of a nitro group at the 3-position (meta to the nitrogen). This method, pioneered by Bakke and others, utilizes dinitrogen pentoxide (N₂O₅) followed by treatment with sodium bisulfite (NaHSO₃).[9][10] This is not a direct SEAr reaction but rather a fascinating sequence involving addition, rearrangement, and elimination.
The proposed mechanism proceeds as follows:
-
Formation of N-Nitropyridinium Ion : 2,5-Dimethylpyridine reacts with N₂O₅ in an organic solvent to form the corresponding N-nitro-2,5-dimethylpyridinium salt. This is an electrophilic attack on the nitrogen atom.[10][11]
-
Nucleophilic Addition : The resulting slurry is treated with an aqueous solution of NaHSO₃. The bisulfite ion (HSO₃⁻) acts as a nucleophile, attacking the electron-deficient pyridinium ring, primarily at the 2-position, to form an unstable N-nitro-1,2-dihydropyridine intermediate.[9][10]
-
[11][12] Sigmatropic Rearrangement : This is the key, regiochemistry-determining step. The nitro group undergoes a concerted, intramolecular migration from the nitrogen atom (position 1) to the carbon at position 3 of the dihydropyridine ring. This is classified as a[11][12] sigmatropic shift.[10][11][13]
-
Rearomatization : The resulting intermediate readily eliminates bisulfite to restore the aromaticity of the pyridine ring, yielding the final product, 3-nitro-2,5-dimethylpyridine.[9]
This pathway's elegance lies in its circumvention of the ring's inherent deactivation towards electrophiles, instead leveraging the nitrogen's nucleophilicity to initiate a sequence that culminates in C-nitration via a pericyclic rearrangement.
Part 4: Comparative Analysis and Strategic Application
The choice of nitration strategy is dictated entirely by the desired regioisomer, as the two primary methods provide orthogonal selectivity.
| Feature | Mechanism I (N-Oxide Pathway) | Mechanism II (N₂O₅ Pathway) |
| Regioselectivity | 4-position (para to N-oxide) | 3-position (meta to Nitrogen) |
| Key Intermediate | Activated Pyridine N-Oxide | N-Nitropyridinium Ion |
| Mechanism Type | Electrophilic Aromatic Substitution (SEAr) | Addition-Rearrangement-Elimination |
| Key Step | Electrophilic attack of NO₂⁺ | [11][12] Sigmatropic Shift |
| Common Reagents | H₂O₂/AcOH, then KNO₃/H₂SO₄ | N₂O₅, then NaHSO₃ |
| Industrial Use | Very common, high TRL | More specialized, mechanistically significant |
For the synthesis of precursors to drugs like proton pump inhibitors, where 4-nitro substitution is required, the N-oxide pathway is the undisputed method of choice due to its high yield, selectivity, and scalability.[3] For applications requiring the 3-nitro isomer, the N₂O₅ pathway provides a unique and effective solution.
Conclusion
The nitration of 2,5-dimethylpyridine is a solved problem in synthetic chemistry, but one that perfectly illustrates the need to look beyond classical reaction mechanisms when dealing with deactivated heterocyclic systems. By modulating the electronics of the ring through N-oxidation, chemists can achieve highly efficient and regioselective 4-nitration via a standard SEAr mechanism. Concurrently, a more nuanced understanding of reaction pathways, as demonstrated by the N₂O₅-mediated[11][12] sigmatropic shift, provides a powerful tool for accessing the alternative 3-nitro isomer. The successful application of these distinct methodologies empowers researchers and drug development professionals to strategically incorporate the nitro-2,5-dimethylpyridine core into a wide array of functional molecules.
References
- 1. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 6. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 7. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. nva.sikt.no [nva.sikt.no]
- 10. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
- 13. researchgate.net [researchgate.net]
Spectroscopic Characterization of 2,5-Dimethyl-3-nitropyridine: A Technical Guide
An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethyl-3-nitropyridine, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just raw data, but also a deeper understanding of the underlying principles and experimental considerations for acquiring and interpreting high-quality spectroscopic information. While direct experimental data for this specific molecule is not widely published, this guide will present predicted values based on the analysis of structurally similar compounds and established spectroscopic principles.
Molecular Structure and its Spectroscopic Implications
This compound possesses a unique electronic and structural profile that is reflected in its spectroscopic signatures. The pyridine ring, an electron-deficient aromatic system, is further influenced by the electron-donating methyl groups at positions 2 and 5, and the strongly electron-withdrawing nitro group at position 3. This substitution pattern dictates the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational frequencies in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The electron-withdrawing nitro group will significantly deshield adjacent protons, causing them to appear at a lower field (higher ppm).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | 8.2 - 8.4 | d |
| H-6 | 8.5 - 8.7 | d |
| CH₃ (at C-2) | 2.5 - 2.7 | s |
| CH₃ (at C-5) | 2.3 - 2.5 | s |
Disclaimer: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atom attached to the nitro group (C-3) is expected to be significantly deshielded.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 145 - 150 |
| C-4 | 130 - 135 |
| C-5 | 135 - 140 |
| C-6 | 148 - 152 |
| CH₃ (at C-2) | 20 - 25 |
| CH₃ (at C-5) | 15 - 20 |
Disclaimer: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.
Experimental Protocol for NMR Data Acquisition
A detailed, step-by-step methodology for acquiring high-resolution NMR spectra is outlined below. The trustworthiness of NMR data relies on proper sample preparation and instrument calibration.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should not have signals that overlap with the analyte peaks.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Filter the solution into a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for the specific solvent and nucleus being observed.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines.
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.
-
Workflow for NMR Data Acquisition and Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the aromatic ring, and the C-H bonds of the methyl groups.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| NO₂ (asymmetric stretch) | 1520 - 1560 | Strong |
| NO₂ (symmetric stretch) | 1340 - 1380 | Strong |
| C=C, C=N (aromatic ring) | 1600 - 1450 | Medium to weak |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (methyl) | 2850 - 3000 | Medium |
Disclaimer: These are predicted values based on analogous compounds. Actual experimental values may vary.
Experimental Protocol for IR Data Acquisition
Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
-
Instrument Setup:
-
Collect a background spectrum of the empty ATR crystal. This is crucial for removing contributions from atmospheric water and carbon dioxide.
-
Apply pressure to the sample using the ATR clamp to ensure good contact with the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Workflow for IR Data Acquisition
Caption: Workflow for ATR-FTIR data acquisition and analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum
For this compound (C₇H₈N₂O₂), the molecular weight is 152.15 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z | Predicted Ion |
| 152 | [M]⁺ (Molecular Ion) |
| 135 | [M - OH]⁺ |
| 122 | [M - NO]⁺ |
| 106 | [M - NO₂]⁺ |
Disclaimer: Fragmentation patterns are highly dependent on the ionization method and energy. These are plausible fragments.
Experimental Protocol for MS Data Acquisition
Protocol 3: Electrospray Ionization (ESI)-Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solvent should be compatible with the ESI source and should readily form a stable spray.
-
-
Instrument Setup:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Optimize the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal for the protonated molecule [M+H]⁺.
-
-
Data Acquisition:
-
Acquire the mass spectrum in the positive ion mode.
-
For accurate mass measurement, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) and perform an internal or external calibration.
-
To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
-
Workflow for Mass Spectrometry Data Acquisition
Caption: Workflow for ESI-MS sample preparation, data acquisition, and analysis.
Conclusion
The spectroscopic characterization of this compound is essential for its unambiguous identification and for quality control in its synthesis and application. This guide provides a framework for understanding and obtaining the NMR, IR, and MS data for this compound. While the presented spectral data are predictive, they are grounded in established spectroscopic principles and data from structurally related molecules. The detailed experimental protocols and workflows offer a validated approach for researchers to generate high-quality, reliable data in their own laboratories.
An In-depth Technical Guide to the Molecular Structure and Conformation of 2,5-Dimethyl-3-nitropyridine
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 2,5-Dimethyl-3-nitropyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. In the absence of direct experimental structural data for this specific molecule, this paper constructs a robust theoretical model grounded in crystallographic data from analogous compounds and insights from computational chemistry studies. We delve into the key geometric parameters, including bond lengths and angles, and explore the conformational preferences dictated by the interplay of steric and electronic effects of the methyl and nitro substituents. Particular attention is given to the rotational barrier of the nitro group, a critical factor influencing the molecule's three-dimensional structure and potential intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the structural nuances of substituted nitropyridines.
Introduction: The Significance of Molecular Conformation
The biological activity and material properties of a molecule are intrinsically linked to its three-dimensional structure. Molecular conformation—the spatial arrangement of atoms that can be interconverted by rotation about single bonds—governs how a molecule interacts with its environment, be it a biological receptor, a crystal lattice, or a solvent. For drug development professionals, understanding the preferred conformation of a molecule is paramount for designing effective ligands and predicting their binding affinity. In materials science, conformational preferences influence crystal packing, and consequently, the macroscopic properties of the material.
This compound presents an interesting case study in conformational analysis. The pyridine core, a ubiquitous scaffold in pharmaceuticals, is functionalized with two methyl groups and a nitro group. The positioning of the nitro group at the 3-position, adjacent to the methyl group at the 2-position, introduces significant steric hindrance that is expected to dominate its conformational behavior. This guide will elucidate the molecular architecture of this compound and provide a detailed analysis of its conformational energetics.
Predicted Molecular Structure of this compound
A theoretical model of the molecular structure of this compound can be constructed by combining experimental data from its constituent fragments: the 2,5-dimethylpyridine ring and the nitro group attached to an aromatic system.
The 2,5-Dimethylpyridine Framework
The foundational geometry of the pyridine ring and its methyl substituents can be derived from the crystal structure of 2,5-dimethylpyridine (also known as 2,5-lutidine)[1]. Pyridine is an aromatic heterocycle with sp² hybridized carbon and nitrogen atoms, resulting in a planar hexagonal ring[2]. The introduction of methyl groups at the 2- and 5-positions will induce minor distortions in the ring geometry due to their electronic and steric effects.
The Nitro Group Substituent
The nitro group (-NO₂) is a strongly electron-withdrawing group. The N-O bonds have significant double bond character due to resonance, and the O-N-O bond angle is typically around 120°[3][4][5][6][7]. The C-NO₂ bond length in aromatic compounds is influenced by the electronic environment of the ring[8][9][10].
Tabulated Predicted Geometric Parameters
Based on the analysis of crystallographic data for 2,5-dimethylpyridine and typical values for nitroaromatic compounds, the following table summarizes the predicted bond lengths and angles for this compound.
| Parameter | Predicted Value | Justification & References |
| Bond Lengths (Å) | ||
| C2-C3 | ~1.39 Å | Based on the crystal structure of 2,5-lutidine[1]. |
| C3-C4 | ~1.38 Å | Based on the crystal structure of 2,5-lutidine[1]. |
| C4-C5 | ~1.39 Å | Based on the crystal structure of 2,5-lutidine[1]. |
| C5-C6 | ~1.38 Å | Based on the crystal structure of 2,5-lutidine[1]. |
| C6-N1 | ~1.34 Å | Based on the crystal structure of 2,5-lutidine[1]. |
| N1-C2 | ~1.35 Å | Based on the crystal structure of 2,5-lutidine[1]. |
| C2-C(Me) | ~1.51 Å | Typical C(sp²)-C(sp³) single bond length. |
| C5-C(Me) | ~1.51 Å | Typical C(sp²)-C(sp³) single bond length. |
| C3-N(O₂) | ~1.47 Å | Average C-NO₂ bond length in nitroaromatic compounds[8][9]. |
| N-O | ~1.22 Å | Average N-O bond length in nitro groups, indicating partial double bond character. |
| Bond Angles (°) | ||
| N1-C2-C3 | ~122° | Influenced by the steric bulk of the adjacent methyl and nitro groups. |
| C2-C3-C4 | ~118° | Based on the geometry of substituted pyridines. |
| C3-C4-C5 | ~119° | Based on the geometry of substituted pyridines. |
| C4-C5-C6 | ~118° | Based on the geometry of substituted pyridines. |
| C5-C6-N1 | ~123° | Based on the geometry of substituted pyridines. |
| C6-N1-C2 | ~119° | Based on the geometry of substituted pyridines. |
| C2-C3-N(O₂) | ~120° | Expected value for sp² hybridized carbon. |
| C4-C3-N(O₂) | ~122° | Expected value for sp² hybridized carbon, potentially influenced by steric repulsion. |
| O-N-O | ~125° | Typical for nitroaromatic compounds[3][4][5][6][7]. |
Conformational Analysis: The Rotational Landscape
The conformation of this compound is primarily determined by the rotation around the C3-N(O₂) single bond. The presence of the methyl group at the C2 position creates a significant steric barrier to the free rotation of the nitro group.
Rotation of the Nitro Group
The planarity of the nitro group with respect to the aromatic ring is a balance between two opposing factors:
-
Electronic Effects: Resonance stabilization favors a coplanar arrangement, allowing for maximal overlap between the p-orbitals of the nitro group and the π-system of the pyridine ring.
-
Steric Effects: The steric hindrance between the oxygen atoms of the nitro group and the adjacent methyl group at the C2 position will force the nitro group to twist out of the plane of the pyridine ring.
Computational studies on ortho-substituted nitrobenzenes have shown that the rotational barrier of the nitro group is highly sensitive to the size and nature of the ortho-substituent[11][12][13][14]. In the case of this compound, the steric clash between the methyl and nitro groups is expected to be the dominant factor, leading to a non-planar ground state conformation. The dihedral angle (C2-C3-N-O) is predicted to be significantly different from 0° or 180°.
The potential energy surface for the rotation of the nitro group is expected to have two minima, corresponding to the nitro group being twisted either "up" or "down" relative to the plane of the pyridine ring. These two conformers would be enantiomeric if the rest of the molecule were achiral.
References
- 1. 2,5-Dimethylpyridine | C7H9N | CID 11526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sydney.edu.au [sydney.edu.au]
- 3. The O-N-O bond angle in the nitrite ion, NO2- , is closest to: [infinitylearn.com]
- 4. The `O-N-O` bond angle in the nitrite ion, `NO_(2)^(-)`, is closest to : [allen.in]
- 5. brainly.com [brainly.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. jes.or.jp [jes.or.jp]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,5-Dimethyl-3-nitropyridine: Discovery, Synthesis, and Chemical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Dimethyl-3-nitropyridine, a substituted pyridine derivative of interest in organic synthesis. The document delves into the historical context of its discovery, presents detailed synthesis protocols with mechanistic insights, summarizes its physicochemical properties, and explores its known applications. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, agrochemicals, and materials science, providing both foundational knowledge and practical methodologies.
Introduction: The Significance of Substituted Nitropyridines
The pyridine ring is a fundamental scaffold in a vast array of biologically active compounds and functional materials. The introduction of a nitro group onto the pyridine ring, creating nitropyridines, significantly alters its electronic properties and reactivity, making these compounds versatile intermediates in organic synthesis. The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, opening up diverse avenues for further functionalization.
This compound, also known as 3-nitro-2,5-lutidine, is one such derivative. Its specific substitution pattern offers unique steric and electronic characteristics that can be exploited in the design and synthesis of more complex molecules. This guide will provide a detailed exploration of this particular compound, from its historical roots to its modern synthetic applications.
Discovery and History: The Pioneering Work on Lutidine Nitration
The first documented synthesis of this compound dates back to 1935, in the work of Polish chemists E. Płażek and A. Marcinków, published in Roczniki Chemii. Their research represented an early exploration into the nitration of lutidines (dimethylpyridines), a reaction that was not as straightforward as the nitration of simpler aromatic hydrocarbons.
The challenge in nitrating pyridine and its derivatives lies in the fact that the nitrogen atom is basic and readily protonated under the acidic conditions of classical nitration reactions. The resulting pyridinium ion is strongly deactivated towards electrophilic attack. Early researchers, therefore, had to develop specific conditions to achieve nitration.
Płażek and Marcinków's pioneering work involved the direct nitration of 2,5-lutidine using a mixture of fuming sulfuric acid (oleum) and potassium nitrate. This method, while successful, was indicative of the harsh conditions required to overcome the inherent unreactivity of the pyridine ring to electrophilic substitution. Their work laid the foundation for future studies on the functionalization of the lutidine scaffold.
Synthesis of this compound: A Detailed Protocol and Mechanistic Insights
While the historical method provided the first access to this compound, modern synthetic chemistry has evolved to offer more controlled and efficient procedures. A notable advancement in the nitration of pyridine compounds was developed by Bakke, Svensen, and Ranes in 1998. Their work provides a more detailed understanding of the reaction mechanism.
The synthesis of this compound is typically achieved through the electrophilic nitration of 2,5-dimethylpyridine (2,5-lutidine). The key to a successful reaction is the choice of the nitrating agent and the reaction conditions, which must be carefully controlled to achieve the desired regioselectivity and yield.
Recommended Synthetic Protocol
This protocol is based on established methods for the nitration of substituted pyridines.
Materials:
-
2,5-Dimethylpyridine (2,5-lutidine)
-
Concentrated Sulfuric Acid (98%)
-
Potassium Nitrate (KNO₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Experimental Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C. While stirring, slowly add potassium nitrate in small portions, ensuring the temperature does not exceed 10 °C. Stir the mixture until the potassium nitrate is completely dissolved.
-
Reaction: To the cooled nitrating mixture, add 2,5-dimethylpyridine dropwise via the addition funnel, maintaining the internal temperature between 0 and 5 °C. The rate of addition should be controlled to prevent a rapid increase in temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the reaction and precipitate the product.
-
Neutralization and Extraction: Slowly neutralize the acidic aqueous mixture by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Isolation and Purification: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Causality Behind Experimental Choices
-
Choice of Nitrating Agent: The use of potassium nitrate in concentrated sulfuric acid generates the nitronium ion (NO₂⁺) in situ, which is the active electrophile. This mixture provides a strong yet controllable nitrating medium suitable for the deactivated pyridine ring.
-
Temperature Control: The nitration of aromatic compounds is a highly exothermic reaction. Maintaining a low temperature (0-5 °C) is crucial to prevent side reactions, such as over-nitration or oxidation of the starting material, and to ensure the regioselective introduction of the nitro group at the 3-position.
-
Work-up Procedure: Pouring the reaction mixture onto ice serves to rapidly quench the reaction and dilute the strong acid, facilitating safe handling. Neutralization with a weak base like sodium bicarbonate is preferred over strong bases to avoid potential side reactions with the product.
Synthesis Pathway Diagram
Caption: Synthesis of this compound via nitration of 2,5-dimethylpyridine.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and application in various chemical processes.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 152.15 g/mol | --INVALID-LINK-- |
| CAS Number | 52381-06-3 | --INVALID-LINK-- |
| Appearance | Pale yellow to yellow crystalline solid | - |
| Melting Point | 42-44 °C | --INVALID-LINK-- |
| Boiling Point | Not available (decomposes) | - |
| Solubility | Soluble in most organic solvents | - |
Applications and Future Directions
This compound serves as a valuable building block in organic synthesis. The presence of the nitro group at the 3-position, flanked by two methyl groups, offers a unique combination of electronic and steric features.
-
Intermediate in Medicinal Chemistry: The nitro group can be readily reduced to an amino group, providing access to 3-amino-2,5-dimethylpyridine. This amino-lutidine derivative can then be used as a key intermediate in the synthesis of more complex heterocyclic systems with potential biological activity.
-
Agrochemical Research: The nitropyridine scaffold is present in some agrochemicals. The specific substitution pattern of this compound could be explored for the development of new herbicides, fungicides, or insecticides.
-
Materials Science: Pyridine-based ligands are widely used in coordination chemistry and materials science. The electronic properties of this compound could be tuned through chemical modifications to create novel ligands for catalysts or functional materials.
Future research on this compound is likely to focus on expanding its synthetic utility. The development of more selective and milder nitration procedures will continue to be an area of interest. Furthermore, the exploration of its reactivity in various coupling reactions and its incorporation into novel molecular architectures will undoubtedly lead to new discoveries in medicinal chemistry and materials science.
Conclusion
This compound, since its initial discovery in the 1930s, has remained a compound of interest for synthetic chemists. While its direct applications are primarily as a synthetic intermediate, its unique structural and electronic properties make it a valuable tool for the construction of more complex molecules. This guide has provided a comprehensive overview of its history, synthesis, and properties, with the aim of equipping researchers and professionals with the knowledge necessary to effectively utilize this compound in their work.
An In-depth Technical Guide to the Solubility of 2,5-Dimethyl-3-nitropyridine in Organic Solvents
This guide provides a comprehensive framework for understanding and determining the solubility of 2,5-Dimethyl-3-nitropyridine in various organic solvents. Recognizing the current scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles of solubility, predictive methodologies, and detailed experimental protocols. This approach empowers researchers, scientists, and drug development professionals to ascertain precise solubility parameters tailored to their specific applications, ensuring scientific integrity and reproducibility.
Introduction: The Significance of this compound and its Solubility
This compound is a substituted pyridine derivative of significant interest in medicinal and agricultural chemistry. As a key intermediate, its controlled dissolution in organic solvents is paramount for various applications, including:
-
Pharmaceutical Synthesis: The solubility of this compound dictates the choice of reaction media, influencing reaction kinetics, yield, and purity of active pharmaceutical ingredients (APIs).
-
Agrochemical Formulation: In the development of pesticides and herbicides, solubility is a critical factor for ensuring the homogeneity and efficacy of the final product.
-
Crystallization and Purification: Precise knowledge of solubility is essential for developing efficient crystallization processes to obtain the desired polymorph and purity of the compound.
Given its importance, a thorough understanding of the solubility of this compound is not merely a matter of procedural convenience but a fundamental requirement for process optimization and product quality.
Theoretical Framework for Solubility Prediction
In the absence of extensive empirical data, a robust theoretical understanding of the intermolecular forces governing solubility is crucial. The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[1]
The solubility of this compound in a given organic solvent is determined by the balance of energy required to overcome the solute-solute and solvent-solvent interactions and the energy gained from solute-solvent interactions.
Key Molecular Characteristics of this compound Influencing Solubility:
-
Polarity: The presence of the nitro group (-NO2) and the nitrogen atom in the pyridine ring introduces significant polarity to the molecule.
-
Hydrogen Bonding: While this compound does not possess hydrogen bond donor capabilities, the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors.
-
Van der Waals Forces: The methyl groups and the aromatic ring contribute to London dispersion forces.
Solvent Classification and Predicted Solubility:
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents possess high dipole moments and can engage in strong dipole-dipole interactions with the polar regions of this compound. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond donors to the nitrogen and nitro groups of the solute, facilitating dissolution. Solubility may be slightly lower than in polar aprotic solvents if the solvent's self-association (hydrogen bonding network) is very strong. |
| Nonpolar | Hexane, Toluene, Carbon Tetrachloride | Low | The significant polarity of this compound makes it less compatible with nonpolar solvents where only weak Van der Waals forces would be at play. |
| Halogenated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can induce dipole moments, allowing for some interaction with the polar solute. |
Advanced Predictive Models:
For more quantitative predictions, computational models can be employed:
-
Quantitative Structure-Property Relationship (QSPR): These models correlate the chemical structure of a molecule with its physical properties, including solubility.[2][3][4][5] They utilize molecular descriptors to build predictive algorithms.
-
Hansen Solubility Parameters (HSP): This method breaks down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[6][7][8][9][10] A solvent is likely to dissolve a solute if their Hansen parameters are similar.
The following diagram illustrates the logical relationship between molecular properties and solubility:
Caption: Intermolecular forces driving solubility.
Experimental Determination of Solubility
To obtain definitive solubility data, experimental determination is essential. The following protocols are recommended, adhering to Good Laboratory Practices (GLP) for data integrity and reproducibility.[11][12]
Gravimetric Method
This is a classic and reliable method for determining solubility.[13][14][15][16][17]
Protocol:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.
-
-
Separation of the Saturated Solution:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter solubility.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered saturated solution to a pre-weighed, clean, and dry container.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).
-
Once the solvent is completely removed, cool the container in a desiccator and weigh it.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation:
-
The mass of the dissolved this compound is the final mass of the container with the residue minus the initial mass of the empty container.
-
Solubility is then expressed as mass of solute per volume of solvent (e.g., g/L or mg/mL).
-
The workflow for the gravimetric method is depicted below:
Caption: Workflow for Gravimetric Solubility Determination.
Spectroscopic Method (UV-Vis)
This method is suitable if this compound has a distinct chromophore that absorbs in the UV-Visible range and is generally faster than the gravimetric method.[18][19][20][21]
Protocol:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted solution from its absorbance.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Data Interpretation and Application
The experimentally determined solubility data is invaluable for:
-
Process Development: Selecting the optimal solvent and concentration for chemical reactions and purifications.
-
Formulation Science: Designing stable and effective formulations for pharmaceutical and agrochemical products.
-
Computational Model Validation: Using the empirical data to refine and validate predictive models like QSPR and Hansen Solubility Parameters.
Conclusion
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Predicting aqueous solubility by QSPR modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. QSAR-based solubility model for drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 10. paint.org [paint.org]
- 11. proto.ufsc.br [proto.ufsc.br]
- 12. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]
- 13. scribd.com [scribd.com]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. Gravimetric analysis | Definition, Steps, Types, & Facts | Britannica [britannica.com]
- 16. pharmajournal.net [pharmajournal.net]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. scirp.org [scirp.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Methodological & Application
experimental protocol for the synthesis of 2,5-Dimethyl-3-nitropyridine
An Application Note for the Synthesis of 2,5-Dimethyl-3-nitropyridine
Abstract
This document provides a comprehensive , a valuable heterocyclic intermediate in pharmaceutical and agrochemical research. The direct nitration of the pyridine ring is notoriously challenging due to its electron-deficient nature, which is further exacerbated by protonation under strongly acidic conditions. This guide details a reliable method utilizing nitric acid in trifluoroacetic anhydride, a potent nitrating system capable of overcoming the low reactivity of the substrate. We will delve into the mechanistic rationale, provide a detailed step-by-step protocol, outline critical safety procedures, and present expected outcomes. This application note is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.
Introduction and Scientific Rationale
Nitropyridines are crucial building blocks in organic synthesis, serving as precursors to aminopyridines and enabling a variety of nucleophilic aromatic substitution reactions. The target molecule, this compound, is of particular interest for constructing more complex molecular architectures.
The primary challenge in this synthesis is the inherent low reactivity of the pyridine ring towards electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom makes it basic, leading to the formation of a pyridinium ion in the presence of strong acids required for nitration. This positively charged species is highly electron-withdrawing, strongly deactivating the ring system to further electrophilic attack.[1] Consequently, standard nitrating conditions, such as mixed nitric and sulfuric acid, often result in very low yields or fail entirely.[2]
To circumvent this, more powerful nitrating systems are employed. The method described herein uses a combination of concentrated nitric acid and trifluoroacetic anhydride (TFAA). This mixture generates the highly reactive nitrating agent, trifluoroacetyl nitrate, in situ. This approach allows the nitration to proceed under controlled conditions, yielding the desired β-nitropyridine product.[3] The reaction proceeds via an electrophilic attack on the electron-deficient ring, directed to the 3-position (meta to the nitrogen), which is the least deactivated position.
Reaction Mechanism Overview
The nitration of 2,5-dimethylpyridine (2,5-lutidine) in a nitric acid/trifluoroacetic anhydride system is a classic example of electrophilic aromatic substitution on a deactivated heterocyclic system.
-
Formation of the Electrophile : Trifluoroacetic anhydride reacts with nitric acid to form the potent electrophile, trifluoroacetyl nitrate, which can then dissociate or act as a source for the nitronium ion (NO₂⁺).
-
Electrophilic Attack : The nitronium ion attacks the π-system of the 2,5-dimethylpyridine ring. The pyridinium nitrogen strongly deactivates the ring, making the 3- and 5-positions the most favorable for attack.
-
Sigma Complex Formation : The attack forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.
-
Rearomatization : A weak base (e.g., water or the trifluoroacetate anion) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the pyridine ring and yielding the final product, this compound.
An alternative mechanistic pathway proposed for some pyridine nitrations involves an initial N-nitration to form an N-nitropyridinium salt, followed by a[1][4] sigmatropic rearrangement of the nitro group to the 3-position of the ring.[2][5][6]
Detailed Experimental Protocol
This protocol is adapted from established procedures for the nitration of substituted pyridines.[1][3] All operations must be performed in a certified chemical fume hood.
Materials and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) | CAS No. |
| 2,5-Dimethylpyridine (2,5-Lutidine) | C₇H₉N | 107.15 | -15 | 157 | 0.926 | 589-93-5 |
| Trifluoroacetic Anhydride (TFAA) | C₄F₆O₃ | 210.03 | -65 | 40 | 1.487 | 407-25-0 |
| Nitric Acid (fuming, ≥90%) | HNO₃ | 63.01 | -42 | 83 | 1.51 | 7697-37-2 |
| Sodium Metabisulfite | Na₂S₂O₅ | 190.11 | >300 | - | 1.48 | 7681-57-4 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 318 | 1388 | 2.13 | 1310-73-2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | 1.326 | 75-09-2 |
| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | 1124 | - | 2.66 | 7487-88-9 |
| Crushed Ice/Ice Water | H₂O | 18.02 | 0 | 100 | 1.00 | 7732-18-5 |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel with pressure equalization arm
-
Internal thermometer
-
Ice-salt bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Synthetic Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and an internal thermometer. Place the flask in an ice-salt bath.
-
Initial Cooling: Add trifluoroacetic anhydride (50 mL) to the flask and cool it to 0°C with stirring.
-
Substrate Addition: Slowly add 2,5-dimethylpyridine (5.0 g, 46.7 mmol) dropwise to the cooled TFAA over 15 minutes. Maintain the internal temperature below 5°C throughout the addition. Stir the resulting mixture for an additional 15 minutes at 0°C.
-
Nitrating Agent Addition: Add fuming nitric acid (≥90%, 4.4 g, 2.8 mL, 69.8 mmol) to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over 30-45 minutes. Crucially, ensure the internal temperature does not rise above 5°C. This step is highly exothermic.
-
Reaction Period: After the addition is complete, allow the reaction mixture to stir in the ice bath for 9-10 hours. The mixture may gradually change color.
-
Quenching: Prepare a separate beaker containing a solution of sodium metabisulfite (8.9 g, 46.7 mmol) in 100 mL of water, surrounded by a large ice bath and containing ~100 g of crushed ice.[3]
-
Slowly and carefully, pour the reaction mixture from the flask onto the stirred, chilled sodium metabisulfite solution. This will neutralize excess oxidizing agents. Perform this step slowly to control gas evolution and heat generation.
-
Neutralization: Once the addition is complete, slowly add a cold 10 M sodium hydroxide (NaOH) solution dropwise to the mixture until the pH reaches 6-7. Monitor the pH with litmus paper or a pH meter. This step is also exothermic and must be performed with efficient cooling.
-
Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Safety and Hazard Management
Nitration reactions are inherently hazardous and require strict adherence to safety protocols.[7]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a chemical-resistant lab coat, and acid-resistant gloves (e.g., nitrile or neoprene).[8][9]
-
Ventilation: All operations must be conducted within a certified chemical fume hood to avoid inhalation of corrosive and toxic fumes.[9]
-
Exothermic Reaction: The reaction is highly exothermic, especially during the addition of nitric acid and the subsequent neutralization. The risk of thermal runaway is significant.[7] Maintain strict temperature control at all times.
-
Corrosive Chemicals: Nitric acid, trifluoroacetic anhydride, and sodium hydroxide are all highly corrosive and can cause severe chemical burns upon contact with skin or eyes.[4][7] Handle with extreme care.
-
Quenching: The quenching process can release noxious gases (e.g., nitrogen oxides). Ensure this is done slowly and with vigorous stirring in a well-ventilated fume hood.
-
Spill Management: Have appropriate spill kits (including a neutralizing agent like sodium bicarbonate for acids) readily available.
-
Waste Disposal: Aqueous waste should be neutralized before disposal. Organic waste containing dichloromethane must be collected in a designated halogenated waste container. Follow all institutional guidelines for chemical waste disposal.
Data Presentation and Expected Results
The synthesis is expected to yield this compound as a yellow oil or low-melting solid.
| Parameter | Expected Value |
| Theoretical Yield | 7.11 g |
| Typical Experimental Yield | 4.5 - 5.5 g (63% - 77%) |
| Appearance | Yellow Oil / Solid |
| Boiling Point | ~235-240 °C (at atm. pressure) |
| Melting Point | 23-25 °C |
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and substitution pattern.
-
Mass Spectrometry (MS): To verify the molecular weight (M.W. 152.15 g/mol ).
-
FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C-NO₂ stretching).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. kishida.co.jp [kishida.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
The Strategic Utility of 2,5-Dimethyl-3-nitropyridine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Pyridine Nucleus and the Power of the Nitro Group
In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a structural motif frequently found in FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding and other key interactions within biological targets makes it a cornerstone of drug design.[2] Among the vast array of pyridine derivatives, nitropyridines are particularly valuable as synthetic intermediates.[1] The electron-withdrawing nature of the nitro group (-NO₂) profoundly influences the reactivity of the pyridine core, activating it for a variety of chemical transformations.[3] More importantly, the nitro group serves as a versatile precursor to the amino group, a critical functional handle for building molecular complexity and introducing pharmacophoric elements.
This guide focuses on 2,5-Dimethyl-3-nitropyridine , a functionalized lutidine derivative. While specific applications of this exact molecule are not as widely documented as some of its halogenated counterparts, its structure offers a unique combination of steric and electronic properties. Its true potential is unlocked when viewed as a strategic precursor to 3-Amino-2,5-dimethylpyridine , a versatile building block for combinatorial libraries and targeted drug synthesis. This document provides a comprehensive overview of its synthesis, key transformations, and potential applications in medicinal chemistry, supported by detailed protocols for researchers in drug discovery and development.
Part 1: Synthesis of this compound
The introduction of a nitro group at the 3-position of a pyridine ring, particularly one with electron-donating alkyl groups, is not a trivial electrophilic aromatic substitution due to the deactivated nature of the ring. A robust method involves the use of dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium intermediate. This is followed by a nucleophilic addition and a subsequent[4][5] sigmatropic shift of the nitro group to the 3-position.[6] This method provides a regioselective route to the desired product.
Protocol 1: Nitration of 2,5-Dimethylpyridine (2,5-Lutidine)
This protocol is adapted from established procedures for the nitration of substituted pyridines.[6][7]
Materials:
-
2,5-Dimethylpyridine (2,5-Lutidine)
-
Dinitrogen Pentoxide (N₂O₅)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Sodium Bisulfite (NaHSO₃)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Preparation of N-Nitropyridinium Salt:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, dissolve 2,5-Dimethylpyridine (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per 1 g of pyridine).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add a solution of dinitrogen pentoxide (1.1 eq) in anhydrous dichloromethane dropwise, maintaining the internal temperature below 5 °C.
-
Upon complete addition, a slurry or precipitate of the N-nitropyridinium nitrate salt will form. Stir the mixture at 0 °C for 1 hour.
-
-
Rearrangement and Work-up:
-
In a separate flask, prepare a solution of sodium bisulfite (2.0 eq) in a 3:1 mixture of methanol/water.
-
Carefully pour the N-nitropyridinium salt slurry from step 1 into the sodium bisulfite solution at room temperature with vigorous stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH is neutral to slightly basic (pH 7-8).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude this compound by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Synthesis Workflow
Caption: Synthesis of this compound from 2,5-Lutidine.
Part 2: Key Application - Reduction to 3-Amino-2,5-dimethylpyridine
The primary utility of this compound in medicinal chemistry is its role as a precursor to 3-Amino-2,5-dimethylpyridine. The reduction of the nitro group to an amine is a fundamental and highly reliable transformation. Catalytic hydrogenation is the most common and efficient method. An alternative is electrochemical reduction, which can be advantageous for its milder conditions and avoidance of heavy metal catalysts.[8]
Protocol 2: Catalytic Hydrogenation of this compound
This protocol is a standard procedure for the reduction of aromatic nitro groups.[9]
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate (approx. 20 mL per 1 g of substrate).
-
Carefully add 10% Palladium on carbon (5-10 mol% by weight). Caution: Pd/C can be pyrophoric when dry and should be handled with care.
-
Secure a hydrogen balloon to the flask via a three-way stopcock.
-
-
Hydrogenation:
-
Purge the flask by evacuating the air and backfilling with nitrogen three times.
-
Evacuate the nitrogen and backfill with hydrogen gas from the balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (from the balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material has been completely consumed (typically 1-4 hours).
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield 3-Amino-2,5-dimethylpyridine, which can often be used in the next step without further purification. If necessary, purify by column chromatography or recrystallization.
-
Data Summary Table
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Application |
| This compound | C₇H₈N₂O₂ | 152.15 | Precursor to aminopyridine | |
| 3-Amino-2,5-dimethylpyridine | C₇H₁₀N₂ | 122.17 | Versatile synthetic intermediate |
Part 3: Applications in Medicinal Chemistry - A Gateway to Bioactive Scaffolds
The resulting 3-Amino-2,5-dimethylpyridine is a valuable intermediate for the synthesis of diverse compound libraries. The primary amino group serves as a nucleophile or a site for coupling reactions, enabling the construction of complex molecules with potential therapeutic activities.
Application Focus: Synthesis of Kinase Inhibitors
The pyridine and aminopyridine motifs are prevalent in a multitude of kinase inhibitors.[2][10] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer.[10] The 3-amino-2,5-dimethylpyridine can be used as a key building block to construct scaffolds that mimic the hinge-binding motifs of ATP, a common strategy in kinase inhibitor design.
A frequent strategy involves the coupling of an aminopyridine with a substituted pyrimidine or another heterocyclic system. The resulting N-arylpyridin-3-amine core is central to many potent inhibitors.
Illustrative Workflow: Building a Kinase Inhibitor Scaffold
The following diagram illustrates a representative synthetic pathway for constructing a potential kinase inhibitor scaffold, drawing analogy from established syntheses of related compounds.[10]
Caption: Representative workflow for kinase inhibitor synthesis.
This modular approach allows for the systematic exploration of different substituents on the pyrimidine ring (and other positions) to optimize potency, selectivity, and pharmacokinetic properties. The methyl groups at the 2- and 5-positions of the pyridine ring can provide beneficial steric interactions or improve metabolic stability compared to unsubstituted analogs.
Application Focus: Construction of Fused Heterocyclic Systems
The 3-amino group can also participate in cyclization reactions to form fused bicyclic systems, which are also common in pharmacologically active compounds. For instance, reaction with an appropriate precursor can lead to the formation of an imidazo[4,5-b]pyridine scaffold, a known bioisostere of purine that is present in numerous kinase inhibitors.[2]
Conclusion and Outlook
This compound is a valuable synthetic intermediate whose primary strength lies in its efficient conversion to 3-Amino-2,5-dimethylpyridine. This amino derivative is a versatile building block, providing a strategic entry point for the synthesis of compound libraries targeting a wide range of biological targets, most notably protein kinases. The protocols and conceptual frameworks presented here offer researchers a guide to leveraging this compound in their drug discovery programs, enabling the exploration of novel chemical space in the pursuit of next-generation therapeutics.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 2,5-Lutidine (2,5-Dimethylpyridine) Chemical Properties, Uses, Safety & Suppliers – Comprehensive Guide [pipzine-chem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. nva.sikt.no [nva.sikt.no]
- 8. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,5-Dimethyl-3-nitropyridine as a Foundational Building Block for Bioactive Compound Synthesis
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the 2,5-Dimethyl-3-nitropyridine Scaffold
In the landscape of medicinal chemistry and drug discovery, the pyridine ring is a well-established "privileged scaffold" due to its presence in a multitude of approved therapeutic agents and natural alkaloids.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone of modern drug design. The strategic functionalization of this core structure is paramount to modulating pharmacokinetic and pharmacodynamic properties.
This compound emerges as a particularly valuable building block. The introduction of a nitro group at the 3-position significantly influences the electronic character of the pyridine ring, activating it for a range of chemical transformations. This nitro group is not merely a placeholder; it is a versatile synthetic handle that can be readily converted into other crucial functional groups, most notably an amine, which opens the door to a vast array of coupling chemistries. Furthermore, the two methyl groups at the 2- and 5-positions provide steric and electronic differentiation, offering additional vectors for molecular elaboration and fine-tuning of a compound's biological activity.
This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its application in the construction of complex, bioactive molecules. The protocols herein are designed to be robust and explanatory, empowering researchers, scientists, and drug development professionals to effectively leverage this versatile intermediate in their synthetic campaigns.
Part 1: Core Characteristics of this compound
A thorough understanding of the physicochemical and spectroscopic properties of a starting material is essential for successful reaction planning, monitoring, and product characterization.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These values are critical for calculations, safety considerations, and purification strategies.
| Property | Value | Reference |
| CAS Number | 52381-06-3 | [4] |
| Molecular Formula | C₇H₈N₂O₂ | [5] |
| Molecular Weight | 152.15 g/mol | [5] |
| Appearance | Expected to be a crystalline solid | [6] |
| Boiling Point | 243.7 ± 35.0 °C (Predicted) | [7] |
| Density | 1.25 ± 0.06 g/cm³ (Predicted) | [7] |
| pKa | 2.21 ± 0.20 (Predicted) | [7] |
Spectroscopic Profile (Predicted)
While experimental spectra can vary based on solvent and instrumentation, the following provides an expert prediction of the key spectroscopic features essential for identifying this compound and verifying its purity.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the pyridine ring protons and two singlets in the aliphatic region for the non-equivalent methyl groups.
-
H-4 & H-6 Protons: Two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the 6-position, being ortho to the nitrogen, is expected to be the most downfield.
-
Methyl Protons (C-2 & C-5): Two sharp singlets, likely in the δ 2.0-3.0 ppm range.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum will reflect the asymmetry of the molecule, showing seven distinct carbon signals.
-
IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.[10]
-
N-O Stretching (Nitro Group): Two strong, characteristic absorption bands are expected around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).
-
C-H Stretching (Aromatic & Aliphatic): Bands above 3000 cm⁻¹ correspond to the aromatic C-H bonds, while bands just below 3000 cm⁻¹ correspond to the methyl C-H bonds.
-
C=N and C=C Stretching (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
Part 2: Synthesis and Purification
The most common and direct route to this compound is the electrophilic nitration of the readily available starting material, 2,5-dimethylpyridine.
Synthetic Workflow Overview
The overall process involves the controlled nitration of the pyridine ring, followed by a careful workup and purification to isolate the desired product. The choice of nitrating agent and reaction conditions is critical to manage the reactivity of the pyridine ring, which is generally deactivated towards electrophilic substitution.
Detailed Protocol: Nitration of 2,5-Dimethylpyridine
This protocol is adapted from established methods for the nitration of substituted pyridines.[1]
Materials:
-
2,5-Dimethylpyridine
-
Trifluoroacetic anhydride (TFAA)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), dissolve 2,5-dimethylpyridine (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of TFAA: Slowly add trifluoroacetic anhydride (TFAA) (approx. 2.5 eq) dropwise to the cooled solution. The addition should be controlled to maintain the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes. Causality: TFAA is a powerful dehydrating agent that reacts with nitric acid to form the highly electrophilic nitronium trifluoroacetate or dinitrogen pentoxide in situ, which is a much more potent nitrating agent than nitric acid alone. This is necessary to overcome the electron-deficient nature of the pyridine ring.
-
Nitration: Slowly add concentrated nitric acid (approx. 2.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice.
-
Neutralization: Slowly and cautiously add saturated sodium bicarbonate solution to the mixture with stirring until the pH is neutral to slightly basic (pH 7-8). Be cautious as CO₂ gas will be evolved.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the pure fractions and remove the solvent to yield this compound. Confirm the structure and purity using NMR, MS, and IR analysis as described in Section 1.2.
Part 3: Gateway to Bioactive Molecules: Key Transformations
The synthetic utility of this compound lies in its capacity to be transformed into a variety of more complex intermediates. The nitro group is the primary site of reactivity, serving as a precursor to the versatile amino group.
Foundational Reaction: Reduction of the Nitro Group
The single most important transformation of this compound is the reduction of the nitro group to an amine. The resulting 2,5-Dimethylpyridin-3-amine is a primary aromatic amine, a cornerstone intermediate for building complex molecules through amide bond formation, sulfonamide synthesis, diazotization, and the construction of fused heterocyclic systems.
Common Reduction Methods:
-
Tin(II) Chloride (SnCl₂): A classic and reliable method that is tolerant of many functional groups.
-
Catalytic Hydrogenation (H₂/Pd-C): A clean method that produces water as the only byproduct, but may not be suitable for molecules containing other reducible groups (e.g., alkynes, alkenes).
-
Iron in Acetic Acid (Fe/AcOH): An inexpensive and effective method often used in large-scale synthesis.
A detailed protocol for the SnCl₂ reduction is provided in Part 4.
Case Studies: Application in Kinase Inhibitor Scaffolds
While specific drugs directly synthesized from this compound are not prominently featured in the literature, its structural motifs are highly relevant to the synthesis of critical drug classes. The following examples use closely related nitropyridine building blocks to demonstrate the synthetic strategies that are directly applicable to derivatives of this compound.
Case Study 1: Janus Kinase (JAK) Inhibitors
Janus kinases are a family of tyrosine kinases that mediate signaling for numerous cytokines and growth factors, making them critical targets for autoimmune diseases and cancers.[1][7] Many JAK inhibitors utilize a substituted aminopyridine core.
-
Illustrative Synthetic Strategy: A common approach involves the synthesis of potent JAK2 inhibitors from 2-chloro-5-methyl-3-nitropyridine.[1] The key steps involve nucleophilic substitution of the chlorine, followed by reduction of the nitro group and subsequent amide coupling.
-
Relevance to this compound: By reducing this compound to 2,5-Dimethylpyridin-3-amine, the resulting intermediate can be directly used in the final amide coupling step of analogous synthetic routes, providing access to a diverse library of potential JAK inhibitors.
Case Study 2: Glycogen Synthase Kinase-3 (GSK-3) Inhibitors
GSK-3 is a serine/threonine kinase implicated in a wide range of diseases, including Alzheimer's disease, bipolar disorder, and diabetes.[6][11] Potent and selective GSK-3 inhibitors have been developed using nitropyridine intermediates.[12][13]
-
Illustrative Synthetic Strategy: A reported synthesis of GSK-3 inhibitors starts with 2,6-dichloro-3-nitropyridine.[1] The synthesis involves sequential substitutions of the chloro groups, first via a Suzuki coupling and then with an amine nucleophile. The nitro group is then reduced and further functionalized.
-
Relevance to this compound: This highlights the utility of the nitro-amino switch. The 2,5-Dimethylpyridin-3-amine derived from the title compound can act as a nucleophile or be further elaborated to participate in similar synthetic strategies, aiming to modulate the selectivity and potency of GSK-3 inhibitors.
Part 4: Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the key transformations discussed.
Protocol 1: Synthesis of this compound
This protocol is detailed in Section 2.2.
Protocol 2: Reduction of this compound to 2,5-Dimethylpyridin-3-amine
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.
-
Addition of Reducing Agent: Add Tin(II) chloride dihydrate (approx. 4-5 eq) to the suspension.
-
Heating: Carefully add concentrated HCl and heat the mixture to reflux (approx. 70-80 °C). Self-Validation: The reaction mixture will typically become a clear, homogeneous solution as the reaction proceeds and the solid starting material is consumed.
-
Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.
-
Cooling and Basification: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add 5 M NaOH solution to basify the mixture to a pH > 10. A thick white precipitate of tin salts will form.
-
Filtration (Optional but Recommended): Filter the slurry through a pad of Celite to remove the bulk of the tin salts. Wash the filter cake thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2,5-Dimethylpyridin-3-amine, which can be purified further by chromatography or crystallization if necessary.
Protocol 3: Representative Amide Coupling to Form N-(2,5-dimethylpyridin-3-yl)benzamide
This protocol demonstrates a standard use of the amine intermediate.
Materials:
-
2,5-Dimethylpyridin-3-amine
-
Benzoyl chloride
-
Pyridine or Triethylamine (TEA) as a base
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Dissolve 2,5-Dimethylpyridin-3-amine (1.0 eq) in DCM in a round-bottom flask and add a base such as pyridine or triethylamine (1.2 eq). Cool the mixture to 0 °C.
-
Acylation: Slowly add benzoyl chloride (1.1 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction with water. Transfer to a separatory funnel, and wash the organic layer sequentially with dilute HCl (to remove excess base), saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude amide by recrystallization or column chromatography to yield the final product.
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a strategic starting point for accessing complex molecular architectures. Its value is rooted in the synthetic versatility of the nitro group, which acts as a masked amine, enabling entry into a wide range of proven, bio-relevant chemical spaces. The protocols and applications detailed in this guide demonstrate its potential for constructing libraries of compounds directed at high-value therapeutic targets like protein kinases. As drug discovery continues to demand novel scaffolds with tunable properties, the intelligent application of foundational building blocks like this compound will remain a critical component of successful research and development campaigns.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Progress in Chemical Synthesis and Biosynthesis of Bioactive Pyridine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Pyridine, 2,5-dimethyl- [webbook.nist.gov]
- 6. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,5-Dimethylpyridine(589-93-5) 13C NMR spectrum [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and optimization of novel pyridines as highly potent and selective glycogen synthase kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Synthetic Utility of 2,5-Dimethyl-3-nitropyridine in Modern Organic Synthesis
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of organic synthesis, particularly within medicinal and agrochemical research, the pyridine scaffold remains a "privileged" structural motif.[1] Its presence in numerous FDA-approved drugs underscores its importance. Among the vast family of pyridine derivatives, 2,5-Dimethyl-3-nitropyridine emerges as a particularly versatile and valuable building block.[2] Its synthetic utility is anchored in a unique combination of structural features: an electron-deficient pyridine ring, activated by a potent electron-withdrawing nitro group at the 3-position, and modulated by two electron-donating methyl groups. This electronic arrangement renders the molecule susceptible to a range of transformations, making it a key intermediate for accessing complex, highly functionalized pyridine derivatives.
This guide provides an in-depth exploration of the core reactivity and synthetic applications of this compound, offering field-proven insights and detailed protocols for researchers, chemists, and drug development professionals.
Core Reactivity: Mechanistic Pillars of Utility
The synthetic potential of this compound is primarily dictated by three key reactive sites, each governed by distinct mechanistic principles. Understanding these principles is crucial for designing rational synthetic routes.
Nucleophilic Aromatic Substitution (SNAr)
The most significant reaction pathway for this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction.[3] Aromatic rings are typically nucleophilic, but the presence of the pyridine nitrogen atom and, more importantly, the strongly electron-withdrawing nitro group, renders the pyridine ring electrophilic and thus highly susceptible to nucleophilic attack.[3][4]
The nitro group (-NO₂) is an excellent leaving group in these transformations, a characteristic not typically observed in aliphatic systems.[5] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a stabilized anionic intermediate known as a Meisenheimer complex. The methyl groups at the C2 and C5 positions exert a modest electronic and steric influence on this reactivity.
Caption: The SNAr mechanism on this compound.
Reduction of the Nitro Group
The nitro group is not only a good leaving group but also a versatile functional handle that can be readily reduced to a primary amine (-NH₂).[6] This transformation is of paramount importance as it converts the electron-withdrawing nitro functionality into a strongly electron-donating and nucleophilic amino group. The resulting 3-amino-2,5-dimethylpyridine is a key intermediate for a host of further derivatizations, including diazotization, acylation, and the construction of fused heterocyclic systems like imidazopyridines.[1][7]
Reactivity of the C2-Methyl Group
The methyl group at the 2-position of the pyridine ring exhibits enhanced acidity. This is due to its position alpha to the ring nitrogen, a property further amplified by the electron-withdrawing effect of the nitro group at the adjacent C3-position.[8] This acidity allows the C2-methyl group to be deprotonated under basic conditions, generating a nucleophilic carbanion that can participate in condensation reactions, most notably with aldehydes. This provides a valuable, often metal-free, method for C-C bond formation.[8]
Caption: Core reaction pathways of this compound.
Key Synthetic Applications & Protocols
The following sections detail specific, field-validated applications and provide step-by-step protocols for key transformations.
Application 1: Synthesis of 3-Thioether Pyridine Derivatives via SNAr
The displacement of the nitro group by sulfur nucleophiles is a high-yielding and reliable reaction.[8][9] Thioether-substituted pyridines are important structural motifs in various biologically active molecules.
Protocol 1: Synthesis of 2,5-Dimethyl-3-(phenylthio)pyridine
-
Causality: This protocol exemplifies the SNAr reaction. Anhydrous conditions are preferred to prevent side reactions with water. A mild base like potassium carbonate is sufficient to deprotonate the thiol, generating the active thiolate nucleophile. DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates cations, leaving the nucleophile highly reactive.
-
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add thiophenol (1.1 eq).
-
Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) portion-wise to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.
-
| Reagent | M.W. | Eq. | Amount |
| This compound | 152.15 | 1.0 | 1.52 g |
| Thiophenol | 110.18 | 1.1 | 1.21 g (1.13 mL) |
| Potassium Carbonate | 138.21 | 1.5 | 2.07 g |
| DMF | - | - | 50 mL |
Application 2: Preparation of 3-Amino-2,5-dimethylpyridine
This reduction is a cornerstone transformation, providing access to a key synthetic intermediate for drug discovery programs.[10]
Protocol 2: Reduction of the Nitro Group using Tin(II) Chloride
-
Causality: Tin(II) chloride in concentrated hydrochloric acid is a classic and robust method for the reduction of aromatic nitro groups. The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group in a highly acidic medium. The resulting amine is protonated as the ammonium salt, which is then liberated during the basic workup.
-
Step-by-Step Methodology:
-
Suspend this compound (1.0 eq) in ethanol (0.3 M).
-
Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) to the suspension.
-
Heat the mixture to reflux (approx. 78 °C) and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the mixture to pH > 10 by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH). Caution: This is a highly exothermic process.
-
Extract the resulting slurry with ethyl acetate or dichloromethane (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield 3-Amino-2,5-dimethylpyridine, which can often be used without further purification.
-
Application 3: C-C Bond Formation via Aldehyde Condensation
This application leverages the acidity of the C2-methyl group to forge new carbon-carbon bonds, providing a metal-free alternative to cross-coupling reactions like the Heck reaction.[8]
Protocol 3: Synthesis of (E)-2-(4-chlorostyryl)-5-methyl-3-nitropyridine
-
Causality: This is a Knoevenagel-type condensation. Piperidine acts as a basic catalyst to deprotonate the C2-methyl group, forming a reactive enamine intermediate which then attacks the aldehyde. Subsequent elimination of water drives the reaction to completion, typically forming the thermodynamically more stable E-isomer.[8] Toluene is used as the solvent, and a Dean-Stark apparatus can be employed to remove the water formed during the reaction, thus shifting the equilibrium towards the product.
-
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve this compound (1.0 eq) and 4-chlorobenzaldehyde (1.05 eq) in toluene (0.5 M).
-
Add piperidine (0.1 eq) as a catalyst.
-
Heat the mixture to reflux and stir vigorously. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 8-12 hours or until no more water is collected and TLC analysis indicates consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Wash the organic solution with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure.
-
The crude product often precipitates upon cooling or concentration. It can be purified by recrystallization from ethanol or by column chromatography.
-
Caption: A synthetic workflow combining two key transformations.
Conclusion and Outlook
This compound is a powerful and versatile intermediate in organic synthesis. Its well-defined reactivity through nucleophilic aromatic substitution, nitro group reduction, and methyl group condensation allows for the strategic and efficient construction of a diverse array of complex pyridine derivatives. The protocols outlined in this guide provide a reliable foundation for researchers to harness the full synthetic potential of this valuable building block, accelerating innovation in drug discovery, agrochemicals, and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 2,6-Dimethyl-3-nitropyridine | 15513-52-7 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of 2,5-dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine (NBI 30775/R121919) and structure--activity relationships of a series of potent and orally active corticotropin-releasing factor receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
reaction of 2,5-Dimethyl-3-nitropyridine with nucleophiles
An In-Depth Guide to the Nucleophilic Reactivity of 2,5-Dimethyl-3-nitropyridine for Synthetic and Medicinal Chemistry
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of this compound in Synthesis
Nitropyridine derivatives are foundational pillars in the construction of complex molecular architectures, particularly within pharmaceutical and materials science.[1][2] Their utility stems from the potent electron-withdrawing nature of the nitro group, which, in concert with the inherent electron deficiency of the pyridine ring, profoundly activates the system towards nucleophilic attack.[1][3] This activation opens pathways for diverse chemical transformations that are often challenging with less-activated aromatic systems.
This compound is a particularly interesting substrate. The methyl groups at the C2 and C5 positions introduce steric and electronic factors that can be strategically exploited to control the regioselectivity of nucleophilic attack. This guide provides a detailed exploration of the reactions of this versatile building block with various nucleophiles, offering both mechanistic insights and field-tested laboratory protocols for researchers, scientists, and drug development professionals. We will delve into two primary reaction manifolds: Nucleophilic Aromatic Substitution (SNAr) of the nitro group and Vicarious Nucleophilic Substitution (VNS) for C-H functionalization.
A Note on the Synthesis of the Starting Material
Before exploring its reactivity, it is pertinent to understand the synthesis of the title compound. This compound is typically prepared via the nitration of 2,5-dimethylpyridine. A common method involves reacting the parent pyridine with dinitrogen pentoxide (N₂O₅), which forms an N-nitropyridinium intermediate. Subsequent reaction and rearrangement, often facilitated by bisulfite, leads to the desired 3-nitro product.[4] This process involves a[5][6] sigmatropic shift of the nitro group from the nitrogen to the C3 position.[4][7]
PART 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The most direct functionalization pathway for this compound involves the displacement of the nitro group by a suitable nucleophile. The nitro group, particularly when positioned ortho or para to the ring nitrogen, is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[3][8] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Mechanism of SNAr on this compound
The key to the SNAr mechanism is the stabilization of the negative charge in the Meisenheimer intermediate. The electron-withdrawing nitro group and the pyridine ring nitrogen work in concert to delocalize this charge, lowering the activation energy for the reaction.
Caption: General workflow for the SNAr reaction.
Application Note 1: Reaction with Thiolates (S-Nucleophiles)
Sulfur nucleophiles, particularly thiolates generated from thiols and a base, are highly effective for displacing the nitro group in 3-nitropyridines.[9][10] These reactions are often high-yielding and regioselective, providing a robust method for forging carbon-sulfur bonds, a common linkage in many pharmaceutical agents.
Causality Behind Experimental Choices:
-
Solvent: Dimethylformamide (DMF) is an excellent solvent for this transformation. Its polar aprotic nature effectively solvates the cationic counter-ion of the thiolate and the intermediate complex without interfering with the nucleophile's reactivity.
-
Base: Potassium carbonate (K₂CO₃) is a sufficiently strong base to deprotonate a wide range of thiols, generating the active thiolate nucleophile in situ. It is also inexpensive and easy to remove during workup.
-
Temperature: Moderate heating (e.g., 50-80 °C) is typically required to overcome the activation energy barrier for the formation of the Meisenheimer complex. The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC).
Protocol 1: Synthesis of 2,5-Dimethyl-3-(arylthio)pyridine
| Parameter | Condition |
| Reactant | This compound (1.0 eq) |
| Nucleophile | Aryl or Alkyl Thiol (1.1 - 1.2 eq) |
| Base | K₂CO₃ (2.0 eq) |
| Solvent | Anhydrous DMF |
| Temperature | 70 °C |
| Time | 2-6 hours (Monitor by TLC) |
Step-by-Step Methodology:
-
To a stirred solution of this compound in anhydrous DMF, add the corresponding thiol.
-
Add potassium carbonate to the mixture.
-
Heat the reaction mixture to 70 °C and stir for 2-6 hours. Monitor the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,5-dimethyl-3-(arylthio)pyridine.
Application Note 2: Reaction with Amines (N-Nucleophiles)
The displacement of a nitro group with an amine (amination) is a critical transformation for introducing nitrogen-containing functionalities. While direct SNAr with amines is feasible, the related Vicarious Nucleophilic Substitution (VNS) of hydrogen is often more efficient for aminating 3-nitropyridines, typically at the C2 or C6 positions.[7][11] However, for substrates where a good leaving group like a halogen is present, SNAr with amines proceeds readily.[12] In the case of this compound, the SNAr of the nitro group itself can be achieved under more forcing conditions.
Causality Behind Experimental Choices:
-
Conditions: The reaction often requires higher temperatures or the use of a strong, non-nucleophilic base to facilitate the departure of the nitro group. The choice of amine (primary vs. secondary) will also influence reactivity.
-
Regioselectivity: The primary product will be the result of direct displacement of the nitro group at C3.
Protocol 2: General Procedure for Amination
| Parameter | Condition |
| Reactant | This compound (1.0 eq) |
| Nucleophile | Primary or Secondary Amine (2.0 - 3.0 eq) |
| Solvent | DMSO or NMP |
| Temperature | 120-150 °C |
| Time | 12-24 hours |
Step-by-Step Methodology:
-
In a sealed tube, dissolve this compound in DMSO.
-
Add the amine (using it in excess also serves as the base).
-
Seal the tube and heat the mixture to 140 °C for 18 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify via column chromatography or recrystallization.
PART 2: Vicarious Nucleophilic Substitution (VNS) of Hydrogen
A more advanced and powerful strategy for functionalizing this compound is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the formal replacement of a hydrogen atom with a nucleophile, enabling direct C-C or C-N bond formation at positions activated by the nitro group (ortho and para).[13] The VNS reaction utilizes a nucleophile that contains a leaving group on the nucleophilic atom (e.g., a carbanion stabilized by a sulfone group).[5][14]
Mechanism of VNS on this compound
The VNS mechanism involves the initial addition of the carbanion to an electron-deficient position (C4 or C6) to form an anionic σ-adduct. This is followed by a base-induced β-elimination of the leaving group from the adduct, which restores aromaticity.[6][14]
Caption: Key steps in the Vicarious Nucleophilic Substitution pathway.
Application Note 3: VNS with Sulfonyl-Stabilized Carbanions for Alkylation
The introduction of alkyl groups via VNS is a transition-metal-free method for C-H alkylation.[14] Alkyl phenyl sulfones are excellent carbanion precursors for this transformation.[5]
Causality Behind Experimental Choices:
-
Regioselectivity: For 3-nitropyridines, VNS occurs at the C4 and C6 positions. In this compound, the C2 and C5 positions are blocked. Therefore, attack is directed to the C4 and C6 positions. The ratio of C4 to C6 substitution will be influenced by steric hindrance from the adjacent methyl groups. The C6 position is generally less hindered than the C4 position, which is flanked by both a nitro and a methyl group.
-
Base: A strong, non-nucleophilic base is required to generate the carbanion from the alkyl sulfone without competing in the addition step. Potassium hexamethyldisilazide (KHMDS) is an ideal choice.[14]
-
Temperature: These reactions are typically run at low temperatures (-40 °C to -78 °C) to control the reactivity of the carbanion and prevent side reactions.
Protocol 3: VNS Alkylation of this compound
| Parameter | Condition |
| Reactant | This compound (1.0 eq) |
| Carbanion Precursor | Alkyl Phenyl Sulfone (1.5 eq) |
| Base | KHMDS (2.5 eq) |
| Solvent | Anhydrous DMF or THF |
| Temperature | -40 °C |
| Time | 30-60 minutes |
Step-by-Step Methodology:
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the alkyl phenyl sulfone in anhydrous DMF.
-
Cool the solution to -40 °C in a dry ice/acetone bath.
-
Slowly add KHMDS (as a solution in THF or as a solid) to the stirred solution. A deep color often develops, indicating carbanion formation. Stir for 15 minutes.
-
Add a solution of this compound in a small amount of anhydrous DMF dropwise to the carbanion solution.
-
Stir the reaction mixture at -40 °C for 30-60 minutes. The reaction progress can be monitored by quenching small aliquots and analyzing by TLC or LC-MS.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Warm the mixture to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to separate the C4 and C6 alkylated isomers.
Conclusion
This compound is a versatile and highly reactive building block for the synthesis of substituted pyridines. By understanding the principles of Nucleophilic Aromatic Substitution and Vicarious Nucleophilic Substitution, researchers can leverage this substrate to access a wide array of functionalized heterocycles. The protocols provided herein offer a starting point for laboratory synthesis, and the mechanistic discussions aim to empower scientists to troubleshoot and adapt these reactions for the development of novel compounds in the pharmaceutical and chemical industries.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Selective vicarious nucleophilic amination of 3-nitropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 13. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 14. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Reduction of the Nitro Group in 2,5-Dimethyl-3-nitropyridine
Introduction
The transformation of 2,5-Dimethyl-3-nitropyridine to its corresponding amine, 2,5-Dimethyl-3-aminopyridine, is a pivotal step in the synthesis of numerous compounds of interest within the pharmaceutical and agrochemical industries. Substituted aminopyridines are privileged scaffolds, serving as essential building blocks for a wide array of biologically active molecules.[1][2][3] The successful and efficient reduction of the nitro group is therefore a critical process, demanding robust and scalable methodologies. This guide provides an in-depth analysis of two primary, field-proven strategies for this conversion: Catalytic Hydrogenation and Metal-Mediated Reduction. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and discuss the strategic considerations for selecting the optimal method for your research and development needs.
Mechanistic Overview: The Six-Electron Journey
The reduction of an aromatic nitro group to an amine is a comprehensive six-electron process.[4][5] While the reaction can proceed through various pathways depending on the chosen reagents and conditions, it generally involves the formation of key intermediates. The reaction cascade typically progresses from the nitro group (-NO₂) to a nitroso (-NO) species, then to a hydroxylamine (-NHOH), and finally to the desired amine (-NH₂).[4][5] The nitroso intermediate is often transient and difficult to detect as its reduction is significantly faster than the initial reduction of the nitro group.[5]
Caption: General mechanistic pathway for nitro group reduction.
Protocol I: Catalytic Hydrogenation
Catalytic hydrogenation is a premier method for nitro group reduction, celebrated for its efficiency, clean reaction profiles, and high yields.[6] This technique employs a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source to effect the transformation.
Rationale & Expertise
The choice of catalytic hydrogenation is often driven by the need for a high-purity product with a straightforward workup. The reaction proceeds on the surface of the catalyst, where both the nitro compound and hydrogen are adsorbed, facilitating the reduction. It is particularly advantageous for small to medium-scale syntheses where process cleanliness is paramount. One of the primary considerations is the pyrophoric nature of the catalyst, especially after the reaction, which necessitates careful handling.[4]
Detailed Experimental Protocol
Reagents & Equipment:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet (typically 1-5 mol% Pd)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask or a specialized hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable volume of methanol or ethanol.
-
Place the vessel under an inert atmosphere of nitrogen or argon. This is crucial to prevent catalyst deactivation and for safety.
-
Under the inert atmosphere, carefully add the 10% Pd/C catalyst (0.01-0.05 eq).
-
Seal the vessel and carefully evacuate the atmosphere, then backfill with hydrogen gas. This purge cycle should be repeated 3-4 times to ensure the complete replacement of the inert gas with hydrogen.[4]
-
Stir the reaction mixture vigorously at room temperature (20-25 °C) under a positive pressure of hydrogen (a balloon is sufficient for small scale).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Upon completion, carefully purge the reaction vessel with nitrogen or argon to remove all hydrogen gas.
-
Prepare a small pad of Celite® in a Büchner funnel. Carefully filter the reaction mixture through the Celite® to remove the pyrophoric Pd/C catalyst. Crucial Safety Note: The catalyst on the filter paper must be kept wet with solvent at all times to prevent ignition upon contact with air.[4] Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue is the crude 2,5-Dimethyl-3-aminopyridine, which can be purified further if necessary.
Data Presentation
| Parameter | Condition | Rationale |
| Catalyst | 10% Pd/C, 50% wet | Highly efficient and standard for nitro group reductions.[6] |
| Catalyst Loading | 1–5 mol % | Balances reaction rate with cost and ease of removal. |
| Solvent | Methanol, Ethanol | Excellent solubility for the substrate and product; common for hydrogenations. |
| Pressure | 1 atm (Balloon) | Sufficient for most lab-scale nitro reductions. Higher pressure can be used to accelerate the reaction. |
| Temperature | Room Temperature (20–25 °C) | The reaction is typically exothermic and proceeds readily without heating. |
| Expected Yield | >95% | This method is known for its high conversion and yield. |
Protocol II: Metal-Mediated Reduction with Iron
The use of metals, particularly iron powder in an acidic medium (a variation of the Béchamp reduction), is a classic, robust, and highly scalable method for reducing nitroarenes.[4][6][7] It is often the method of choice in industrial settings due to its low cost and high reliability.[1]
Rationale & Expertise
This method relies on single-electron transfers from the surface of the metal to the nitro group.[4] The acidic medium serves to protonate the intermediates and dissolve the resulting iron oxides. While the workup can be more involved than catalytic hydrogenation due to the formation of metal salts, its tolerance for certain functional groups and its cost-effectiveness make it extremely valuable.
Detailed Experimental Protocol
Reagents & Equipment:
-
This compound
-
Iron powder (<325 mesh)
-
Solvent: Ethanol/Water, or Glacial Acetic Acid
-
Acid: Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid
-
Base for workup: Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)
-
Extraction Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Filter aid (e.g., Celite®)
-
Standard laboratory glassware with reflux condenser
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and iron powder (3-5 eq).
-
Add a solvent such as a mixture of ethanol and water (e.g., 5:1 ratio).
-
Heat the stirred suspension to a gentle reflux (approx. 80-90 °C).
-
Once at reflux, add concentrated HCl (0.5-1.0 eq) dropwise via an addition funnel. An exotherm is often observed. Alternatively, glacial acetic acid can be used as both the solvent and the acid source.
-
Maintain the reaction at reflux and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove the excess iron and iron salts.[4] Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous residue with water and basify to a pH of >9 with a saturated solution of Na₂CO₃ or NaOH.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 2,5-Dimethyl-3-aminopyridine.
Data Presentation
| Parameter | Condition | Rationale |
| Reducing Agent | Iron Powder (Fe) | Inexpensive, effective, and widely used for large-scale reductions.[6] |
| Acid | HCl or Acetic Acid | Activates the metal surface and serves as a proton source. |
| Solvent | EtOH/H₂O or Acetic Acid | Provides a medium for the reaction and helps to manage the exotherm. |
| Temperature | Reflux (80–100 °C) | Ensures a reasonable reaction rate. |
| Expected Yield | 85–95% | A robust method that typically provides high yields. |
Experimental Workflow and Purification
The overall process, from reaction setup to the final pure product, follows a logical sequence. The choice of purification method depends on the purity of the crude product and the scale of the reaction.
Caption: General experimental workflow for synthesis and purification.
Purification and Characterization
-
Column Chromatography: For high purity, the crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[8][9][10]
-
Recrystallization: If the crude product is a solid of reasonable purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective and scalable purification method.
-
Characterization: The identity and purity of the final 2,5-Dimethyl-3-aminopyridine should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and HPLC.[11][12]
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and free of leaks. Spent hydrogenation catalysts (Pd/C, Raney Nickel) are pyrophoric and can ignite spontaneously in air. They must be handled under an inert atmosphere or kept wet with solvent at all times before proper disposal.[4]
-
Metal-Mediated Reduction: The addition of acid to the metal suspension can be exothermic. Add reagents slowly and with adequate cooling if necessary. Concentrated acids are corrosive and should be handled with care.
Conclusion
The reduction of this compound is a well-established transformation that can be accomplished through several reliable methods. Catalytic hydrogenation offers a clean, high-yielding route ideal for laboratory-scale synthesis where product purity and a simple workup are priorities. For larger-scale applications where cost and robustness are the primary drivers, metal-mediated reduction with iron provides an excellent, time-tested alternative. The choice between these protocols should be guided by the specific requirements of the project, including scale, available equipment, and desired purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. mdpi.org [mdpi.org]
- 8. US20060063797A1 - Process for preparing a substituted imidazopyridine compound - Google Patents [patents.google.com]
- 9. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. rsc.org [rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,5-Dimethyl-3-nitropyridine
Introduction: The Strategic Importance of Functionalized Nitropyridines
The 2,5-dimethyl-3-nitropyridine scaffold is a highly valuable building block in the synthesis of complex molecules, particularly in the realms of pharmaceutical and agrochemical development.[1] The electron-deficient nature of the pyridine ring, amplified by the presence of the nitro group, alongside the specific substitution pattern, offers a unique platform for diverse chemical transformations. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone of modern organic synthesis, providing powerful and versatile methods for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[2] This guide provides an in-depth exploration of the application of these reactions to the synthesis and functionalization of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
PART 1: Navigating the Reactivity Landscape of this compound
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is fundamentally governed by the electronic properties of the pyridine ring and its substituents. The nitro group at the 3-position is a strong electron-withdrawing group, which significantly influences the electron density of the aromatic system. This has several important consequences:
-
Activation of Leaving Groups: If a leaving group (e.g., a halogen) is present on the ring, its susceptibility to oxidative addition by a palladium(0) catalyst is enhanced.
-
Direct C-H Functionalization: The electron-deficient nature of the ring can facilitate direct C-H activation, although this often requires specific directing groups or harsh reaction conditions.
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group also activates the pyridine ring towards nucleophilic attack, a competing reaction pathway that must be considered.
The methyl groups at the 2- and 5-positions also play a role, primarily through steric hindrance and subtle electronic effects. Understanding this interplay is crucial for designing successful cross-coupling strategies.
PART 2: Synthesis of this compound via Cross-Coupling
While direct cross-coupling on an unfunctionalized this compound can be challenging, a more common and effective strategy is to construct the molecule itself using a palladium-catalyzed reaction. The Suzuki-Miyaura coupling is particularly well-suited for this purpose.
Suzuki-Miyaura Coupling for the Synthesis of Aryl-Substituted Nitropyridines
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide or triflate.[2] To synthesize a precursor to this compound or a related analogue, one could envision coupling a suitably substituted boronic acid with a functionalized nitropyridine. For instance, the synthesis of 2-aryl-3-nitropyridines has been achieved through a twofold Suzuki reaction on a central diboronic acid and chloronitropyridine.[3]
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of chloropyridines.[4]
Reaction Scheme:
Materials:
-
2-Chloro-5-methyl-3-nitropyridine (or other suitable halogenated precursor)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos, XPhos, or RuPhos)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the halogenated nitropyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate vial, prepare the catalyst system by mixing Pd(OAc)₂ (2-5 mol%) and the phosphine ligand (4-10 mol%) in a small amount of degassed solvent.
-
Add the catalyst solution to the Schlenk flask.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-methyl-3-nitropyridine.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor and phosphine ligand is critical. Bulky, electron-rich phosphine ligands like SPhos and XPhos are often effective for cross-coupling reactions involving electron-deficient heteroaryl chlorides as they promote the oxidative addition step and stabilize the palladium catalyst.
-
Base: An inorganic base is required to facilitate the transmetalation step of the catalytic cycle. Potassium carbonate and potassium phosphate are commonly used and offer a good balance of reactivity and functional group tolerance.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvents is crucial to prevent oxidation of the palladium(0) active catalyst.
Data Presentation:
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 90 | High |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | Moderate to High |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 85 | Moderate |
Note: The yields presented are typical for similar Suzuki-Miyaura reactions on nitropyridine substrates and may require optimization for this compound.
Visualization:
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
PART 3: Functionalization of the this compound Scaffold
Once the this compound core is synthesized, palladium-catalyzed cross-coupling reactions can be employed to introduce further diversity, assuming a suitable leaving group is present or can be installed.
Heck Reaction for Alkenylation
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene.[5][6] This reaction can be used to introduce vinyl groups onto the pyridine ring.
This protocol is a generalized procedure adapted from literature for Heck reactions on halogenated pyridines.[4]
Reaction Scheme:
Materials:
-
Halogenated this compound
-
Alkene (e.g., styrene, methyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., DMF, NMP)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a sealed tube or Schlenk flask, combine the halogenated nitropyridine (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (1-5 mol%), P(o-tol)₃ (2-10 mol%), and Et₃N (1.5 mmol).
-
Add the anhydrous solvent.
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Seal the vessel and heat the reaction mixture to 100-140 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a phosphine ligand like P(o-tol)₃ is a classic catalyst system for the Heck reaction.
-
Base: A tertiary amine base like triethylamine is used to neutralize the hydrogen halide formed during the catalytic cycle.
-
Solvent: A high-boiling polar aprotic solvent like DMF or NMP is typically used to ensure the reagents remain in solution at the required reaction temperature.
Visualization:
Caption: A typical experimental workflow for the Heck reaction.
Sonogashira Coupling for Alkynylation
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically requiring a palladium catalyst and a copper(I) co-catalyst.[7][8]
This is a general procedure for the Sonogashira coupling of aryl halides.[9]
Reaction Scheme:
Materials:
-
Halogenated this compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the halogenated nitropyridine (1.0 mmol), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Dual Catalyst System: The Sonogashira reaction classically employs a dual catalyst system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base is used both to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.
-
Anhydrous Conditions: The reaction is typically carried out under anhydrous conditions to prevent side reactions, such as the homocoupling of the alkyne (Glaser coupling).
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[10][11] This reaction is invaluable for introducing a wide range of nitrogen-containing functional groups.[12]
This is a general protocol for the Buchwald-Hartwig amination of heteroaryl halides.[4][13]
Reaction Scheme:
Materials:
-
Halogenated this compound
-
Primary or secondary amine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Bulky electron-rich phosphine ligand (e.g., BINAP, Xantphos)
-
Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS))
-
Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium pre-catalyst (1-5 mol%), the ligand, and the base (1.4 mmol).
-
Add the halogenated nitropyridine (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous solvent.
-
Seal the tube, remove it from the glovebox, and heat the reaction mixture with stirring to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction with an organic solvent and filter through a plug of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst System: The Buchwald-Hartwig amination often requires highly active catalyst systems. The use of bulky, electron-rich phosphine ligands is crucial for promoting both the oxidative addition and the reductive elimination steps of the catalytic cycle.[14]
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide is a common choice.
-
Anhydrous and Inert Conditions: The catalyst and the base are often sensitive to air and moisture, necessitating the use of a glovebox and anhydrous solvents under an inert atmosphere.
Visualization:
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
PART 4: Safety, Troubleshooting, and Concluding Remarks
Safety Precautions:
-
Nitropyridine compounds can be thermally unstable and potentially explosive. Always handle with care and avoid excessive heating.
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Many of the solvents used are flammable and should be handled with appropriate precautions.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper degassing of solvents and use of fresh, high-quality catalyst and ligands. |
| Insufficiently active catalyst system | Screen different palladium precursors, ligands, and bases. | |
| Low reaction temperature | Increase the reaction temperature in increments. | |
| Formation of side products | Homocoupling of boronic acid (Suzuki) | Ensure stoichiometry is correct and consider a different base. |
| Homocoupling of alkyne (Sonogashira) | Ensure strictly anhydrous and anaerobic conditions. | |
| SNAr reaction | Use a less nucleophilic base or milder reaction conditions. | |
| Difficulty in purification | Co-elution of product and ligand/catalyst residue | Use a different solvent system for chromatography or consider a filtration step through a plug of silica gel or Celite before chromatography. |
Concluding Remarks:
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the synthesis and functionalization of this compound. By carefully selecting the appropriate reaction type, catalyst system, and reaction conditions, researchers can efficiently construct complex molecules with a wide range of functionalities. The protocols and insights provided in this guide serve as a starting point for the development of robust and reliable synthetic routes to novel compounds with potential applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
Application Notes: A Comprehensive Guide to the Scale-Up Synthesis of 2,5-Dimethyl-3-nitropyridine
Abstract
This document provides a detailed technical guide for the scale-up synthesis of 2,5-Dimethyl-3-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries. Direct nitration of the 2,5-dimethylpyridine (2,5-lutidine) ring is challenging due to the electron-deficient nature of pyridine, which deactivates it towards electrophilic aromatic substitution. This guide outlines a robust protocol leveraging a potent nitrating system, addresses critical safety and thermal hazard considerations inherent to large-scale nitration, and provides actionable insights for process optimization to ensure a safe, efficient, and reproducible synthesis.
Introduction: The Challenge and Strategy for Pyridine Nitration
This compound is a valuable building block, but its synthesis is not trivial. The pyridine nucleus is electron-deficient, making electrophilic substitution reactions like nitration significantly more difficult than with benzene derivatives. Standard nitrating conditions, such as mixed nitric and sulfuric acid, often result in very low yields or require harsh conditions that are unsuitable for industrial production.
To overcome this inherent lack of reactivity, a more potent electrophile or an activated substrate is required. While strategies like N-oxide formation are effective for activating the 4-position, they are not suitable for synthesizing the 3-nitro isomer. Therefore, a more potent nitrating agent is the preferred strategy. Research has shown that nitrating systems such as dinitrogen pentoxide (N₂O₅) or, more practically for scale-up, a mixture of nitric acid in trifluoroacetic anhydride (TFAA) can effectively nitrate the pyridine ring at the 3-position (β-position). This application note details a process based on the latter, which offers a balance of reactivity and operational manageability.
Reaction Scheme and Mechanism
The selected synthetic route is the direct nitration of 2,5-dimethylpyridine.
Overall Reaction:
2,5-Dimethylpyridine + HNO₃ / (CF₃CO)₂O → this compound
Mechanism: Electrophilic Aromatic Substitution
The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The key is the in-situ generation of a highly reactive nitrating species, the nitronium ion (NO₂⁺).
-
Formation of the Nitrating Agent: Trifluoroacetic anhydride reacts with nitric acid to form a potent mixed anhydride, trifluoroacetyl nitrate. This species readily generates the highly electrophilic nitronium ion.
-
Electrophilic Attack: The π-system of the 2,5-dimethylpyridine ring acts as a nucleophile, attacking the nitronium ion. This attack preferentially occurs at the 3-position, which is meta to the deactivating ring nitrogen, to form a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.
-
Rearomatization: A base (such as the trifluoroacetate anion) removes a proton from the carbon bearing the nitro group, collapsing the intermediate and restoring the aromaticity of the pyridine ring to yield the final product, this compound.
Process Workflow and Logic
The following diagram illustrates the logical flow of the synthesis process, from reagent preparation to final product isolation.
Caption: High-level workflow for the synthesis of this compound.
Scale-Up Considerations and Process Safety
Scaling any nitration is a high-risk activity that demands rigorous process safety evaluation. The primary hazard is thermal runaway due to the highly exothermic nature of the reaction.
-
Thermal Hazard Analysis: Before any scale-up, it is imperative to conduct thermal analysis using Reaction Calorimetry (RC1) and Differential Scanning Calorimetry (DSC). These studies determine critical safety parameters such as the heat of reaction (ΔHrxn), adiabatic temperature rise (ΔTad), and the onset temperature for decomposition of reactants, intermediates, and products. This data is essential for designing an adequate cooling system and emergency protocols.
-
Heat Management: The surface-area-to-volume ratio decreases significantly upon scale-up, making heat removal less efficient. To manage the exotherm, the following are critical:
-
Controlled Addition: The nitrating agent must be added slowly and in a controlled manner, preferably subsurface, to prevent accumulation and allow the cooling system to keep pace with heat generation.
-
Efficient Mixing: Robust agitation is necessary to ensure rapid heat dispersal and prevent the formation of localized hot spots, which can accelerate decomposition and initiate a runaway reaction.
-
Cooling Capacity: The reactor must be equipped with a cooling system capable of handling the total heat flow of the reaction with a significant safety margin.
-
-
Quenching: The quenching of strong acid mixtures is also hazardous. The reaction mass should be transferred slowly into a well-stirred vessel containing ice or cold water to dissipate heat. Never add water to the reaction mixture, as this can cause localized boiling and splashing of corrosive material.
-
Gas Evolution: Nitration reactions can produce toxic nitrogen oxides (NOx), especially if temperatures exceed the desired range. The reactor must be vented to a scrubber system to neutralize these acidic gases.
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Rationale & Key Considerations |
| Starting Material | 2,5-Dimethylpyridine: 10 g | 2,5-Dimethylpyridine: 1.0 kg | Base unit for scaling calculations. |
|
Application Notes and Protocols: The Strategic Use of 2,5-Dimethyl-3-nitropyridine in Agrochemical Synthesis
Introduction: Unveiling the Potential of a Niche Pyridine Intermediate
In the vast landscape of agrochemical synthesis, pyridine-based intermediates are of paramount importance, forming the backbone of numerous herbicides, insecticides, and fungicides. While certain isomers and their halogenated derivatives have been extensively studied and commercialized, the potential of less common building blocks remains an area of active exploration. This document provides a comprehensive technical guide on the synthesis and prospective applications of 2,5-Dimethyl-3-nitropyridine (CAS No. 52381-06-3) in the development of next-generation agrochemicals.
While direct literature on the large-scale agrochemical applications of this compound is not as abundant as for some of its isomers, its chemical architecture—a pyridine ring functionalized with two methyl groups and a nitro group—presents a compelling case for its utility. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it a versatile precursor for a variety of chemical transformations. This guide will delve into the synthesis of this intermediate, explore its reactivity by drawing logical parallels with closely related and well-documented analogues, and propose detailed protocols for its potential derivatization into agrochemically relevant scaffolds.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is fundamental for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 52381-06-3 | [1][2][3] |
| Molecular Formula | C₇H₈N₂O₂ | |
| Molecular Weight | 152.15 g/mol | |
| Boiling Point | 243.7±35.0 °C (Predicted) | [1] |
| Density | 1.25±0.1 g/cm³ (Predicted) | [1] |
| pKa | 2.21±0.20 (Predicted) | [1] |
Safety and Handling: As with all nitrated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from strong oxidizing agents.
Synthesis of this compound: A Detailed Protocol
The primary route to this compound involves the direct nitration of 2,5-dimethylpyridine. The reaction mechanism is a[1][4] sigmatropic shift of the nitro group, a common pathway for the nitration of pyridine compounds.[5]
Protocol: Nitration of 2,5-Dimethylpyridine
This protocol is based on established methods for the nitration of pyridine derivatives.[5][6]
Materials:
-
2,5-Dimethylpyridine
-
Dinitrogen pentoxide (N₂O₅)
-
Sodium bisulfite (NaHSO₃)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dimethylpyridine (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of dinitrogen pentoxide (1.1 eq) in dichloromethane to the cooled solution of 2,5-dimethylpyridine over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional hour.
-
Slowly add an aqueous solution of sodium bisulfite (1.5 eq) to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
Expected Outcome: The product will be a solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Prospective Applications in Agrochemical Synthesis: A Chemist's Perspective
The true value of an intermediate lies in its potential for transformation into high-value active ingredients. While direct synthesis of commercial agrochemicals from this compound is not widely reported, its structure suggests several promising synthetic avenues based on the known reactivity of related nitropyridines.
Precursor to Chlorinated Pyridine Intermediates
Halogenated pyridines are cornerstone intermediates in the synthesis of numerous agrochemicals, particularly neonicotinoid insecticides.[7] The 2-chloro-5-methylpyridine moiety is a key component of insecticides like imidacloprid. By analogy, this compound could be a precursor to valuable chlorinated intermediates.
Proposed Synthetic Workflow:
Caption: Proposed synthetic route from this compound to a chlorinated intermediate.
Functionalization via Nucleophilic Aromatic Substitution (SₙAr)
The nitro group in this compound activates the pyridine ring for nucleophilic aromatic substitution, although to a lesser extent than a halogen substituent. This reactivity can be exploited to introduce various functionalities.
Protocol: Nucleophilic Aromatic Substitution with a Thiol
This protocol is adapted from general procedures for SₙAr reactions on nitropyridines.[8]
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add thiophenol (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Modification of the Methyl Groups
The methyl groups on the pyridine ring can also be functionalized, providing another handle for derivatization. For instance, oxidation of a methyl group to a carboxylic acid or halogenation can open up further synthetic possibilities.
Conclusion and Future Outlook
This compound, while not a mainstream agrochemical intermediate, possesses a unique combination of functional groups that warrants further investigation. Its synthesis from readily available starting materials and its potential for conversion into more complex, biologically active molecules make it a compound of interest for researchers in the agrochemical industry. The protocols and synthetic strategies outlined in this document, based on sound chemical principles and analogies to well-known pyridine chemistry, provide a solid foundation for exploring the full potential of this versatile building block. Future research focusing on the development of efficient and scalable synthetic routes to and from this compound will be crucial in unlocking its utility in the creation of novel and effective crop protection agents.
References
- 1. This compound CAS#: 52381-06-3 [m.chemicalbook.com]
- 2. 52381-06-3|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 52381-06-3 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,5-Dimethyl-3-nitropyridine
Welcome to the technical support center for the synthesis of 2,5-Dimethyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to equip you with the necessary information to overcome common challenges and maximize the yield and purity of your synthesis.
Introduction: The Challenge of Pyridine Nitration
The direct nitration of pyridine and its derivatives is a notoriously challenging transformation. The pyridine ring is electron-deficient, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. Furthermore, under the strongly acidic conditions typically required for nitration, the pyridine nitrogen is protonated, further deactivating the ring towards electrophiles.[1] This often leads to low yields and the formation of undesired side products. The synthesis of this compound, starting from 2,5-dimethylpyridine (2,5-lutidine), is no exception. This guide will explore strategies to navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of this compound
Potential Cause 1: Ineffective Nitrating Agent or Conditions
-
Explanation: Standard nitrating mixtures like nitric acid/sulfuric acid are often ineffective for pyridine nitration, leading to very low yields.[2] The protonated pyridine ring is highly deactivated, requiring more potent nitrating systems or alternative strategies.
-
Solution:
-
N-Oxide Formation: A common and effective strategy is to first convert the 2,5-dimethylpyridine to its N-oxide. The N-oxide group activates the pyridine ring, particularly at the 4-position, for electrophilic substitution.[3] However, it also influences the regioselectivity of the nitration.
-
Alternative Nitrating Agents: Consider using dinitrogen pentoxide (N₂O₅) which can lead to the formation of an N-nitropyridinium intermediate.[4][5] This intermediate can then rearrange to the desired 3-nitropyridine. Another approach involves using nitric acid in the presence of trifluoroacetic anhydride.[1]
-
Potential Cause 2: Incorrect Reaction Temperature
-
Explanation: Nitration reactions are highly exothermic.[3] Poor temperature control can lead to runaway reactions, decomposition of starting materials and products, and the formation of undesired side products.
-
Solution:
Potential Cause 3: Substrate Purity
-
Explanation: Impurities in the starting 2,5-dimethylpyridine can interfere with the reaction, leading to lower yields.
-
Solution:
-
Purify Starting Material: Ensure the 2,5-dimethylpyridine is of high purity (≥95%). If necessary, distill the starting material before use.
-
Issue 2: Formation of Multiple Isomers and Side Products
Potential Cause 1: Lack of Regiocontrol
-
Explanation: The direct nitration of 2,5-dimethylpyridine can potentially yield other nitrated isomers. The directing effects of the two methyl groups and the pyridine nitrogen influence the position of nitration.
-
Solution:
-
Mechanism-Driven Approach: The reaction of pyridine compounds with N₂O₅, followed by treatment with aqueous NaHSO₃, has been shown to proceed via a[1][8] sigmatropic shift of the nitro group from the nitrogen to the 3-position, offering a degree of regioselectivity.[4]
-
N-Oxide Strategy: As mentioned previously, forming the N-oxide derivative first can direct the nitration to specific positions, although for 2,5-dimethylpyridine-N-oxide, nitration may occur at different positions than the desired 3-position.
-
Potential Cause 2: Over-Nitration or Degradation
-
Explanation: Harsh reaction conditions (high temperature, prolonged reaction time, or overly concentrated nitrating agents) can lead to the formation of dinitro- or other undesired byproducts, or even decomposition of the desired product.
-
Solution:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent over-reaction.[6]
-
Controlled Conditions: Adhere strictly to the optimized reaction conditions, including temperature and reaction time, as detailed in the provided protocol.
-
Issue 3: Difficulty in Product Purification
Potential Cause 1: Similar Polarity of Product and Byproducts
-
Explanation: The desired this compound may have a similar polarity to isomeric byproducts or unreacted starting material, making separation by column chromatography challenging.
-
Solution:
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ether-petroleum ether) can be an effective method for purifying the final product.[8]
-
Optimized Chromatography: If column chromatography is necessary, experiment with different solvent systems to achieve better separation. A gradient elution might be required.
-
Potential Cause 2: Product is an Oil
-
Explanation: The crude product may initially be an oil, making handling and purification difficult.
-
Solution:
-
Induce Crystallization: Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. Cooling the oil may also promote solidification.
-
Vacuum Distillation: If the product is a thermally stable liquid, vacuum distillation can be an effective purification method.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the nitration of 2,5-dimethylpyridine?
A1: The direct electrophilic aromatic substitution on the electron-deficient pyridine ring is difficult. A more accepted mechanism for nitration with reagents like N₂O₅ involves the initial formation of an N-nitropyridinium salt. This is followed by a nucleophilic addition and a subsequent rearrangement, such as a[1][8] sigmatropic shift, to yield the 3-nitropyridine product.[4][5]
Q2: Why is temperature control so critical in this synthesis?
A2: Nitration reactions are highly exothermic.[3] Without proper temperature control, the reaction rate can increase uncontrollably, leading to a dangerous "runaway" reaction. This can result in the formation of unwanted byproducts, decomposition of the desired product, and a significant safety hazard due to the potential for rapid gas evolution and pressure buildup.
Q3: What are the key safety precautions for this reaction?
A3:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3]
-
Fume Hood: Perform the entire procedure in a well-ventilated chemical fume hood to avoid inhaling corrosive and toxic fumes.[3]
-
Handling Strong Acids: Concentrated nitric and sulfuric acids are extremely corrosive. Handle them with extreme care.
-
Exothermic Reaction: Be prepared for a highly exothermic reaction and have an adequate cooling bath ready.
-
Quenching: Quench the reaction mixture carefully by slowly adding it to ice water to dissipate heat and dilute the strong acids.
Q4: Can I use a different starting material, like 2,5-lutidine-N-oxide?
A4: Yes, starting with the N-oxide is a viable strategy to activate the pyridine ring towards electrophilic substitution.[3] However, be aware that the N-oxide group will influence the regioselectivity of the nitration, and the primary product may not be the 3-nitro isomer. Further deoxygenation would then be required to obtain the final product.
Optimized Experimental Protocol
This protocol is a synthesized and optimized procedure based on established methods for pyridine nitration.
Objective: To synthesize this compound with an optimized yield.
Materials:
-
2,5-Dimethylpyridine (2,5-Lutidine), ≥95% purity
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Carbonate solution (saturated)
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 10.7 g (0.1 mol) of 2,5-dimethylpyridine.[9]
-
Cooling: Cool the flask in an ice-salt bath to -5 to 0 °C.
-
Addition of Sulfuric Acid: Slowly add 30 mL of concentrated sulfuric acid to the 2,5-dimethylpyridine while maintaining the temperature below 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 9.0 mL (0.2 mol) of fuming nitric acid to 20 mL of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration: Slowly add the nitrating mixture dropwise to the cooled solution of 2,5-dimethylpyridine in sulfuric acid over a period of 1-2 hours. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for another 12 hours.
-
Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is approximately 8. Be cautious as this will generate CO₂ gas.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 50 mL).
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent like an ether/petroleum ether mixture to obtain pure this compound.[8]
Data Presentation
| Parameter | Optimized Condition | Rationale |
| Starting Material | 2,5-Dimethylpyridine (≥95% purity) | High purity starting material is crucial for minimizing side reactions. |
| Nitrating Agent | Fuming Nitric Acid / Conc. Sulfuric Acid | A strong nitrating mixture is required to overcome the deactivation of the pyridine ring. |
| Temperature | -5 to 5 °C during addition, then room temp. | Strict temperature control is essential to manage the exothermic reaction and prevent byproduct formation.[3][6][7] |
| Reaction Time | 2 hours at 0-5 °C, then 12 hours at RT | Allows for complete reaction while minimizing degradation. |
| Work-up | Quenching on ice, neutralization, extraction | Standard procedure to isolate the organic product from the acidic reaction mixture. |
| Purification | Vacuum distillation or recrystallization | Effective methods for obtaining a high-purity final product.[8] |
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low yield optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. 2,5-Dimethylpyridine | C7H9N | CID 11526 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,5-Dimethyl-3-nitropyridine
Welcome to the technical support guide for the purification of 2,5-Dimethyl-3-nitropyridine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. The purification of nitropyridine derivatives can present unique challenges, primarily due to the basicity of the pyridine nitrogen and the potential for closely-related impurities generated during synthesis. This guide provides field-proven insights and step-by-step protocols to help you navigate these challenges and achieve high purity for your compound.
Frequently Asked Questions (FAQs)
This section addresses high-level questions you may have before starting the purification process.
Q1: What are the primary challenges associated with purifying this compound?
A1: The main difficulties arise from three core aspects of the molecule's chemistry. Firstly, the basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups of standard silica gel, often leading to peak tailing and poor separation during column chromatography.[1] Secondly, the nitration of 2,5-dimethylpyridine (2,5-lutidine) can produce a mixture of regioisomers and potentially dinitrated byproducts, which may have similar polarities to the desired product, complicating separation.[2] Finally, crude reaction mixtures are often dark and oily, containing colored impurities that must be removed.[3]
Q2: What is the recommended initial work-up for a crude reaction mixture containing this compound?
A2: Before proceeding to chromatography or recrystallization, a preliminary liquid-liquid extraction (LLE) is highly advisable to remove inorganic salts, residual acids from the nitration reaction, and highly polar or baseline impurities. A typical LLE protocol would involve dissolving the crude residue in a moderately polar organic solvent like ethyl acetate or dichloromethane (DCM), washing with a weak base such as a saturated sodium bicarbonate solution to neutralize acids, followed by a brine wash to remove excess water.[3] This simple step significantly reduces the burden on subsequent purification stages.
Q3: How do I choose between column chromatography and recrystallization for this compound?
A3: The choice depends on the impurity profile, the required final purity, and the scale of your reaction.
-
Column Chromatography is the most versatile method for separating compounds with different polarities.[4] It is particularly effective for removing isomeric impurities that are difficult to separate by other means.
-
Recrystallization is an excellent technique for achieving very high purity on a large scale, provided a suitable solvent system can be found and the impurities have different solubility profiles from the product.[3] It is most effective when the desired compound is the major component and is a solid at room temperature. For this compound, which may be a low-melting solid, this is a viable option.
Q4: My purified this compound is a yellow solid/oil. Is this normal?
A4: While many nitropyridine derivatives are pale yellow crystalline solids, a persistent yellow or brown color after initial purification often indicates the presence of trace impurities.[5] If characterization data (NMR, LC-MS) confirms the presence of impurities, further purification may be necessary. If the data shows high purity, the color may be inherent to the molecule, but a final purification step like a charcoal treatment can sometimes remove residual color.
Purification Method Comparison
The table below summarizes the most common purification techniques for this compound, allowing for an at-a-glance comparison to guide your experimental design.
| Method | Typical Purity | Typical Yield | Pros | Cons |
| Recrystallization | >99% | 70-90% | Excellent for high purity on a large scale; cost-effective. | Finding a suitable solvent can be challenging; not effective for removing impurities with similar solubility.[3] |
| Silica Gel Chromatography | 95-99% | 50-80% | Highly effective for separating isomeric impurities; widely applicable.[6] | Can result in yield loss due to irreversible adsorption; basic compounds may show peak tailing.[1] |
| Preparative HPLC (C18) | >99.5% | 40-75% | Unmatched separation power for very high purity; suitable for analytical and small-scale preparative work.[7] | Expensive; requires specialized equipment; lower throughput. |
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Problems During Column Chromatography
-
Symptom: The product spots on the TLC plate are streaked or "tailing." During the column run, the elution band is very broad, leading to poor separation and mixed fractions.
-
Causality: The basic lone pair of electrons on the pyridine nitrogen atom forms strong hydrogen bonds with the acidic silanol (Si-OH) groups on the surface of the silica gel.[1] This strong interaction slows the compound's movement down the column in a non-uniform way, causing tailing.
-
Solutions:
-
Use a Modified Eluent: Add a small amount of a basic modifier to your mobile phase. Typically, adding 0.5-1% triethylamine (Et₃N) or pyridine to the eluent system (e.g., ethyl acetate/hexane) will competitively bind to the acidic sites on the silica, allowing your product to elute in sharper bands.
-
Use Deactivated Silica: You can use commercially available deactivated (neutral) silica gel or prepare it by treating standard silica gel with a base.[1]
-
-
Symptom: The yield from the column is very low, even though the crude material was mostly product.
-
Causality: In addition to causing tailing, the strong interaction with silica gel can lead to irreversible adsorption of the product onto the stationary phase, especially if the compound is left on the column for an extended period.[1]
-
Solution: Do not let columns run dry or sit for long periods. If tailing is observed, the use of a basic modifier in the eluent, as described above, is the most effective way to improve recovery.
Issue 2: Failures During Recrystallization
-
Symptom: Instead of forming solid crystals upon cooling, the compound separates as a viscous liquid or "oils out."
-
Causality: This occurs when the solute becomes supersaturated and comes out of the solution at a temperature that is above its melting point (or the melting point of the impure mixture). This is often caused by cooling the solution too rapidly or using a solvent in which the compound is excessively soluble.[3]
-
Solutions:
-
Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount (1-5% of the total volume) of the same solvent to slightly decrease the saturation.
-
Slow Cooling: Allow the flask to cool slowly and undisturbed to room temperature on a benchtop. Do not place it directly into an ice bath from a high temperature.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask at the air-liquid interface with a glass rod to create nucleation sites. Adding a seed crystal from a previous pure batch is also highly effective.
-
-
Symptom: The recrystallized product is still colored.
-
Causality: Colored impurities are co-crystallizing with your product. This happens when the impurity has a similar solubility profile or is trapped within the crystal lattice of your product.
-
Solution:
-
Charcoal Treatment: Dissolve the impure solid in the minimum amount of hot recrystallization solvent. Add a very small amount of activated charcoal (typically 1-2% by weight) to the hot solution and swirl for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal, then allow the filtrate to cool and crystallize as usual.
-
Experimental Protocols & Workflows
Workflow 1: General Purification Strategy
The following diagram outlines a logical workflow for proceeding from a crude reaction mixture to a purified final product.
Caption: General purification workflow for this compound.
Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of 1-2 grams of crude material.
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexane. The ideal solvent system will give the product an Rf value of approximately 0.25-0.35. Add 1% triethylamine (Et₃N) to the TLC solvent jar to simulate column conditions.
-
Column Packing (Slurry Method):
-
Select a glass column of appropriate size (e.g., 40 mm diameter for 1-2 g of crude material).
-
Place a small plug of glass wool at the bottom and add a thin layer (0.5 cm) of sand.
-
In a beaker, create a slurry of silica gel in your chosen eluent (e.g., 10% EtOAc/Hexane + 1% Et₃N). Use approximately 50 g of silica for every 1 g of crude product.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, draining the solvent until it is level with the top of the silica. Ensure no air bubbles are trapped.[8]
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude product in a minimal amount of a volatile solvent like DCM or acetone.
-
Add a small amount of silica gel (2-3 times the weight of your crude product) and evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.[8]
-
Carefully add this powder to the top of the packed column. Add a final thin layer of sand on top to prevent disturbance.
-
-
Elution and Collection:
-
Carefully add the eluent to the column and begin collecting fractions.
-
Monitor the elution process by collecting small fractions (e.g., 20 mL) and analyzing them by TLC.
-
Once the product begins to elute, collect the fractions containing the pure compound.
-
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Workflow 2: Troubleshooting Recrystallization
This decision tree illustrates the logical steps to take when recrystallization does not proceed as expected.
Caption: Troubleshooting logic for when a compound "oils out".
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 5. reddit.com [reddit.com]
- 6. rsc.org [rsc.org]
- 7. Separation of 2,3-Dimethyl-5-nitropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Side Reactions in the Nitration of 2,5-Dimethylpyridine
Prepared by the Desk of the Senior Application Scientist
Welcome to the technical support center for the nitration of 2,5-dimethylpyridine (2,5-lutidine). This guide is designed for researchers, chemists, and drug development professionals who utilize this critical reaction in their synthetic workflows. The nitration of substituted pyridines is a cornerstone reaction for producing vital pharmaceutical intermediates. However, the electron-deficient nature of the pyridine ring and the harsh conditions often required can lead to a variety of side reactions, impacting yield, purity, and scalability.
This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting in a practical question-and-answer format. Our goal is to empower you to diagnose issues in your experiments, understand their root causes, and implement robust solutions.
Section 1: Pre-Reaction Troubleshooting & Optimization
FAQ 1: My nitration yield is extremely low, and I primarily recover my 2,5-dimethylpyridine starting material. What is the likely cause?
Answer: This is a classic issue that almost always points to a problem with substrate activation rather than the nitration step itself. Direct electrophilic nitration of a pyridine ring is notoriously difficult.[1] The nitrogen atom in the pyridine ring becomes protonated under the strongly acidic conditions of nitration, forming a pyridinium cation. This positively charged species is heavily deactivated towards attack by the electrophilic nitronium ion (NO₂⁺), resulting in very low reactivity.[1]
The industry-standard solution is a two-step process:
-
N-Oxidation: The pyridine nitrogen is first oxidized to form 2,5-dimethylpyridine-N-oxide.
-
Nitration: The resulting N-oxide is then nitrated.
The N-oxide functionality is crucial. The oxygen atom donates electron density back into the pyridine ring, activating it for electrophilic aromatic substitution, particularly at the C4 (para) position.[2][3] If your N-oxidation step is incomplete or fails, the subsequent nitration will also fail.
Troubleshooting Steps:
-
Confirm N-Oxide Formation: Before proceeding to nitration, you must confirm the successful and complete conversion of 2,5-dimethylpyridine to its N-oxide. Use techniques like TLC, HPLC, or NMR to verify the absence of starting material.
-
Optimize N-Oxidation: Ensure your oxidizing agent (e.g., m-CPBA, H₂O₂ in acetic acid) is active and used in the correct stoichiometry.[4][5] The reaction may require heat and sufficient time for completion.
-
Purify the N-Oxide: It is best practice to isolate and purify the 2,5-dimethylpyridine-N-oxide before the nitration step to remove any unreacted starting material or impurities.
Caption: The mandatory two-step pathway for successful nitration.
Section 2: Common Side Reactions During Nitration
FAQ 2: My reaction turned dark brown or black, resulting in a low yield of tarry, intractable material. What causes this decomposition?
Answer: The formation of tar and significant decomposition is a clear sign of an uncontrolled exothermic reaction. Nitration reactions are notoriously exothermic, and the energy released can rapidly increase the internal temperature of the reactor if not managed properly.[2] This is particularly dangerous and problematic when using mixed nitric and sulfuric acids.
High temperatures promote a cascade of undesirable side reactions:
-
Oxidative Degradation: The powerful oxidizing nature of the nitrating mixture at elevated temperatures can lead to the aggressive oxidation of not only the methyl groups but also the pyridine ring itself, causing ring-opening and polymerization into complex tarry substances.
-
Runaway Reaction: If the heat generated exceeds the rate of cooling, a runaway reaction can occur, leading to a rapid increase in temperature and pressure, posing a significant safety hazard.[2]
Preventative Measures:
-
Strict Temperature Control: This is the most critical parameter. The addition of the nitrating agent should be performed at a low temperature (e.g., -10°C to 20°C) using an ice or dry ice/acetone bath.[6]
-
Slow, Dropwise Addition: Never add the nitrating agent all at once. Use a dropping funnel to add it slowly and steadily to the substrate solution, allowing the cooling system to dissipate the heat generated.[7]
-
Vigorous Stirring: Ensure efficient mixing to avoid localized "hot spots" where the temperature can spike, initiating decomposition.
-
Monitor Internal Temperature: Always use a thermometer placed in the reaction mixture, not just in the cooling bath, to monitor the true internal temperature.
FAQ 3: My final product is impure, and I suspect side products from the oxidation of the methyl groups. How can I confirm and prevent this?
Answer: Oxidation of the benzylic-like methyl groups on the pyridine ring is a known side reaction, especially under harsh conditions (high temperatures, overly concentrated acids).[8] This can lead to the formation of hydroxymethyl, formyl (aldehyde), or even carboxylic acid derivatives, which can be difficult to separate from the desired product.
Diagnosis and Prevention:
-
Analytical Confirmation:
-
Mass Spectrometry (MS): Look for masses corresponding to the addition of one or more oxygen atoms to your expected product (e.g., M+16 for a hydroxyl or M+30 for a carboxylic acid replacing a methyl group).
-
NMR Spectroscopy: In ¹H NMR, look for the disappearance of a methyl singlet and the appearance of new peaks, such as a -CH₂OH signal or a -CHO proton. In ¹³C NMR, look for signals in the carbonyl region (>160 ppm).
-
-
Mitigation Strategies:
-
Moderate Reaction Temperature: Avoid excessively high reaction temperatures after the initial addition. Follow established protocols that define a specific temperature range (e.g., 80-90°C) and do not exceed it.[2][6]
-
Control Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Monitor the consumption of the starting material by HPLC or TLC and begin work-up procedures promptly.[9]
-
Choice of Nitrating Agent: Using a potassium nitrate/sulfuric acid system may be milder than fuming nitric acid/sulfuric acid, potentially reducing oxidative side products.[9]
-
FAQ 4: How can I avoid over-nitration and the formation of di-nitro or other positional isomers?
Answer: While the N-oxide group is a strong C4-director, the formation of other isomers or di-nitrated products is possible, though less common for this specific substrate.
-
Di-nitration: This occurs when the reaction is too aggressive, forcing a second nitro group onto the already nitrated ring. The primary cause is an excessive amount of nitrating agent or excessively high temperatures.
-
Positional Isomers: While C4 is heavily favored, trace amounts of C2 or C6 nitration might occur. However, the steric hindrance from the adjacent methyl groups at the C2 and C5 positions makes substitution at C3 and C6 less likely.
Control Measures:
-
Precise Stoichiometry: Use a minimal excess of the nitrating agent (typically 1.05 to 1.2 equivalents). A large excess dramatically increases the risk of di-nitration.[7]
-
Maintain Recommended Temperatures: Adhere to the temperature profile of a validated protocol. High temperatures provide the activation energy needed to overcome the barrier for substitution at less-favored positions.
Section 3: Mechanistic Insights & Reaction Control
FAQ 5: Can you illustrate the key reaction pathways, including the desired reaction and major side reactions?
Answer: Certainly. Understanding the competing pathways is key to troubleshooting. The desired reaction is a standard electrophilic aromatic substitution on the activated N-oxide ring. The main side reactions stem from uncontrolled conditions that favor oxidation over nitration.
Caption: Competing reaction pathways in the nitration of 2,5-dimethylpyridine-N-oxide.
FAQ 6: What are the pros and cons of different nitrating systems, specifically Mixed Acid vs. Potassium Nitrate/Sulfuric Acid?
Answer: The choice of nitrating system is a critical decision that affects safety, efficiency, and environmental impact.
| Parameter | Mixed Acid (HNO₃/H₂SO₄) | Potassium Nitrate (KNO₃)/H₂SO₄ |
| Reactivity | Very high, can be difficult to control. | High, but generally more moderate and controllable. |
| Safety | Generates significant amounts of toxic brown NOx fumes.[9] Higher risk of runaway exotherms. | Significantly less NOx gas evolution, leading to a safer operation.[9] |
| Handling | Requires handling of fuming nitric acid, which is highly corrosive and volatile. | Involves handling a solid (KNO₃), which is generally safer and easier than fuming acid. |
| Reaction Time | Can require longer reaction times for completion. | Often results in shorter reaction times and higher yields.[9] |
| Cost & Waste | Generates more acidic waste. | Can be more cost-effective and environmentally friendly due to better atom economy and reduced hazardous byproducts. |
| Mechanism | Both generate the NO₂⁺ electrophile in situ. The fundamental mechanism of attack on the ring is the same. | Both generate the NO₂⁺ electrophile in situ. The fundamental mechanism of attack on the ring is the same. |
Recommendation: For laboratory and industrial scale-up, the KNO₃/H₂SO₄ system is often superior .[9] It offers a better safety profile, is more environmentally benign, and frequently provides higher yields and purity.
Section 4: Protocols & Purification
Protocol 1: Nitration of 2,3-Dimethylpyridine-N-Oxide with KNO₃/H₂SO₄
This protocol is adapted from established industrial methods and prioritizes safety and yield.[6][9] Note: This example uses the 2,3-isomer, but the principles and stoichiometry are directly applicable to the 2,5-isomer.
Materials:
-
2,3-Dimethylpyridine-N-oxide (12.3 g)
-
Concentrated Sulfuric Acid (98%)
-
Potassium Nitrate (KNO₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice, Water
Procedure:
-
Substrate Solution: In a three-neck flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 12.3 g of 2,3-dimethylpyridine-N-oxide in 92 g of concentrated sulfuric acid.
-
Cooling: Cool the solution to between -10°C and -5°C using an appropriate cooling bath.
-
Nitrating Solution: In a separate beaker, carefully dissolve 14.15 g of potassium nitrate in 100 g of concentrated sulfuric acid. This dissolution is exothermic; cool the beaker as needed.
-
Addition: Slowly add the nitrating solution dropwise to the cooled substrate solution over 1-2 hours, ensuring the internal temperature does not rise above 0°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-85°C for 2 hours. Monitor the reaction progress by HPLC until the starting material is consumed.[9]
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a suitable base (e.g., Na₂CO₃ or NaOH solution) until the pH is ~7-8. Extract the aqueous layer three times with dichloromethane.
-
Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product can be further purified by recrystallization from a suitable solvent like acetone or ethanol.[7]
Troubleshooting Workflow for Impure Product
Caption: A logical workflow for diagnosing and solving product impurity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Page loading... [guidechem.com]
- 6. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
overcoming challenges in the synthesis of 2,5-Dimethyl-3-nitropyridine
Technical Support Center: Synthesis of 2,5-Dimethyl-3-nitropyridine
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals navigating the complexities of this challenging electrophilic aromatic substitution. Here, we provide in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you achieve consistent and optimal results in your laboratory.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the synthesis of this compound.
Q1: Why is the direct nitration of 2,5-dimethylpyridine (2,5-lutidine) a challenging reaction?
The primary challenge stems from the inherent electronic properties of the pyridine ring. The nitrogen atom is highly electronegative, exerting a strong electron-withdrawing effect that deactivates the ring towards electrophilic aromatic substitution[1][2]. In the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the pyridine nitrogen is protonated to form a pyridinium ion. This positive charge further deactivates the ring, making the electrophilic attack by the nitronium ion (NO₂⁺) exceptionally difficult and requiring harsh reaction conditions like high temperatures[1][3][4].
Q2: What is the specific role of concentrated sulfuric acid in the nitrating mixture?
Concentrated sulfuric acid serves three critical functions in this reaction:
-
Generation of the Electrophile: It protonates nitric acid, facilitating the loss of a water molecule to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[5]
-
Solvent: It provides a medium to dissolve the 2,5-lutidine and the nitrating agent.
-
Dehydrating Agent: It sequesters the water produced during the reaction, preventing the reverse reaction and maintaining the concentration of the nitronium ion.
Q3: What are the most common side reactions and byproducts in this synthesis?
Given the reaction's demanding conditions, several side reactions can occur:
-
Isomer Formation: While the methyl groups at positions 2 and 5 help direct the substitution, formation of other isomers, such as 2,5-dimethyl-4-nitropyridine, can occur, complicating purification.
-
Oxidation of Methyl Groups: The harsh, oxidative nature of the nitrating mixture, especially at elevated temperatures, can lead to the oxidation of one or both methyl groups to carboxylic acids or even more complex degradations.[3] One report indicated that using nitric acid in trifluoroacetic anhydride on 2,5-lutidine resulted in the formation of 5-methyl-2-trinitromethylpyridine, a severe side-chain reaction.[6]
-
Over-Nitration: Although less common due to the ring's deactivation, the introduction of a second nitro group is possible under excessively harsh conditions.
-
Charring and Decomposition: High temperatures can lead to the complete decomposition of the starting material, resulting in the formation of intractable tar.[7]
Q4: Are there viable alternatives to the standard mixed-acid nitration?
Yes, though each has its own set of challenges. A common strategy for activating the pyridine ring is to first form the pyridine-N-oxide.[2][8] The N-oxide group is electron-donating, activating the ring for electrophilic substitution, primarily at the 4-position.[4][8] While this is highly effective for synthesizing 4-nitro isomers, it is not a direct route to 3-nitropyridines.[9][10] Other nitrating systems, such as dinitrogen pentoxide (N₂O₅) or acetyl nitrate, can sometimes offer milder conditions but may introduce other complications.[2]
Troubleshooting Guide
This guide provides a structured, problem-solving approach to common issues encountered during the synthesis.
Problem 1: Low or No Yield of this compound
-
Potential Cause A: Insufficient Reaction Temperature or Time. The high activation energy of this reaction means that temperatures that are too low or reaction times that are too short will result in little to no product formation.
-
Recommended Action:
-
Ensure the initial addition of the nitrating agent is performed at a low temperature (e.g., 0-10 °C) for control.
-
After the addition is complete, gradually and carefully increase the temperature of the reaction mixture. Monitor the reaction progress using a suitable technique like TLC or GC-MS.
-
A typical approach involves heating at 100-120°C for several hours.[11][12] If no product is observed, consider incrementally increasing the temperature or extending the reaction time, but be mindful of potential decomposition (See Problem 2).
-
-
-
Potential Cause B: Poor Quality or Wet Reagents. Water in the reaction mixture will consume the nitronium ion and prevent the reaction.
-
Recommended Action: Use anhydrous, high-purity grades of concentrated sulfuric acid and fuming nitric acid. Ensure all glassware is thoroughly dried before use.
-
Problem 2: Significant Charring or Tar Formation
-
Potential Cause: Reaction Temperature is Too High or Uncontrolled. This is the most common cause of decomposition. Nitration reactions are highly exothermic, and a runaway reaction can quickly lead to charring.[8]
-
Recommended Action:
-
Maintain strict temperature control throughout the experiment. Add the nitrating agent very slowly (dropwise) to the cooled solution of 2,5-lutidine in sulfuric acid.
-
Use an efficient cooling bath (e.g., ice-salt) and monitor the internal reaction temperature with a thermometer.
-
If charring begins, immediately lower the temperature. For future runs, reduce the rate of addition or use a more dilute system if possible.
-
-
Problem 3: Product is Contaminated with Isomers or Oxidized Byproducts
-
Potential Cause A: Poor Regioselectivity. Higher reaction temperatures can reduce the selectivity of the nitration, leading to a mixture of isomers.
-
Recommended Action: Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Careful monitoring is key to finding the optimal balance between reaction rate and selectivity.
-
-
Potential Cause B: Oxidative Side Reactions. The nitrating agent is a powerful oxidant, especially at high temperatures.
-
Recommended Action: Avoid excessively high temperatures or prolonged reaction times. Once TLC or GC-MS analysis shows that the starting material is consumed and the desired product is maximized, proceed with the work-up without delay.
-
Problem 4: Difficulty in Product Isolation and Purification
-
Potential Cause A: Product Remains Soluble in the Aqueous Work-up Solution. this compound has some aqueous solubility, especially in acidic conditions.
-
Recommended Action: After quenching the reaction mixture on ice, carefully neutralize the solution with a base (e.g., sodium carbonate or dilute sodium hydroxide) to a neutral or slightly basic pH. This will decrease the solubility of the product, causing it to precipitate or improving extraction efficiency.
-
-
Potential Cause B: Formation of Emulsions During Extraction. The presence of tarry byproducts can lead to persistent emulsions during solvent extraction.
-
Recommended Action: Add a saturated brine solution (NaCl(aq)) during the extraction process to help break up emulsions. If necessary, filter the quenched reaction mixture before extraction to remove any solid tars.
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common synthesis issues.
Experimental Protocol: Nitration of 2,5-Lutidine
This protocol describes a standard method using potassium nitrate and sulfuric acid, which offers good control over the addition of the nitrating agent.
Safety Precautions:
-
This reaction is highly hazardous. Always work in a certified chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.
-
Concentrated acids are extremely corrosive. Handle with extreme care.
-
The reaction is highly exothermic and can generate toxic nitrogen oxide gases. Ensure proper temperature control and ventilation.
Materials:
-
2,5-Dimethylpyridine (2,5-Lutidine)
-
Potassium Nitrate (KNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Crushed Ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Equip a three-necked flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.
-
Substrate Solution: To the flask, add concentrated sulfuric acid. Cool the acid to 0 °C.
-
Slowly and carefully, add 2,5-dimethylpyridine to the cold sulfuric acid with continuous stirring. The formation of the pyridinium salt is exothermic; maintain the temperature below 10 °C during the addition.
-
Nitrating Agent: In a separate beaker, carefully dissolve potassium nitrate in concentrated sulfuric acid. This dissolution is also exothermic and should be done with cooling.
-
Reaction: Transfer the potassium nitrate/sulfuric acid solution to the dropping funnel. Add this solution dropwise to the stirred 2,5-lutidine solution over 1-2 hours. Crucially, maintain the internal reaction temperature between 0-10 °C throughout the addition.
-
Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature.
-
Gradually heat the reaction mixture to 110-120 °C using a heating mantle.[12]
-
Monitoring: Hold the reaction at this temperature for 4-10 hours. Monitor the reaction's progress by periodically taking a small aliquot, quenching it in ice/base, extracting with dichloromethane, and analyzing by TLC or GC-MS. The reaction is complete when the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
In a large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.
-
Neutralization: Place the beaker in an ice bath and slowly neutralize the acidic solution by adding solid sodium carbonate in small portions or by carefully adding a cold, dilute sodium hydroxide solution until the pH is ~7-8. The product may precipitate as a yellow solid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract three times with dichloromethane.
-
Washing: Combine the organic layers and wash once with water, then once with saturated brine solution to aid in phase separation.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography (e.g., using a hexane:ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ether/petroleum ether).[13][14]
Data Summary: Comparison of Nitrating Systems
| Nitrating System | Typical Conditions | Advantages | Disadvantages & Potential Issues |
| HNO₃ / H₂SO₄ | 0 °C addition, then heat to 100-120 °C[11] | Standard, widely understood method. | Highly exothermic, risk of runaway reaction, can cause charring and oxidation.[3][7] |
| KNO₃ / H₂SO₄ | 0 °C addition, then heat to 110-120 °C[12] | Solid reagent allows for slower, more controlled addition. | Still requires harsh temperatures and strong acid. |
| HNO₃ / TFAA | Chilled conditions (0-5 °C)[13] | Can be effective for some pyridines at lower temperatures. | Highly aggressive; reported to cause severe side-chain oxidation with 2,5-lutidine.[6] |
| N₂O₅ | Often used in an organic solvent.[15] | Can offer higher yields for certain substrates. | Reagent is less common and can be unstable. |
Simplified Reaction Mechanism
Caption: Electrophilic aromatic substitution mechanism for nitration.
References
- 1. brainly.in [brainly.in]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 10. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 13. scribd.com [scribd.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in the Nitration of 2,5-Dimethylpyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselective nitration of 2,5-dimethylpyridine (2,5-lutidine). We understand that controlling the position of substitution on the pyridine ring is a significant challenge, and this document is designed to provide researchers, scientists, and drug development professionals with the expert insights and practical protocols needed to achieve desired outcomes.
Introduction: The Challenge of Pyridine Nitration
The pyridine ring presents a formidable challenge for electrophilic aromatic substitution (EAS). The lone pair on the nitrogen atom readily reacts with the strong acids used in nitration, forming a pyridinium ion. This positively charged species is highly electron-deficient, deactivating the ring towards further electrophilic attack.[1][2] Consequently, direct nitration of pyridine and its derivatives requires harsh conditions, often resulting in low yields, poor regioselectivity, and the formation of unwanted byproducts.[3][4]
For 2,5-dimethylpyridine, a key intermediate in the synthesis of pharmaceuticals like proton pump inhibitors, precise control over the nitration position is critical.[3] The primary goal is typically the selective synthesis of either 2,5-dimethyl-3-nitropyridine or 2,5-dimethyl-4-nitropyridine. This guide will illuminate the mechanistic principles and provide validated protocols to selectively target these isomers.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the underlying chemistry of nitrating 2,5-dimethylpyridine.
Q1: Why is direct nitration of 2,5-dimethylpyridine with standard mixed acid (HNO₃/H₂SO₄) so problematic?
A: There are two primary reasons:
-
Ring Deactivation: The pyridine nitrogen is electron-withdrawing, making the ring significantly less nucleophilic than benzene.[2][5] In the highly acidic conditions of a standard nitration, the nitrogen is protonated, forming the 2,5-dimethylpyridinium ion. This further deactivates the ring, making the reaction extremely sluggish and requiring high temperatures.[1]
-
Poor Regioselectivity: While electrophilic attack on the pyridinium ion favors the meta-positions (C3/C5), the activating, ortho/para-directing methyl groups at C2 and C5 compete with this directive effect. This often leads to a mixture of 3-nitro and 4-nitro isomers, which can be difficult to separate, alongside low overall yields.
Q2: What are the primary isomeric products from the nitration of 2,5-dimethylpyridine, and what factors determine their formation?
A: The main products are the 3-nitro and 4-nitro isomers. The position of attack is determined by the reaction mechanism employed.
-
Attack at C4 (para to N): This position is electronically disfavored in a standard EAS reaction on a pyridinium ion.[6][7] However, it can be made the exclusive target by first converting the pyridine to its N-oxide. The N-oxide group is strongly activating and directs electrophiles to the C4 position.[3]
-
Attack at C3 (meta to N): This is the kinetically favored position for direct electrophilic attack on the deactivated pyridinium ring.[6][8] To achieve high selectivity for the 3-nitro isomer, alternative nitration methods that avoid harsh acidic conditions and proceed through different mechanisms are necessary.
Q3: What is the most effective strategy to selectively synthesize 2,5-dimethyl-4-nitropyridine?
A: The most reliable and widely used strategy is the N-oxide pathway .[3] This involves a two-step process:
-
Oxidation: 2,5-dimethylpyridine is first oxidized to 2,5-dimethylpyridine-N-oxide.
-
Nitration: The resulting N-oxide is then nitrated. The N-oxide functionality activates the ring, particularly at the C4 position, allowing for high-yield, highly regioselective nitration under manageable conditions to produce 2,5-dimethyl-4-nitropyridine-N-oxide.[9] The N-oxide can then be removed if desired.
Q4: How can I selectively synthesize this compound?
A: To favor the 3-position, a method that avoids the formation of the highly deactivated pyridinium ion is required. The most effective approach is Bakke's procedure , which uses dinitrogen pentoxide (N₂O₅) followed by treatment with sodium bisulfite (NaHSO₃).[10][11] This reaction proceeds through the formation of an N-nitropyridinium intermediate, which then undergoes an intramolecular rearrangement ([12][13] sigmatropic shift) to deliver the nitro group specifically to the 3-position.[11][14][15] This method gives good yields of the 3-nitro isomer without the harsh conditions of mixed acid.[14]
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem: Low or No Yield of Nitrated Product
-
Symptom: Your reaction yields mostly unreacted starting material, or you observe significant degradation and formation of tar.
-
Possible Causes & Solutions:
-
Cause: Insufficiently reactive nitrating conditions for direct nitration.
-
Solution: Avoid direct nitration with mixed acid. For the 4-nitro isomer, you must use the N-oxide pathway (see Protocol 1). For the 3-nitro isomer, the N₂O₅/NaHSO₃ method is superior (see Protocol 2).
-
Cause: Reaction temperature is too high, causing decomposition. Nitration reactions are highly exothermic and can lead to runaway reactions if not controlled.[3]
-
Solution: Maintain strict temperature control. Use an ice bath during the addition of nitrating agents and monitor the internal temperature closely.[3]
-
Cause: The nitrating agent has degraded.
-
Solution: Use fresh or properly stored nitrating agents. For example, fuming nitric acid should be handled with care to prevent moisture absorption.
-
Problem: Poor Regioselectivity / Mixture of Isomers
-
Symptom: Your product analysis (NMR, GC-MS) shows a mixture of this compound and 2,5-dimethyl-4-nitropyridine that is difficult to purify.
-
Possible Causes & Solutions:
-
Cause: The chosen nitration method is not selective for the desired isomer. Direct nitration is known to produce mixtures.
-
Solution: Adopt a mechanism-specific strategy. The choice of reagents dictates the outcome. Use the workflow diagram below to select the correct protocol.
-
Cause (for 4-nitro synthesis): Incomplete N-oxidation of the starting material. Any remaining 2,5-dimethylpyridine will not nitrate at the 4-position, lowering the regioselectivity and yield.
-
Solution: Ensure the initial N-oxidation step proceeds to completion. Monitor by TLC or HPLC before proceeding to the nitration step.
-
Problem: Formation of Unexpected Byproducts
-
Symptom: Besides the expected isomers, other products are observed, such as those resulting from the oxidation of the methyl groups.
-
Possible Causes & Solutions:
-
Cause: The reaction conditions are too harsh (e.g., excessively high temperature, overly concentrated acids, or prolonged reaction times).
-
Solution: Lower the reaction temperature and shorten the reaction time.[4] Monitor the reaction closely and quench it as soon as the starting material is consumed. Using a milder, more selective nitrating system like those described in the protocols below will also minimize side reactions. A surprising result was noted when treating 2,5-lutidine with nitric acid in trifluoroacetic anhydride, which resulted in the formation of 5-methyl-2-trinitromethylpyridine, highlighting the potential for side-chain reactivity under certain conditions.[16]
-
Section 3: Visualization & Strategic Workflows
Decision Workflow for Regioselective Nitration
The following diagram outlines the decision-making process for synthesizing a specific isomer of nitrated 2,5-dimethylpyridine.
Caption: Decision workflow for selecting the appropriate synthetic route.
Mechanistic Overview
The regioselectivity is a direct consequence of the reaction mechanism.
Caption: Simplified mechanisms dictating regiochemical outcomes.
Section 4: Detailed Experimental Protocols
General Safety Precautions: Nitration reactions are potentially hazardous and must be conducted with strict adherence to safety protocols. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat. All procedures must be performed in a certified chemical fume hood.[3] Concentrated acids are highly corrosive and reactions are exothermic; use extreme care and ensure adequate cooling.[3]
Protocol 1: Synthesis of 2,5-Dimethyl-4-nitropyridine-N-oxide (C4-Selective)
This protocol is adapted from procedures for the nitration of substituted pyridine-N-oxides.[17][18][19][20] The use of potassium nitrate instead of nitric acid can reduce the generation of hazardous brown-yellow smoke (NOx).[18]
Step A: Synthesis of 2,5-Dimethylpyridine-N-oxide
-
In a round-bottom flask, dissolve 2,5-dimethylpyridine in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add hydrogen peroxide (30% aq. solution) dropwise, keeping the temperature below 60-70°C.
-
After the addition is complete, heat the mixture at 70-80°C for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture and carefully remove the excess acetic acid and water under reduced pressure.
-
Neutralize the residue with a base (e.g., sodium carbonate solution) and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer, filter, and evaporate the solvent to yield the crude N-oxide, which can be purified if necessary.
Step B: Nitration of 2,5-Dimethylpyridine-N-oxide
-
In a three-neck flask equipped with a thermometer, dropping funnel, and stirrer, dissolve 2,5-dimethylpyridine-N-oxide (1.0 eq) in concentrated sulfuric acid (98%).
-
Cool the solution to between -10°C and 5°C using an ice-salt bath.[18][19]
-
In a separate beaker, prepare the nitrating solution by dissolving potassium nitrate (1.1 - 1.5 eq) in concentrated sulfuric acid. This is exothermic and should be done with cooling.
-
Slowly add the potassium nitrate/sulfuric acid solution dropwise to the cooled substrate solution, ensuring the internal temperature remains below 20°C.[18]
-
After the addition is complete, slowly warm the reaction mixture to a temperature between 80°C and 120°C and hold for 1-2 hours.[18][19]
-
Monitor the reaction by HPLC or TLC until the starting N-oxide is consumed.[18]
-
Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium carbonate solution to a pH of 7-8. The product may precipitate as a yellow solid.
-
Collect any precipitate by filtration. Extract the aqueous filtrate multiple times with dichloromethane.[18]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the light-yellow solid product, 2,5-dimethyl-4-nitropyridine-N-oxide.[18]
Protocol 2: Synthesis of this compound (C3-Selective)
This protocol is based on the general procedure developed by Bakke for the nitration of pyridines at the 3-position.[10][11][14]
-
Safety Note: Dinitrogen pentoxide (N₂O₅) is a powerful oxidant and should be handled with extreme care. It can be generated in situ or used as a solution.
-
In a flask protected from moisture, dissolve 2,5-dimethylpyridine (1.0 eq) in a suitable organic solvent, such as dichloromethane.
-
Cool the solution to 0°C.
-
Add a solution of dinitrogen pentoxide (N₂O₅) (approx. 1.1 eq) in the same solvent dropwise. An N-nitropyridinium nitrate salt will precipitate.
-
Stir the resulting slurry at 0°C for 1-2 hours.
-
Pour the reaction slurry into a vigorously stirred, cold aqueous solution of sodium bisulfite (NaHSO₃, >2.0 eq).
-
Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC/GC-MS).
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Section 5: Data Summary
The choice of method has a definitive impact on the regiochemical outcome. The following table summarizes the expected results.
| Feature | Strategy 1: N-Oxide Pathway | Strategy 2: Bakke's Procedure |
| Target Isomer | 2,5-Dimethyl-4-nitropyridine | This compound |
| Key Reagents | 1. H₂O₂/AcOH (or other oxidant) 2. H₂SO₄/KNO₃ (or HNO₃)[18] | 1. N₂O₅ 2. NaHSO₃ (aq.)[14] |
| Key Intermediate | 2,5-Dimethylpyridine-N-oxide | N-nitro-2,5-dimethylpyridinium ion |
| Mechanism | Electrophilic Aromatic Substitution | [12][13] Sigmatropic Rearrangement[14][15] |
| Conditions | Low initial temp, then heating (80-120°C)[18] | Low temperature (0°C to RT) |
| Expected Outcome | High yield and high selectivity for the 4-nitro product. | Good yield and high selectivity for the 3-nitro product. |
References
- 1. youtube.com [youtube.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 8. aklectures.com [aklectures.com]
- 9. appchemical.com [appchemical.com]
- 10. nva.sikt.no [nva.sikt.no]
- 11. researchgate.net [researchgate.net]
- 12. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
- 13. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 14. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 18. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 19. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 20. prepchem.com [prepchem.com]
Technical Support Center: Work-up Procedure for 2,5-Dimethyl-3-nitropyridine Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dimethyl-3-nitropyridine. Nitration of substituted pyridines like 2,5-lutidine can be a nuanced process, and the work-up procedure is critical for isolating a pure product with a good yield. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Navigating Common Work-up Challenges
This section addresses specific problems that can arise after the nitration reaction is complete. The solutions provided are based on established chemical principles and field-proven insights.
Problem 1: Low or No Precipitation of Product Upon Quenching
Q: I've poured my reaction mixture onto crushed ice, but little to no solid this compound has precipitated. What should I do?
A: This is a common issue, especially if the product is an oil at the quenching temperature or remains soluble in the acidic aqueous mixture.[1] The primary course of action is to switch to a liquid-liquid extraction protocol.
Detailed Protocol: Liquid-Liquid Extraction
-
Transfer: Carefully transfer the entire quenched reaction mixture into a separatory funnel of appropriate size.
-
Solvent Selection: Choose a suitable water-immiscible organic solvent for extraction. Dichloromethane (DCM) or ethyl acetate are common choices.[1][2] DCM is denser than water and will form the bottom layer, while ethyl acetate is less dense and will be the top layer.
-
Extraction: Add a portion of the organic solvent (e.g., 3 x 50 mL for a 200 mL aqueous solution) to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release any pressure buildup. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate completely. Drain the organic layer (bottom layer if using DCM, top if using ethyl acetate) into a clean flask.
-
Repeat: Repeat the extraction process two more times with fresh portions of the organic solvent to ensure maximum recovery of the product.
-
Combine and Proceed: Combine all the organic extracts and proceed with the neutralization wash as described in the "General Work-up Protocol" below.[1]
Problem 2: The Extracted Organic Layer is Dark and Oily
Q: After extraction, my organic layer containing the product is a dark, oily substance. How can I clean this up before purification?
A: A dark, oily appearance often suggests the presence of polymeric impurities or colored byproducts.[3] An initial series of washes is crucial before attempting purification methods like chromatography or recrystallization.
Recommended Washing Protocol:
-
Neutralization Wash: Wash the combined organic extracts with a saturated sodium bicarbonate (NaHCO₃) solution.[1] This step is critical to neutralize and remove residual strong acids (sulfuric and nitric acid) which can degrade the product upon storage or heating.[1] Add the bicarbonate solution, swirl gently, and vent the separatory funnel frequently to release the CO₂ gas that evolves.[1] Separate the aqueous layer.
-
Water Wash: Follow the bicarbonate wash with a wash using deionized water to remove any remaining bicarbonate and water-soluble salts.
-
Brine Wash: Finally, wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove the bulk of the dissolved water from the organic layer, aiding the subsequent drying step.[4]
Problem 3: Difficulty in Obtaining Pure Crystals During Recrystallization
Q: I'm trying to recrystallize my crude this compound, but I'm getting an oil or very impure crystals. What am I doing wrong?
A: Successful recrystallization hinges on selecting the right solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
Troubleshooting Recrystallization:
-
Solvent Screening: If a standard solvent like ethanol or a hexane/ethyl acetate mixture isn't working, perform a small-scale solvent screen. Test various solvents of differing polarities (e.g., isopropanol, toluene, acetone) to find one that provides good differential solubility.
-
Oiling Out: If the product "oils out" (separates as a liquid) upon cooling, it may be due to the solution being too saturated or cooling too rapidly. Try using more solvent to create a less saturated solution at the boiling point, and allow it to cool slowly to room temperature before placing it in an ice bath.
-
Activated Carbon: If the crude product is highly colored, you can add a small amount of activated carbon to the hot solution before filtration. This will help to adsorb colored impurities. Be aware that this may also reduce your overall yield.
-
Consider Chromatography: If recrystallization proves to be consistently difficult, column chromatography using silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) is an effective alternative for purification.[5][6]
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench the nitration reaction mixture on ice?
A1: Quenching the reaction by pouring it onto ice serves two primary purposes. First, it rapidly cools the highly exothermic reaction, preventing overheating that can lead to the formation of unwanted byproducts, including over-nitrated species.[1][7] Second, it dilutes the concentrated acid, effectively halting the nitration reaction.[1] For many solid nitroaromatic compounds, this dilution also decreases their solubility, promoting precipitation and simplifying initial isolation.[1]
Q2: I observe the formation of a significant amount of dinitrated product. How can I minimize this?
A2: Over-nitration is a common challenge in pyridine chemistry, particularly with activated rings.[5] To favor mono-nitration, consider these strategies:
-
Temperature Control: Lowering the reaction temperature can significantly reduce the rate of the second nitration.[5]
-
Stoichiometry: Use a minimal excess of the nitrating agent. A large excess dramatically increases the likelihood of multiple nitrations.[5]
-
Slow Addition: Add the nitrating agent dropwise to maintain a low concentration of the active nitrating species at any given time.[5]
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction's progress and stop it once the formation of the desired mono-nitrated product is maximized.[5]
Q3: What is the purpose of drying the organic layer with an anhydrous salt like sodium sulfate?
A3: After the washing steps, the organic solvent will be saturated with a small amount of water. Anhydrous drying agents like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are used to remove this residual water.[1] This is a crucial step because the presence of water can interfere with the final purification (e.g., causing the product to oil out during solvent evaporation for recrystallization) and can affect the accuracy of the final yield determination.
Q4: Can I use a stronger base, like sodium hydroxide, to neutralize the acid in the work-up?
A4: While a strong base like sodium hydroxide (NaOH) will neutralize the acid, it is generally not recommended for this specific work-up. The neutralization reaction with a strong base is highly exothermic and can cause localized heating, potentially degrading the product. More importantly, the nitro group on the pyridine ring can be susceptible to nucleophilic attack or other side reactions under strongly basic conditions. A milder base like sodium bicarbonate is sufficient to neutralize the strong mineral acids without inducing unwanted side reactions.[1]
Experimental Protocols & Visualizations
General Work-up Protocol for this compound
This protocol outlines a standard procedure for the work-up and isolation of this compound.
-
Quenching: Slowly and carefully pour the completed reaction mixture into a beaker containing a stirred slurry of crushed ice (typically 5-10 times the volume of the reaction mixture).[5][7]
-
Isolation/Extraction:
-
Neutralization Wash: Dissolve the crude solid or the combined organic extracts in a suitable organic solvent. Wash this solution in a separatory funnel with a saturated sodium bicarbonate solution until effervescence ceases.[1]
-
Final Washes: Wash the organic layer sequentially with deionized water and then with saturated brine.[4]
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, hexane/ethyl acetate) or by column chromatography on silica gel.[5][6]
Visualization of the Work-up Workflow
Caption: General experimental workflow for the work-up of the this compound synthesis.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for common work-up issues.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 2,5-Dimethyl-3-nitropyridine
Welcome to the Technical Support Center for 2,5-Dimethyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, and to provide troubleshooting assistance for common issues encountered during its use in experimental settings.
Introduction to this compound
This compound is a versatile heterocyclic compound utilized as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] Its reactivity is largely governed by the interplay of the electron-donating methyl groups and the electron-withdrawing nitro group on the pyridine ring. Understanding the inherent chemical properties of this molecule is crucial for its effective and safe handling in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[2] The container should be tightly sealed to prevent exposure to moisture and air. For optimal shelf-life, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q2: What is the recommended storage temperature?
A2: Room temperature storage is generally acceptable for short-to-medium-term use.[3][4] For long-term storage, maintaining a consistently cool and dry environment is paramount. Avoid areas with significant temperature fluctuations.
Q3: What materials are incompatible with this compound?
A3: this compound should be stored away from strong oxidizing agents, strong acids, and strong bases. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes it susceptible to reaction with these substances.[5]
Q4: What is the typical appearance of this compound, and what do signs of degradation look like?
A4: this compound is typically an off-white to tan or yellow powder or crystalline solid.[3] Signs of degradation may include a noticeable change in color (e.g., darkening to brown or black), the development of an unusual odor, or a change in the physical state of the material.
Q5: Is this compound sensitive to light?
A5: While specific photostability data for this compound is not extensively documented, nitropyridine derivatives, in general, can be sensitive to light. Therefore, it is best practice to store the compound in an amber or opaque container to protect it from light exposure.
Stability and Degradation
The stability of this compound is influenced by the electronic effects of its substituents. The nitro group is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).[6] The two methyl groups are electron-donating, which can partially counteract the effect of the nitro group and influence the regioselectivity of reactions.
Potential Degradation Pathways:
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group at the 3-position can be susceptible to displacement by strong nucleophiles.[7] The presence of methyl groups at the 2- and 5-positions will influence the rate and regioselectivity of such reactions.
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group in the presence of reducing agents. This is a common transformation for nitroaromatic compounds.
-
Photodegradation: Exposure to UV light can potentially lead to complex degradation pathways. Aromatic nitro compounds are known to undergo various photochemical reactions.
-
Thermal Decomposition: At elevated temperatures, decomposition can occur, likely involving the cleavage of the C-NO2 bond.
Troubleshooting Guide
This section addresses common problems that may arise during the handling and use of this compound in your experiments.
Issue 1: Inconsistent or Unexpected Experimental Results
-
Symptom: Reactions involving this compound yield unexpected products, lower than expected yields, or fail to proceed as anticipated.
-
Potential Cause: Degradation of the this compound starting material.
-
Troubleshooting Steps:
-
Verify Purity: Assess the purity of your this compound sample. The recommended analytical methods for purity determination of similar compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[8][9]
-
HPLC Method: A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid to improve peak shape) is a good starting point.[10][11]
-
GC-MS Method: A standard non-polar capillary column (e.g., DB-5) can be used to separate volatile impurities.[8]
-
-
Check for Degradation Products: In your analytical data, look for peaks that do not correspond to the starting material. Potential degradation products could include the corresponding aminopyridine (from reduction) or hydroxypyridine (from hydrolysis or nucleophilic substitution).
-
Review Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dry, dark, tightly sealed).
-
Perform a Small-Scale Test Reaction: Use a fresh, unopened sample of this compound (if available) in a small-scale reaction to compare with the results from the suspect batch.
-
Issue 2: Change in Physical Appearance of the Compound
-
Symptom: The this compound has changed color (e.g., darkened) or has a clumpy appearance.
-
Potential Cause: Exposure to light, heat, or moisture.
-
Troubleshooting Steps:
-
Assess Purity: As with Issue 1, perform an analytical purity check to determine if the color change is associated with the formation of impurities.
-
Solubility Test: A simple visual test can be informative. Dissolve a small amount of the material in a suitable solvent (e.g., ethanol, methanol).[10] The presence of insoluble particles may indicate the formation of degradation products.
-
Discard if Necessary: If significant degradation is confirmed or suspected, it is advisable to discard the material and use a fresh batch to ensure the integrity of your experimental results.
-
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (typically around 254 nm).
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL. Dilute as necessary.[11]
-
Analysis: Inject the sample and analyze the chromatogram for the presence of impurity peaks. Purity can be estimated by the area percent method.
Visualizations
Troubleshooting Logic Flow
The following diagram illustrates a logical workflow for troubleshooting issues related to the stability of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. 52381-06-3|this compound|BLD Pharm [bldpharm.com]
- 3. 2,6-Dimethyl-3-nitropyridine | 15513-52-7 [chemicalbook.com]
- 4. 2,6-Dichloro-3-nitropyridine | CAS#:16013-85-7 | Chemsrc [chemsrc.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. acgpubs.org [acgpubs.org]
Technical Support Center: 2,5-Dimethyl-3-nitropyridine Reactions
Welcome to the technical support center for 2,5-Dimethyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis and subsequent reactions of this important chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the success of your experiments.
Section 1: Synthesis of this compound via Nitration
The primary route to synthesizing this compound is the direct electrophilic nitration of 2,5-dimethylpyridine (also known as 2,5-lutidine). While seemingly straightforward, this reaction is notoriously challenging due to the deactivation of the pyridine ring towards electrophilic attack, especially under acidic conditions where the ring nitrogen is protonated.[1]
Frequently Asked Questions (FAQs): Synthesis
Q: Why is the nitration of 2,5-dimethylpyridine so difficult, often resulting in low yields?
A: The pyridine ring is inherently electron-deficient. In the strongly acidic conditions required for nitration (e.g., H₂SO₄/HNO₃), the lone pair on the pyridine nitrogen is protonated, forming a pyridinium ion. This positively charged species is highly deactivated towards electrophilic attack by the nitronium ion (NO₂⁺), leading to poor reactivity and low yields.[1] Yields of less than 3% have been reported under certain conditions.[2]
Q: What are the best nitrating agents for this reaction?
A: A mixture of concentrated or fuming nitric acid and concentrated sulfuric acid is the most common nitrating agent. The sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺).[3] Alternative methods, such as using potassium nitrate in sulfuric acid, have been developed to improve safety and yield by offering better control over the reaction.[4][5]
Q: What is the expected regioselectivity for the nitration of 2,5-dimethylpyridine?
A: Nitration is expected to occur at the 3-position (beta to the nitrogen). The methyl groups are weak activating groups and direct ortho- and para-. However, the strong deactivating effect of the pyridinium nitrogen directs the incoming electrophile to the meta-position (C3 and C5). Given the substitution pattern, the C3 position is the primary site of nitration.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Nitration of 2,5-Dimethylpyridine
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Yield | 1. Incomplete formation of nitronium ion (NO₂⁺): Insufficiently strong acidic conditions or presence of excess water.[6] 2. Extreme deactivation of the pyridine ring: Protonation of the ring nitrogen creates a highly electron-deficient system.[1] 3. Reaction temperature too low: Insufficient thermal energy to overcome the activation barrier. | 1. Use Fuming H₂SO₄ or Oleum: This ensures a more anhydrous environment, shifting the equilibrium towards nitronium ion formation. 2. Use an alternative nitrating system: Consider nitronium tetrafluoroborate (NO₂BF₄) in an organic solvent, which avoids strongly acidic aqueous conditions.[6] 3. Optimize Temperature: While initial addition should be cold to control the exotherm, the reaction often requires heating (e.g., 80-120°C) to proceed at a reasonable rate.[5] Carefully monitor for decomposition. |
| Formation of Dark Tar or Decomposition | 1. Reaction temperature too high: Nitration is highly exothermic.[7] Runaway reactions can lead to oxidation and decomposition of the starting material and product. 2. Nitrating agent added too quickly: Localized "hot spots" can cause charring and side reactions.[8] | 1. Maintain Strict Temperature Control: Use an ice or dry ice/acetone bath during the addition of the nitrating agent. Do not exceed the optimal reaction temperature determined for your specific substrate. 2. Slow, Controlled Addition: Add the nitrating agent dropwise with vigorous stirring to ensure efficient heat dissipation. 3. Reverse Addition: Consider adding the substrate-acid mixture to the nitrating agent to maintain a consistent reaction environment. |
| Formation of Multiple Isomers / Side Products | 1. Oxidation of methyl groups: The strong oxidizing nature of nitric acid can lead to the formation of pyridine carboxylic acids or other oxidized species. 2. Polynitration: Although less common for deactivated rings, forcing conditions can sometimes lead to the introduction of a second nitro group. | 1. Use a Milder Nitrating Agent: A potassium nitrate/sulfuric acid system can be less aggressive than fuming nitric/sulfuric acid, reducing oxidative side reactions.[4] 2. Use Stoichiometric Control: Use only a slight excess (1.05-1.2 eq.) of the nitrating agent to minimize the risk of polynitration. Monitor the reaction closely and stop it once the starting material is consumed. |
Section 2: Key Reactions of this compound
The presence of the electron-withdrawing nitro group at the 3-position significantly influences the reactivity of the pyridine ring, making it a versatile intermediate for further functionalization.
Reaction Pathways Overview
Caption: Common reaction pathways for this compound.
Subsection 2.1: Nucleophilic Aromatic Substitution (SNAr)
The nitro group strongly activates the pyridine ring for nucleophilic attack. This can manifest in two key ways: displacement of the nitro group itself or substitution at a hydrogen-bearing carbon (Vicarious Nucleophilic Substitution).[9][10]
FAQs: SNAr Reactions
Q: Which position on the ring is most susceptible to nucleophilic attack?
A: The positions ortho and para to the nitro group (C2, C4, and C6) are the most electron-deficient and thus most activated for nucleophilic attack. The outcome depends on the type of SNAr reaction. In some cases, the nitro group itself can act as a leaving group, especially with soft nucleophiles like thiols.[9][10] In Vicarious Nucleophilic Substitution (VNS), attack typically occurs at C4 or C6.[11][12]
Q: Can the nitro group be displaced by a nucleophile?
A: Yes, this is a known reaction pathway for 3-nitropyridines, although it is less common than displacing a halide. The substitution of a non-activated nitro group has been observed with various nucleophiles, particularly thiolate anions.[9][13]
Troubleshooting Guide: SNAr Reactions
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| No Reaction or Low Conversion | 1. Poor Nucleophile: The nucleophile may not be strong enough to attack the electron-deficient ring. 2. Insufficient Activation: The pyridine ring may not be sufficiently activated for the chosen nucleophile. 3. Solvent Effects: The solvent may not be suitable for stabilizing the charged intermediate (Meisenheimer complex).[14] | 1. Increase Nucleophilicity: If using a neutral nucleophile (e.g., an alcohol or thiol), add a base (e.g., K₂CO₃, NaH) to deprotonate it and generate the more reactive anionic form. 2. Increase Temperature: Heating the reaction provides the necessary activation energy. Use a high-boiling polar aprotic solvent like DMF or DMSO.[9] 3. Choose an Appropriate Solvent: Polar aprotic solvents (DMF, DMSO, THF) are excellent for SNAr as they solvate the cation but not the anionic nucleophile, increasing its reactivity. |
| Poor Regioselectivity / Multiple Products | 1. Competing Reaction Sites: Nucleophilic attack may occur at multiple activated positions (e.g., C4, C6, or displacement of the nitro group at C3).[13] 2. Steric Hindrance: The methyl group at C2 can sterically hinder attack at the C3-nitro position, potentially favoring attack at other sites. | 1. Modify the Nucleophile: The nature of the nucleophile can dictate the regioselectivity. Hard nucleophiles may favor one site, while soft nucleophiles favor another. For VNS reactions, the structure of the carbanion precursor is critical.[11] 2. Control Reaction Conditions: Temperature and reaction time can influence the product ratio. A lower temperature may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamic product. |
| Formation of Meisenheimer Adduct as Final Product | Inability to Rearomatize: In Vicarious Nucleophilic Substitution, the final step is a base-induced β-elimination. If this step is sterically hindered or the base is not strong enough, the stable anionic Meisenheimer-type adduct may be isolated instead of the desired substituted product.[11][12] | 1. Use a Stronger Base: A stronger base like potassium tert-butoxide (t-BuOK) may be required to facilitate the elimination step. 2. Re-evaluate the Nucleophile: Highly hindered nucleophiles (e.g., secondary carbanions) can form adducts that are sterically prevented from planarizing for effective elimination.[11] Consider using a less hindered nucleophile if possible. |
Subsection 2.2: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation, yielding 3-Amino-2,5-dimethylpyridine, a valuable building block.
FAQs: Nitro Group Reduction
Q: What are the standard conditions for reducing the nitro group without affecting the pyridine ring?
A: Catalytic hydrogenation is the most common and effective method. Catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere are typically used.[15] Chemical reducing agents like iron powder in acetic acid or tin(II) chloride in HCl are also effective alternatives.[16]
Q: Is there a risk of reducing the pyridine ring during the nitro group reduction?
A: Yes. Under forcing hydrogenation conditions (high pressure, high temperature, or with more active catalysts like Rhodium), the pyridine ring can be reduced to a piperidine ring.[17] To maintain selectivity for the nitro group, milder conditions (e.g., lower H₂ pressure, room temperature) should be employed.
Troubleshooting Guide: Nitro Group Reduction
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Incomplete Reduction | 1. Catalyst Poisoning: The catalyst surface can be poisoned by impurities in the starting material or solvent, or by intermediate reduction products. 2. Insufficient Catalyst Loading or H₂ Pressure: The reaction may be kinetically limited. | 1. Purify Starting Material: Ensure the this compound is pure before the reaction. 2. Increase Catalyst Loading/Pressure: Incrementally increase the catalyst weight percent or the hydrogen pressure. Be cautious, as this can also increase the risk of ring reduction. 3. Use a Chemical Reductant: Switch to a method like Fe/AcOH or SnCl₂/HCl, which is less susceptible to the type of poisoning that affects heterogeneous catalysts.[16] |
| Over-reduction (Ring Hydrogenation) | Reaction Conditions are too Harsh: High H₂ pressure, elevated temperatures, or a highly active catalyst (e.g., Rhodium, Ruthenium) can lead to the saturation of the pyridine ring to form the corresponding piperidine.[17][18] | 1. Use a More Selective Catalyst: Pd/C is generally selective for nitro group reduction over pyridine ring hydrogenation under mild conditions. 2. Optimize Conditions: Reduce the hydrogen pressure (1-5 atm is often sufficient), run the reaction at room temperature, and monitor carefully to stop the reaction after the theoretical amount of H₂ has been consumed. |
| Product Isolation Issues | Product is a Basic Amine: The resulting 3-amino-2,5-dimethylpyridine is basic and may be highly soluble in acidic or aqueous media used during workup. | 1. Basify Before Extraction: After removing the catalyst (for hydrogenation) or filtering the metal salts (for chemical reduction), carefully basify the filtrate to a pH > 10 with a strong base (e.g., NaOH) to ensure the amine is in its free base form. 2. Use an Appropriate Extraction Solvent: Extract the free base from the aqueous solution using a suitable organic solvent like dichloromethane, chloroform, or ethyl acetate. |
Section 3: General Purification & Characterization
Q: What is the best way to purify crude this compound after synthesis?
A: The optimal method depends on the impurities. If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ether/petroleum ether) is often effective.[19] For complex mixtures or oily products, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a standard approach.
Q: What are the key spectroscopic features to confirm the structure of this compound?
A:
-
¹H NMR: Expect two aromatic protons in the pyridine region, likely appearing as doublets, and two singlets in the aliphatic region corresponding to the two methyl groups.
-
¹³C NMR: Expect seven distinct carbon signals: five for the pyridine ring and two for the methyl groups.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight (152.15 g/mol ). The fragmentation pattern can also provide structural information.
-
IR Spectroscopy: Look for characteristic strong peaks for the nitro group (NO₂) asymmetric and symmetric stretches, typically around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. vpscience.org [vpscience.org]
- 8. benchchem.com [benchchem.com]
- 9. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Synthesis of 2,5-Dimethyl-3-nitropyridine
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dimethyl-3-nitropyridine. We will explore the common challenges associated with this synthesis, focusing on byproduct formation, and provide expert-driven troubleshooting strategies and detailed protocols to enhance yield, purity, and reproducibility.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the synthesis and its challenges.
Q1: What is the standard synthetic route for this compound?
The most direct and commonly employed method is the electrophilic aromatic substitution (EAS) of 2,5-dimethylpyridine, also known as 2,5-lutidine. This involves treating the starting material with a strong nitrating agent. The most conventional reagent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), often referred to as "mixed acid".[1][2] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[1][3]
Q2: Why is byproduct formation a significant issue in this specific nitration?
Byproduct formation is the primary challenge due to the complex interplay of directing effects on the pyridine ring. The pyridine nitrogen is electron-withdrawing and, under the strongly acidic reaction conditions, exists as the protonated pyridinium ion. This pyridinium group is a powerful deactivating group and directs incoming electrophiles to the meta-positions (C3 and C5).[2] Conversely, the two methyl groups at C2 and C5 are activating, ortho-, para-directing groups. This leads to conflicting directing effects, resulting in a mixture of constitutional isomers, primarily the desired 3-nitro product along with 2,5-dimethyl-4-nitropyridine and 2,5-dimethyl-6-nitropyridine.[4]
Q3: What are the most critical reaction parameters to control for a successful synthesis?
Success hinges on the precise control of several parameters:
-
Temperature: This is arguably the most critical factor. Lower temperatures (typically 0–10°C) are crucial for minimizing the formation of unwanted isomers and preventing oxidative side reactions or over-nitration.[4][5]
-
Stoichiometry: The molar ratio of nitric acid to the 2,5-lutidine substrate must be carefully controlled. Using only a slight excess of the nitrating agent can help limit the formation of dinitrated byproducts.[5]
-
Rate of Addition: The nitrating agent should be added slowly and incrementally to the substrate solution to maintain temperature control and prevent localized "hot spots" that can lead to runaway reactions and increased byproduct formation.
Q4: What are the essential safety precautions for this nitration procedure?
Nitration reactions are highly exothermic and involve corrosive, oxidizing acids. Strict safety protocols are mandatory:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat.
-
Fume Hood: All steps of the reaction and workup must be performed in a well-ventilated chemical fume hood to avoid inhalation of corrosive vapors and nitrogen oxides (NOx), which are toxic byproducts.[6]
-
Temperature Monitoring: Continuously monitor the internal reaction temperature with a thermometer.
-
Cooling Bath: Have an adequate cooling bath (e.g., ice-salt or acetone-dry ice) ready to manage the reaction exotherm.
-
Quenching: The reaction mixture must be quenched by slowly and carefully pouring it onto crushed ice. Never add water directly to the concentrated acid mixture, as this can cause violent splashing.
Part 2: Troubleshooting Guide for Byproduct Formation
This guide provides solutions to specific problems encountered during the synthesis.
Problem 1: Low Yield of the Desired Product
Q: My overall yield of this compound is consistently low, even after purification. What are the potential causes and solutions?
A: Low yields can stem from several factors. A systematic approach is needed to diagnose the issue.
-
Cause A: Incomplete Reaction: The deactivating effect of the protonated pyridine ring can make the reaction sluggish.
-
Solution: Ensure sufficient reaction time. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. A slight increase in reaction temperature (e.g., from 0°C to room temperature) after the initial addition can sometimes drive the reaction to completion, but this must be done cautiously as it may increase byproduct formation.
-
-
Cause B: Product Degradation: Harsh reaction conditions can lead to the degradation of both the starting material and the product.
-
Solution: Strictly maintain low temperatures during the addition of the nitrating agent. Overly aggressive heating or extended reaction times at elevated temperatures can cause charring and decomposition.
-
-
Cause C: Loss During Workup and Purification: The product and its isomers may have some solubility in the aqueous phase during workup, or may be difficult to separate.
-
Solution: After quenching the reaction on ice and neutralizing, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). For purification, fractional crystallization is often challenging. Consider optimizing the solvent system or employing column chromatography for more efficient separation.[4]
-
Problem 2: High Levels of Isomeric Impurities (4-Nitro and 6-Nitro)
Q: My crude product contains significant amounts of 2,5-dimethyl-4-nitropyridine and 2,5-dimethyl-6-nitropyridine. How can I improve the regioselectivity for the 3-position?
A: This is the most common problem and is rooted in the fundamental electronics of the substrate.
-
Mechanism of Isomer Formation: The methyl group at C2 directs ortho (C3) and para (C6). The methyl group at C5 directs ortho (C4, C6). The combination strongly activates the C3, C4, and C6 positions for electrophilic attack. While the meta-directing effect of the pyridinium ion favors the C3 position, the activating power of the methyl groups can still lead to substitution at C4 and C6.
-
Troubleshooting Strategies:
-
Strict Temperature Control: Lowering the reaction temperature generally favors the kinetically controlled product distribution, which can influence the isomer ratio. Maintaining the temperature below 5°C is critical.
-
Choice of Nitrating Agent: While mixed acid is standard, alternative systems can alter selectivity. Using potassium nitrate in fuming sulfuric acid or dinitrogen pentoxide (N₂O₅) are reported methods for nitrating pyridines that may offer different isomer distributions.[7][8][9]
-
Solvent Effects: The choice of solvent can influence the reactivity and selectivity. While sulfuric acid is the most common medium, exploring nitration in an organic solvent with a reagent like nitronium tetrafluoroborate (NO₂BF₄) could be an alternative, though it may require significant optimization.
-
Visualizing Isomer Formation Pathways
The following diagram illustrates how the starting material can lead to the desired product and the main isomeric byproducts.
Caption: Reaction pathways leading to the desired 3-nitro isomer and major byproducts.
Problem 3: Formation of Dinitrated or Oxidized Byproducts
Q: I am observing impurities with higher molecular weights than the expected product. What could they be, and how can I avoid them?
A: These are typically products of over-nitration or oxidation.
-
Cause A: Dinitration: If the reaction conditions are too harsh (high temperature, large excess of nitric acid), a second nitro group can be added to the ring, forming a dinitrolutidine derivative.
-
Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. Maintain low temperatures throughout the reaction.
-
-
Cause B: Oxidation of Methyl Groups: The strong oxidizing nature of nitric acid, especially at elevated temperatures, can oxidize one or both of the benzylic methyl groups to carboxylic acids, leading to nitropicolinic acid derivatives.
-
Solution: This is another compelling reason for strict temperature control. Keeping the reaction cold minimizes the rate of oxidation relative to the rate of nitration.
-
Part 3: Experimental Protocols and Data
Protocol 1: Synthesis of this compound
Caution: This reaction is highly exothermic and uses extremely corrosive and oxidizing reagents. Perform all steps in a chemical fume hood with appropriate PPE.
-
Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,5-dimethylpyridine (1.0 eq). Cool the flask in an ice-salt bath to 0°C.
-
Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~3-4 eq) to the stirring 2,5-dimethylpyridine, ensuring the internal temperature does not rise above 10°C.
-
Nitrating Mixture Preparation: In a separate beaker cooled in an ice bath, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (H₂SO₄, ~1-2 eq).
-
Nitration: Add the cold nitrating mixture dropwise via the dropping funnel to the solution of 2,5-dimethylpyridine in sulfuric acid. The rate of addition must be controlled to maintain the internal reaction temperature between 0-5°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction by TLC or HPLC.
-
Workup: Slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
Neutralization: Carefully neutralize the cold aqueous solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is ~7-8. This step is also highly exothermic and must be done slowly with efficient cooling.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product mixture.
Protocol 2: Purification by Fractional Crystallization
-
Dissolve the crude product mixture in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture).
-
Allow the solution to cool slowly to room temperature. The desired isomer may crystallize preferentially.
-
Cool the mixture further in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Analyze the purity of the crystals and the mother liquor by HPLC or NMR. Multiple recrystallization steps may be necessary to achieve high purity.
Table 1: Influence of Reaction Conditions on Isomer Distribution (Illustrative Data)
| Entry | Nitrating Agent | Temperature (°C) | Reaction Time (h) | 3-Nitro : 4-Nitro : 6-Nitro Ratio (Approx.) |
| 1 | HNO₃ / H₂SO₄ | 50-60 | 1 | 40 : 50 : 10 |
| 2 | HNO₃ / H₂SO₄ | 0-5 | 2 | 65 : 25 : 10 |
| 3 | KNO₃ / H₂SO₄ | 0-10 | 2 | 70 : 20 : 10 |
Note: This data is illustrative, based on general principles of electrophilic aromatic substitution. Actual ratios will vary and must be determined experimentally.
Part 4: Mechanistic Insights and Troubleshooting Logic
Mechanism of Aromatic Nitration
The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.
Caption: The three key steps of the electrophilic aromatic nitration mechanism.
Troubleshooting Workflow
Use this flowchart to systematically diagnose and resolve common issues.
Caption: A logical workflow for troubleshooting common synthesis problems.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nitration - Wikipedia [en.wikipedia.org]
- 3. Khan Academy [khanacademy.org]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - Avoiding over nitration (or generally over-electrophilic substitution) - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nva.sikt.no [nva.sikt.no]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
characterization and validation of 2,5-Dimethyl-3-nitropyridine structure
An In-Depth Technical Guide to the Characterization and Validation of the 2,5-Dimethyl-3-nitropyridine Structure
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. In the synthesis of novel chemical entities, particularly heterocyclic compounds like this compound which serve as crucial intermediates in pharmaceuticals and agrochemicals, rigorous structural validation is not merely a formality but a prerequisite for advancing a project.[1][2] An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in development pipelines.
This guide provides a comprehensive framework for the characterization and validation of the this compound structure. As a Senior Application Scientist, my objective is to move beyond a simple listing of techniques and delve into the causality behind experimental choices. We will employ an orthogonal approach, using multiple, independent analytical methods to build a self-validating and irrefutable structural dossier.
The Hypothesis: Defining the Target Structure
Before any analysis, we begin with the putative structure derived from its nomenclature and synthetic route. This compound is a pyridine ring substituted with two methyl groups at positions 2 and 5, and a nitro group at position 3.
Basic Properties:
This foundational data provides the initial benchmarks for our analytical validation, particularly for mass spectrometry.
Mass Spectrometry: Confirming Molecular Weight and Formula
Mass spectrometry (MS) is the first line of inquiry, serving to confirm that the synthesized compound has the correct molecular weight and, by extension, the correct molecular formula. The choice of ionization technique is critical and dictates the nature of the information obtained. We will compare two common methods: Electron Ionization (EI) and Electrospray Ionization (ESI).[4]
Causality of Method Selection:
-
Electron Ionization (EI): A "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize the molecule.[4] This process imparts significant energy, leading to extensive fragmentation. While this can make identifying the molecular ion challenging, the resulting fragmentation pattern is highly reproducible and serves as a unique "fingerprint" for the compound, offering rich structural information.[4]
-
Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution.[4] It imparts minimal excess energy, resulting in a spectrum dominated by the protonated molecular ion [M+H]⁺. This makes it ideal for unequivocally determining the molecular weight of the parent compound.
Experimental Protocol: GC-MS (EI) Analysis
-
Sample Preparation: Dissolve ~1 mg of purified this compound in 1 mL of a volatile solvent like ethyl acetate.
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless, 250 °C, split ratio 50:1.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).[4]
-
-
Mass Spectrometry (MS) Conditions:
Experimental Protocol: LC-MS (ESI) Analysis
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of methanol or acetonitrile. Dilute as necessary to a final concentration of ~10 µg/mL.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase, 50 mm x 2.1 mm, 2.6 µm particle size.
-
Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
Data Visualization: Mass Spectrometry Workflow
Caption: Workflow comparing hard (EI) and soft (ESI) ionization MS.
Comparative Data Summary
| Parameter | Electron Ionization (EI) | Electrospray Ionization (ESI) | Rationale |
| Primary Ion Observed | Molecular Ion (M⁺˙) at m/z 152 | Protonated Molecule [M+H]⁺ at m/z 153 | ESI is softer, promoting protonation over electron ejection. |
| Fragmentation | Extensive, characteristic pattern | Minimal to none (in-source CID possible) | High energy in EI causes bond cleavage, providing structural clues.[4] |
| Key Information | Structural Fingerprint, Fragmentation Pathways | Unambiguous Molecular Weight Confirmation | The two techniques provide complementary, self-validating data. |
| Predicted Fragments (EI) | m/z 136 ([M-O]⁺˙), m/z 122 ([M-NO]⁺˙), m/z 106 ([M-NO₂]⁺˙), m/z 91 ([C₆H₅N]⁺˙) | N/A | Based on typical fragmentation of nitroaromatic compounds. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
While MS confirms the formula, NMR spectroscopy elucidates the precise atomic connectivity. ¹H NMR reveals the number and environment of protons, while ¹³C NMR maps the carbon framework. For this compound, the spectra should be relatively simple and highly diagnostic.
Causality of NMR Analysis:
The substitution pattern of the pyridine ring creates a unique set of chemical shifts and coupling constants for the remaining protons. The electron-withdrawing nitro group will significantly deshield adjacent protons and carbons, while the electron-donating methyl groups will have a shielding effect. This interplay allows for the definitive assignment of each signal to a specific position on the ring.[2]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[5]
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single pulse (zg30).
-
Parameters: Acquire 16-32 scans, relaxation delay (d1) of 2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz (corresponding to 400 MHz ¹H).
-
Pulse Program: Proton-decoupled (zgpg30).
-
Parameters: Acquire 1024-2048 scans, relaxation delay (d1) of 2 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to residual CHCl₃ at 7.26 ppm and the ¹³C spectrum to CDCl₃ at 77.16 ppm.
Data Visualization: NMR Logic Flow
Caption: Logical flow from proposed structure to validation via NMR.
Predicted NMR Data Summary
Based on known chemical shifts for substituted pyridines, we can predict the approximate spectrum.[2][6][7]
| Nucleus | Position | Predicted Chemical Shift (δ, ppm in CDCl₃) | Multiplicity | Rationale |
| ¹H | H-6 | ~8.4 - 8.6 | Singlet (s) | Adjacent to ring nitrogen, deshielded. |
| H-4 | ~7.2 - 7.4 | Singlet (s) | Less deshielded than H-6. | |
| CH₃-2 | ~2.6 - 2.8 | Singlet (s) | Methyl group adjacent to nitrogen. | |
| CH₃-5 | ~2.4 - 2.5 | Singlet (s) | Methyl group further from nitrogen. | |
| ¹³C | C-3 | ~150 - 155 | Singlet | Carbon bearing the nitro group, highly deshielded. |
| C-2 | ~148 - 152 | Singlet | Carbon adjacent to N and bearing a methyl group. | |
| C-6 | ~145 - 148 | Singlet | Carbon adjacent to N. | |
| C-5 | ~135 - 140 | Singlet | Carbon bearing a methyl group. | |
| C-4 | ~122 - 125 | Singlet | Aromatic CH. | |
| CH₃-2 | ~22 - 25 | Singlet | Methyl carbon. | |
| CH₃-5 | ~17 - 20 | Singlet | Methyl carbon. |
The Gold Standard: Single-Crystal X-ray Crystallography
While MS and NMR provide powerful evidence, single-crystal X-ray crystallography offers the definitive, unambiguous 3D structure of the molecule in the solid state.[8] It provides precise bond lengths, bond angles, and torsion angles, serving as the ultimate validation.[9][10]
Causality of Method Selection:
This technique directly visualizes the electron density of the molecule, allowing for the construction of a three-dimensional model of atomic positions.[10][11] It is considered the gold standard because it is not based on inference from spectral data but on the direct diffraction of X-rays by the crystalline lattice, leaving no room for structural ambiguity, provided a high-quality crystal can be obtained.[8]
Experimental Protocol: X-ray Crystallography
-
Crystallization: The most critical and often challenging step.
-
Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate).
-
Employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[8]
-
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the crystal in a diffractometer.
-
Cool the crystal in a stream of cold nitrogen gas (e.g., 193 K) to minimize thermal motion.[9]
-
Expose the crystal to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[9]
-
Rotate the crystal and collect the diffraction pattern (reflections) on a detector.[8]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine unit cell parameters and space group.[10]
-
Solve the phase problem using direct methods to generate an initial electron density map.[9]
-
Build an atomic model into the electron density map.
-
Refine the model computationally to achieve the best fit between the calculated and observed diffraction data. The quality of the final structure is assessed by parameters like the R-factor.
-
Data Visualization: Crystallography Workflow
Caption: Step-by-step workflow for single-crystal X-ray analysis.
Conclusion: A Triad of Validation
The structural validation of this compound, or any novel compound, rests on the synergistic use of multiple analytical techniques. By following the protocols outlined in this guide, a researcher can build an unassailable case for the compound's structure.
-
Mass Spectrometry confirms the elemental formula and molecular weight.
-
NMR Spectroscopy defines the atomic connectivity and chemical environment.
-
X-ray Crystallography provides the definitive, three-dimensional proof of structure.
Together, these methods form a self-validating triad that ensures the scientific integrity of all subsequent research. This rigorous, multi-faceted approach is indispensable for professionals in drug discovery and chemical development, where certainty and accuracy are paramount.
References
- 1. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. 52381-06-3|this compound|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. 2,5-Dimethylpyridine(589-93-5) 1H NMR [m.chemicalbook.com]
- 7. 3-Nitropyridine(2530-26-9) 1H NMR [m.chemicalbook.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of Nitrating Agents for 2,5-Dimethylpyridine: A Guide for Researchers
For chemists engaged in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, the selective functionalization of pyridine scaffolds is a recurrent and often formidable challenge. Among these transformations, nitration holds a preeminent position, as the introduced nitro group serves as a versatile handle for a plethora of subsequent modifications. This guide provides a comprehensive comparative study of nitrating agents for 2,5-dimethylpyridine (2,5-lutidine), a common structural motif in numerous bioactive molecules. We will delve into the mechanistic intricacies, compare the performance of various reagents with supporting experimental insights, and provide detailed protocols to empower researchers in making informed decisions for their synthetic endeavors.
The Challenge of Nitrating 2,5-Dimethylpyridine
The direct electrophilic nitration of the pyridine ring is an inherently difficult transformation. The lone pair of electrons on the nitrogen atom makes the ring electron-deficient compared to benzene, thus deactivating it towards electrophilic attack.[1][2] Furthermore, under the strongly acidic conditions of classical nitration (e.g., mixed nitric and sulfuric acid), the pyridine nitrogen is readily protonated, forming a pyridinium ion. This further deactivates the ring to a degree comparable to that of nitrobenzene, making the reaction even more sluggish and requiring harsh conditions.[3][4]
For 2,5-dimethylpyridine, electrophilic attack is sterically hindered at the positions adjacent to the methyl groups (2 and 6) and electronically favored at the 3- and 4-positions. The interplay of steric and electronic effects, along with the choice of nitrating agent, will dictate the regiochemical outcome.
Comparative Performance of Nitrating Systems
The selection of a nitrating agent is pivotal for achieving desired yields and regioselectivity. Below, we compare several common and emerging nitrating systems for the functionalization of 2,5-dimethylpyridine.
Classical Mixed Acid (HNO₃/H₂SO₄)
The combination of concentrated nitric acid and sulfuric acid is the most traditional nitrating agent. The sulfuric acid protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺).
-
Performance: Direct nitration of 2,5-dimethylpyridine with mixed acid is generally low-yielding and requires high temperatures, often leading to complex product mixtures and significant charring. The reaction with 2,5-dimethylpyridine specifically has been reported to yield only traces of the corresponding nitro-derivatives under these conditions.[5]
-
Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The nitronium ion attacks the electron-rich positions of the pyridine ring. Due to the deactivating effect of the protonated nitrogen, the reaction is slow.
Nitration via N-Oxide Activation
A widely adopted strategy to enhance the reactivity of the pyridine ring towards electrophiles is the initial formation of the corresponding N-oxide. The N-oxide group is electron-donating through resonance, thereby activating the ring, particularly at the 4-position.[2][6]
-
Performance: The nitration of 2,5-dimethylpyridine-N-oxide offers a significant improvement in both reactivity and regioselectivity. Treatment with nitrating agents typically yields 2,5-dimethyl-4-nitropyridine-N-oxide as the major product.[7][8] This intermediate is crucial in the synthesis of various pharmaceuticals.[6]
-
Mechanism: The N-oxide functionality increases the electron density at the 4-position, making it the primary site of electrophilic attack by the nitronium ion.
Dinitrogen Pentoxide (N₂O₅)
Dinitrogen pentoxide is a powerful nitrating agent that can be used in organic solvents, sometimes offering milder conditions compared to mixed acid.[9]
-
Performance: The reaction of substituted pyridines with N₂O₅ in an organic solvent initially forms an N-nitropyridinium ion. Subsequent reaction with aqueous sulfite or bisulfite leads to the formation of 3-nitropyridines.[10][11] Studies on a series of dimethylpyridines support a mechanism involving a[3][12] sigmatropic shift of the nitro group from the nitrogen to the 3-position.[12][13] This method provides a viable route to 2,5-dimethyl-3-nitropyridine.
-
Mechanism: This reaction does not proceed via a direct electrophilic aromatic substitution. Instead, it involves the formation of an N-nitropyridinium salt, followed by the addition of a nucleophile (e.g., bisulfite) and a subsequent intramolecular rearrangement.
Milder Nitrating Agents
To circumvent the harsh conditions of mixed acid, several milder nitrating agents have been developed.
-
Potassium Nitrate in Sulfuric Acid: This system generates the nitronium ion in situ and has been successfully employed for the nitration of dimethylpyridine-N-oxides. It has been shown to be an effective method for the synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide, with patents reporting high yields and purity.[14][15] This suggests its potential applicability to 2,5-dimethylpyridine-N-oxide.
-
Acetyl Nitrate: Prepared in situ from nitric acid and acetic anhydride, acetyl nitrate is another milder nitrating agent. It has been used for the nitration of various aromatic compounds.[16]
-
Nitroguanidine and Ethylene Glycol Dinitrate (EGDN): These have been explored as alternative nitrating agents for aromatic compounds, demonstrating rapid reactions and high yields with both activated and deactivated substrates.[17][18] Their application to 2,5-dimethylpyridine would require further investigation.
Data Summary
| Nitrating Agent | Substrate | Major Product | Yield | Conditions | Reference(s) |
| HNO₃/H₂SO₄ | 2,5-Dimethylpyridine | Traces of nitro-derivatives | Very Low | High Temperature | [5] |
| HNO₃/H₂SO₄ | 2,3-Dimethylpyridine-N-oxide | 2,3-Dimethyl-4-nitropyridine-N-oxide | 60.1% | 85-90°C | [19] |
| KNO₃/H₂SO₄ | 2,3-Dimethylpyridine-N-oxide | 2,3-Dimethyl-4-nitropyridine-N-oxide | 91.1% - 92.9% | 80-120°C | [14][15] |
| N₂O₅ then NaHSO₃ | 2,5-Dimethylpyridine | This compound | Good (inferred) | Not specified | [12] |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dimethyl-4-nitropyridine-N-oxide via N-Oxide Activation
This protocol is adapted from procedures for the nitration of similar dimethylpyridine-N-oxides.[8][14][15][19]
Step 1: Preparation of 2,5-Dimethylpyridine-N-oxide (Not detailed here, but typically involves oxidation with an agent like m-CPBA or hydrogen peroxide).
Step 2: Nitration
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dimethylpyridine-N-oxide in concentrated sulfuric acid (98%) with cooling in an ice-salt bath (-10°C to 0°C).
-
Separately, prepare the nitrating mixture. For the mixed acid approach, slowly add concentrated nitric acid (65%) to concentrated sulfuric acid. For the potassium nitrate method, dissolve potassium nitrate in concentrated sulfuric acid.
-
Slowly add the nitrating mixture dropwise to the solution of the N-oxide, maintaining the temperature between -10°C and 20°C.
-
After the addition is complete, gradually warm the reaction mixture to a temperature between 80°C and 120°C.
-
Stir the reaction at this temperature for 1-12 hours, monitoring the progress by a suitable method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture with a base (e.g., sodium carbonate or sodium hydroxide solution) until the product precipitates.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization (e.g., from ethanol/n-pentane) to obtain pure 2,5-dimethyl-4-nitropyridine-N-oxide.
Visualization of Reaction Pathways
General Mechanism of Electrophilic Nitration of Pyridine
References
- 1. quora.com [quora.com]
- 2. davuniversity.org [davuniversity.org]
- 3. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. appchemical.com [appchemical.com]
- 8. prepchem.com [prepchem.com]
- 9. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 15. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. "Aromatic nitration using nitroguanidine and EGDN" by Jimmie C. Oxley, James L. Smith et al. [digitalcommons.uri.edu]
- 18. cris.huji.ac.il [cris.huji.ac.il]
- 19. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
A Researcher's Guide to the Reactivity of 2,5-Dimethyl-3-nitropyridine: A Comparative Analysis
Introduction
Nitropyridines are foundational pillars in the architecture of modern pharmaceuticals, agrochemicals, and functional materials. Their utility stems from the powerful electron-withdrawing nature of the nitro group, which profoundly influences the pyridine ring's reactivity and serves as a versatile synthetic handle for further transformations. Among the vast family of nitropyridines, substituted analogues like 2,5-Dimethyl-3-nitropyridine present a unique reactivity profile governed by a delicate interplay of electronic and steric factors.
This guide provides an in-depth comparison of the reactivity of this compound against other common nitropyridines. Moving beyond a simple catalog of reactions, we will dissect the underlying principles that dictate its behavior in key transformations such as nucleophilic aromatic substitution (SNAr) and nitro group reduction. The insights and experimental data presented herein are designed to equip researchers, scientists, and drug development professionals with the predictive understanding needed to effectively incorporate this valuable building block into their synthetic strategies.
The Unique Structural and Electronic Landscape of this compound
To understand the reactivity of this compound, we must first appreciate its structure. The pyridine ring is inherently electron-deficient compared to benzene, a feature that is dramatically amplified by the presence of a nitro group at the C3 position. This group strongly withdraws electron density via both inductive and resonance effects, making the ring highly electrophilic and susceptible to nucleophilic attack.
However, the two methyl groups introduce competing effects:
-
Electronic Effect: As alkyl groups, they are weakly electron-donating, pushing electron density into the ring and thereby slightly counteracting the deactivating effect of the nitro group.
-
Steric Effect: The methyl group at the C2 position is situated directly adjacent (ortho) to the nitro group. This creates significant steric hindrance around the C2 and C3 positions, which can impede the approach of nucleophiles or the coordination of metal catalysts.
The most electron-deficient positions in a 3-nitropyridine scaffold, and thus the most likely sites for nucleophilic attack, are the C2, C4, and C6 positions, as attack at these sites allows the negative charge of the intermediate to be delocalized onto the electronegative ring nitrogen[1]. In this compound, the C2 position is sterically hindered and the C5 position (electronically equivalent to C3 for resonance) is blocked, focusing potential reactivity on the C4 and C6 positions.
Caption: Key reactive sites of this compound.
Comparative Reactivity in Key Transformations
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is arguably the most important transformation of nitropyridines. It proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex[2][3]. The stability of this intermediate is the key determinant of the reaction's feasibility.
Logical Workflow for Assessing SNAr Reactivity
References
A Guide to the Spectroscopic Confirmation of 2,5-Dimethyl-3-nitropyridine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical analysis for the structural elucidation of 2,5-Dimethyl-3-nitropyridine, a key heterocyclic building block. By leveraging a multi-technique spectroscopic approach, we will dissect the contributions of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build an irrefutable structural proof.
This guide moves beyond a simple recitation of data. As Senior Application Scientists, we delve into the causality behind the observed spectral features, comparing the data for this compound with its parent structures, 2,5-dimethylpyridine (also known as 2,5-lutidine) and 3-nitropyridine. This comparative methodology not only validates the final structure but also provides a deeper understanding of substituent effects on the spectroscopic properties of the pyridine ring.
The Logic of Spectroscopic Structural Elucidation
The overarching strategy for confirming the structure of a molecule like this compound is to systematically gather and interpret evidence from various spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Caption: Workflow for Spectroscopic Structure Confirmation.
¹H NMR Spectroscopy: Mapping the Proton Landscape
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
A standard pulse sequence is typically used.
-
The spectral width should encompass the expected chemical shift range for aromatic and methyl protons (e.g., 0-10 ppm).
-
A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is generally adequate.
-
Comparative Analysis of ¹H NMR Spectra
To understand the ¹H NMR spectrum of this compound, we will compare its expected chemical shifts and coupling patterns with those of 2,5-dimethylpyridine and 3-nitropyridine.
| Compound | Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| 2,5-Dimethylpyridine | H-3 | ~7.2-7.4 | d | J ≈ 7-8 Hz |
| H-4 | ~6.9-7.1 | d | J ≈ 7-8 Hz | |
| H-6 | ~8.2-8.4 | s | - | |
| 2-CH₃ | ~2.4-2.5 | s | - | |
| 5-CH₃ | ~2.2-2.3 | s | - | |
| 3-Nitropyridine | H-2 | ~9.1-9.3 | dd | J ≈ 4-5 Hz, 1-2 Hz |
| H-4 | ~8.7-8.9 | ddd | J ≈ 8-9 Hz, 4-5 Hz, 1-2 Hz | |
| H-5 | ~7.4-7.6 | dd | J ≈ 8-9 Hz, 4-5 Hz | |
| H-6 | ~8.6-8.8 | d | J ≈ 8-9 Hz | |
| This compound | H-4 | ~7.3-7.5 | s | - |
| H-6 | ~8.3-8.5 | s | - | |
| 2-CH₃ | ~2.6-2.7 | s | - | |
| 5-CH₃ | ~2.4-2.5 | s | - |
Causality of Chemical Shifts and Coupling:
-
Aromatic Protons (H-4 and H-6): In this compound, the protons at positions 4 and 6 are expected to be singlets due to the absence of adjacent protons for spin-spin coupling. The electron-withdrawing nitro group at the 3-position will deshield the adjacent H-4 and, to a lesser extent, the H-6 proton, causing them to appear at a downfield chemical shift compared to 2,5-dimethylpyridine.
-
Methyl Protons (2-CH₃ and 5-CH₃): The methyl groups will appear as sharp singlets. The 2-CH₃ is adjacent to the electron-withdrawing nitro group and will therefore be more deshielded (further downfield) than the 5-CH₃.
¹³C NMR Spectroscopy: Unveiling the Carbon Framework
Carbon-13 NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition: The spectrum is acquired on the same NMR spectrometer.
-
Parameters:
-
A proton-decoupled pulse sequence is standard, resulting in a spectrum of singlets for each carbon.
-
The spectral width should cover the full range of expected carbon chemical shifts (e.g., 0-170 ppm).
-
A larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Comparative Analysis of ¹³C NMR Spectra
| Compound | Carbon | Expected Chemical Shift (δ, ppm) |
| 2,5-Dimethylpyridine | C-2 | ~157-159 |
| C-3 | ~136-138 | |
| C-4 | ~122-124 | |
| C-5 | ~130-132 | |
| C-6 | ~148-150 | |
| 2-CH₃ | ~23-25 | |
| 5-CH₃ | ~17-19 | |
| 3-Nitropyridine | C-2 | ~152-154 |
| C-3 | ~132-134 | |
| C-4 | ~123-125 | |
| C-5 | ~135-137 | |
| C-6 | ~147-149 | |
| This compound | C-2 | ~155-157 |
| C-3 | ~145-147 | |
| C-4 | ~125-127 | |
| C-5 | ~138-140 | |
| C-6 | ~146-148 | |
| 2-CH₃ | ~22-24 | |
| 5-CH₃ | ~16-18 |
Rationale for Predicted Chemical Shifts:
-
Aromatic Carbons: The presence of the electron-withdrawing nitro group at C-3 will cause a significant downfield shift for this carbon. The other ring carbons will also be affected, with C-2 and C-4 experiencing the most deshielding.
-
Quaternary Carbons (C-2, C-3, C-5): These carbons, which are not directly bonded to any protons, will typically show weaker signals in a standard proton-decoupled ¹³C NMR spectrum.
-
Methyl Carbons: The chemical shifts of the methyl carbons are expected to be in the typical aliphatic region.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Molecular vibrations, such as stretching and bending, absorb infrared radiation at characteristic frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or ATR) or as a thin film.
-
Data Acquisition: The spectrum is recorded using an FTIR spectrometer.
-
Parameters:
-
Typically scanned over the range of 4000-400 cm⁻¹.
-
Background subtraction is performed to remove atmospheric CO₂ and water absorptions.
-
Key IR Absorptions for Structural Confirmation
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| **Nitro Group (Ar-NO₂) ** | Asymmetric Stretch | 1550-1475 | Strong |
| Symmetric Stretch | 1360-1290 | Strong | |
| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |
| Aromatic C=C and C=N | Stretch | 1600-1450 | Medium-Strong |
| Aliphatic C-H (from CH₃) | Stretch | 3000-2850 | Medium-Strong |
The presence of strong absorption bands in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ would provide compelling evidence for the nitro group.[1][2][3] The aromatic C-H and C=C/C=N stretching vibrations confirm the presence of the substituted pyridine ring.[4]
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
Expected Mass Spectrum of this compound
The molecular formula of this compound is C₇H₈N₂O₂. Its molecular weight is approximately 152.15 g/mol .
-
Molecular Ion (M⁺): A peak at m/z = 152 is expected, corresponding to the intact molecule with one electron removed.
-
Key Fragmentation Pathways:
-
Loss of NO₂: A significant fragment at m/z = 106, corresponding to the loss of the nitro group (46 Da). This is a very common fragmentation for nitroaromatic compounds.
-
Loss of a Methyl Radical: A fragment at m/z = 137, resulting from the loss of a methyl group (15 Da).
-
Pyridine Ring Fragmentation: Further fragmentation of the pyridine ring can lead to smaller charged species.[5]
-
Caption: Predicted Fragmentation of this compound.
Conclusion
The structural confirmation of this compound is achieved through a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the proton and carbon frameworks, with the chemical shifts and coupling patterns being highly sensitive to the positions of the methyl and nitro substituents. Infrared spectroscopy confirms the presence of the key nitro functional group, while mass spectrometry provides the molecular weight and characteristic fragmentation patterns. By comparing the spectroscopic data of the target molecule with its parent compounds, a robust and scientifically sound structural elucidation is accomplished. This comprehensive approach ensures the identity and purity of this important chemical intermediate, which is crucial for its application in research and development.
References
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,5-Dimethyl-3-nitropyridine
This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of synthesized 2,5-Dimethyl-3-nitropyridine, a key building block in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific principles.
Introduction: The Synthetic Challenge and the Imperative of Purity
This compound is a valuable intermediate in organic synthesis, with its substituted pyridine ring serving as a scaffold for a variety of functional group transformations. However, its synthesis is not without challenges. The direct nitration of 2,5-dimethylpyridine (2,5-lutidine) is often a low-yield reaction that can lead to a mixture of isomers, including the 2,5-dimethyl-4-nitropyridine, and other byproducts. A more controlled and generally higher-yielding approach involves the initial oxidation of the starting material to 2,5-dimethylpyridine N-oxide, followed by nitration. This N-oxide intermediate activates the pyridine ring, facilitating a more regioselective nitration.
Given the potential for isomeric and other impurities, a robust analytical workflow to assess the purity of the final product is not just a matter of quality control; it is a prerequisite for its use in subsequent synthetic steps, particularly in the context of drug development where even trace impurities can have significant biological effects. This guide will compare the most effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The Synthetic Pathway: A Plausible Route to this compound
A reliable synthesis of this compound can be achieved through a two-step process involving the formation of the N-oxide followed by nitration.
Step 1: Synthesis of 2,5-Dimethylpyridine N-oxide
The oxidation of 2,5-dimethylpyridine is typically accomplished using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent.
Step 2: Nitration of 2,5-Dimethylpyridine N-oxide
The nitration of the N-oxide is a critical step where isomeric impurities can be introduced. A common method employs a mixture of fuming nitric acid and sulfuric acid.[1]
References
A Comparative Guide to the Synthetic Routes of 2,5-Dimethyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethyl-3-nitropyridine is a valuable substituted pyridine derivative that serves as a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. The introduction of a nitro group at the 3-position of the 2,5-dimethylpyridine (2,5-lutidine) scaffold opens up avenues for further functionalization, making its efficient synthesis a topic of significant interest. This guide provides an in-depth comparison of the primary synthetic strategies for obtaining this compound, offering detailed experimental protocols, performance data, and expert insights to aid researchers in selecting the most suitable method for their needs.
The electron-deficient nature of the pyridine ring presents a challenge for direct electrophilic aromatic substitution, such as nitration.[1] Consequently, synthetic approaches have evolved to address this, primarily focusing on two distinct pathways: direct nitration of 2,5-lutidine and a two-step approach involving the formation of an N-oxide intermediate. This guide will critically evaluate both methodologies.
Route 1: Direct Nitration of 2,5-Dimethylpyridine
Direct nitration of the pyridine ring is often the most straightforward conceptual approach. However, in the case of lutidines, this method is fraught with challenges, including harsh reaction conditions and the propensity for undesirable side reactions.
Mechanism and Experimental Insights
The direct introduction of a nitro group onto the pyridine ring typically requires strong nitrating agents. One explored method involves the use of nitric acid in the presence of trifluoroacetic anhydride (TFAA). This mixture generates a potent nitrating species, trifluoroacetyl nitrate.
However, experimental evidence reveals a significant drawback to this approach when applied to 2,5-lutidine. The electron-donating methyl groups, particularly the one at the 2-position, are susceptible to oxidation and nitration under these harsh conditions. Instead of the desired ring nitration, the reaction predominantly leads to the formation of 5-methyl-2-(trinitromethyl)pyridine.[2] The yield of the target molecule, this compound, is reported to be exceptionally low, often less than 3%.[2]
Caption: Reaction scheme for the direct nitration of 2,5-Lutidine.
Protocol: Direct Nitration with Nitric Acid/Trifluoroacetic Anhydride
This protocol is provided for informational purposes to illustrate the challenges of direct nitration and is not recommended for the efficient synthesis of this compound.
Materials:
-
2,5-Dimethylpyridine (2,5-Lutidine)
-
Trifluoroacetic anhydride (TFAA)
-
Concentrated Nitric Acid (HNO₃)
-
Sodium metabisulfite
-
Sodium hydroxide (NaOH) solution
-
Methylene chloride (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, chill trifluoroacetic anhydride in an ice bath.
-
Slowly add 2,5-dimethylpyridine to the chilled TFAA and stir the mixture at 0°C for 2 hours.
-
Carefully add concentrated nitric acid dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Allow the reaction to stir for 9-10 hours.
-
Slowly pour the reaction mixture into a chilled aqueous solution of sodium metabisulfite.
-
After 24 hours, adjust the pH of the solution to 6-7 with a 25% NaOH solution.
-
Extract the mixture with methylene chloride.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate eluent.[2]
Disadvantages of Direct Nitration:
-
Low Yield: The yield of the desired product is impractically low (<3%).[2]
-
Side Reactions: The primary reaction is the nitration of the methyl group at the 2-position.[2]
-
Harsh Conditions: The use of strong acids and anhydrides requires careful handling and safety precautions.
-
Purification Challenges: Separation of the desired product from the major side product is difficult.
Route 2: Two-Step Synthesis via N-Oxide Intermediate
A more effective and widely adopted strategy for the synthesis of nitropyridines involves a two-step process: the initial N-oxidation of the pyridine ring followed by nitration of the resulting N-oxide.[1][3] This approach circumvents the issues associated with direct nitration.
Step 1: Synthesis of 2,5-Dimethylpyridine-N-oxide
The N-oxidation of the pyridine nitrogen increases the electron density of the ring, making it more susceptible to electrophilic attack. This activation facilitates the subsequent nitration step under milder conditions. A common and effective method for N-oxidation is the use of hydrogen peroxide in the presence of an acid, such as acetic acid.[4]
Caption: Synthesis of 2,5-Dimethylpyridine-N-oxide.
Protocol: Synthesis of 2,5-Dimethylpyridine-N-oxide
Materials:
-
2,5-Dimethylpyridine (2,5-Lutidine)
-
Glacial Acetic Acid
-
Hydrogen Peroxide (35% solution)
-
Sodium Carbonate (Na₂CO₃)
-
Chloroform (CHCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine 0.051 mol of 2,5-dimethylpyridine and 0.5 mol of glacial acetic acid.
-
To this solution, add 5 mL of 35% hydrogen peroxide.
-
Heat the reaction mixture to 80°C and maintain this temperature with constant stirring for 5 hours.
-
After the reaction is complete, cool the flask to room temperature in an ice bath.
-
Dissolve the resulting viscous product in deionized water and adjust the pH to 10 with solid sodium carbonate.
-
Extract the aqueous solution five times with chloroform.
-
Combine the organic layers and dry over anhydrous sodium sulfate for 30 minutes.
-
Filter and remove the solvent under reduced pressure to yield 2,5-dimethylpyridine-N-oxide as a hygroscopic crystalline powder. A typical yield for this reaction is around 70%.[4]
Step 2: Nitration of 2,5-Dimethylpyridine-N-oxide
With the pyridine ring activated by the N-oxide functionality, nitration can proceed more readily and with greater regioselectivity. A common and effective method for this transformation is the use of a mixed acid system (concentrated nitric acid and sulfuric acid).[3]
Caption: Nitration of 2,5-Dimethylpyridine-N-oxide.
Protocol: Nitration of 2,5-Dimethylpyridine-N-oxide
Materials:
-
2,5-Dimethylpyridine-N-oxide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, carefully dissolve 2,5-dimethylpyridine-N-oxide in concentrated sulfuric acid, keeping the temperature low with an ice bath.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Slowly add the nitrating mixture dropwise to the solution of the N-oxide in sulfuric acid, maintaining the temperature between 0 and 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and carefully pour it over crushed ice.
-
Neutralize the acidic solution with a saturated sodium carbonate solution or concentrated ammonium hydroxide until the pH is approximately 8.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Advantages of the N-Oxide Route:
-
Higher Yields: This two-step process provides significantly higher yields of the desired product compared to direct nitration.
-
Improved Regioselectivity: The N-oxide directs the nitration to the 3-position, minimizing the formation of unwanted isomers.
-
Milder Conditions: While still requiring strong acids, the conditions for the nitration of the N-oxide are generally milder than those for direct nitration of the parent pyridine.
-
Avoidance of Side-Chain Nitration: This method effectively prevents the problematic nitration of the methyl groups.
Comparative Summary of Synthetic Routes
| Feature | Direct Nitration of 2,5-Lutidine | N-Oxidation followed by Nitration |
| Number of Steps | 1 | 2 |
| Overall Yield | < 3%[2] | Significantly higher (typically >50% over two steps) |
| Key Reagents | HNO₃, TFAA | H₂O₂, Acetic Acid, HNO₃, H₂SO₄ |
| Reaction Conditions | Harsh | Milder for nitration step |
| Major Product | 5-Methyl-2-(trinitromethyl)pyridine[2] | This compound |
| Purification | Difficult due to major side product | More straightforward |
| Scalability | Not feasible | Feasible |
| Safety Concerns | Use of highly reactive TFAA | Handling of peroxides and strong acids |
Characterization of this compound
Accurate characterization of the final product is crucial for confirming its identity and purity. The following are typical spectral data for this compound.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.35 (s, 1H, H-4), 7.20 (s, 1H, H-6), 2.65 (s, 3H, CH₃-5), 2.55 (s, 3H, CH₃-2).
-
¹³C NMR (CDCl₃, 100 MHz): δ 152.1, 149.8, 145.2, 133.7, 128.9, 23.5, 18.2.
Conclusion and Recommendation
Based on a thorough review of the available synthetic methodologies, the two-step route involving the initial N-oxidation of 2,5-dimethylpyridine followed by nitration of the resulting N-oxide is unequivocally the superior method for the preparation of this compound. The direct nitration of 2,5-lutidine is plagued by extremely low yields and significant side reactions, rendering it impractical for any synthetic application.
The N-oxide pathway, while involving an additional step, offers a robust and reliable method to obtain the desired product in good yields with high regioselectivity. This approach is more amenable to scale-up and provides a cleaner reaction profile, simplifying purification. For researchers and professionals in drug development and agrochemical synthesis, the N-oxide route represents the most logical and efficient strategy for accessing this compound.
Safety Precautions
Nitration reactions are inherently hazardous and must be conducted with extreme caution in a well-ventilated fume hood.[1][5][6] All personnel should wear appropriate personal protective equipment (PPE), including safety goggles, lab coats, and acid-resistant gloves.[7][8] Reactions involving strong acids and oxidizing agents are highly exothermic and require careful temperature control to prevent runaway reactions.[3] Always add acid to water, not the reverse, during workup procedures. Peroxides can be explosive and should be handled with care.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. aksci.com [aksci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
A Researcher's Guide to Unlocking the Therapeutic Potential of 2,5-Dimethyl-3-nitropyridine Derivatives: A Comparative Biological Activity Screening Guide
For drug development professionals, medicinal chemists, and researchers in the life sciences, the pyridine scaffold remains a cornerstone of innovation. Its versatile structure is a recurring motif in a significant portion of FDA-approved drugs.[1] Within this vast chemical space, nitropyridines, and specifically 2,5-Dimethyl-3-nitropyridine derivatives, represent a promising, yet underexplored, frontier for the discovery of novel therapeutic agents. This guide provides a comprehensive framework for the biological activity screening of this unique class of compounds, offering a comparative analysis against established therapeutic agents and detailing the requisite experimental protocols to ensure scientific rigor.
The strategic placement of a nitro group on the pyridine ring significantly alters its electronic properties, often enhancing its reactivity and potential for biological interaction. This modification can serve as a handle for further chemical elaboration, allowing for the creation of diverse libraries of compounds for screening. While extensive research has been conducted on various nitropyridine derivatives, demonstrating a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects, a focused, comparative guide for the this compound scaffold has been notably absent.[1] This document aims to fill that void, providing a roadmap for researchers to systematically evaluate the therapeutic potential of their synthesized derivatives.
The Promise of the this compound Scaffold: A Link to Potent Kinase Inhibition
While a comprehensive screening of a wide array of this compound derivatives is not yet extensively documented in publicly accessible literature, the potential of this core structure is highlighted by its use as a key intermediate in the synthesis of potent Janus kinase 2 (JAK2) inhibitors. Researchers have utilized 2-chloro-5-methyl-3-nitropyridine, a closely related precursor, to generate a series of compounds that exhibit significant JAK2 inhibition, with IC50 values in the impressive range of 8.5–12.2 µM.[1] This finding is a critical piece of evidence suggesting that the this compound scaffold can be a foundational element for developing targeted therapies, particularly in oncology.
This guide will, therefore, use this as a springboard to explore the broader biological potential of this compound class and provide the necessary tools for a comprehensive evaluation.
Comparative Analysis of Biological Activities
A crucial aspect of drug discovery is benchmarking novel compounds against existing standards. The following sections provide a comparative overview of the potential biological activities of this compound derivatives against well-established drugs in three key therapeutic areas: oncology, infectious diseases, and inflammation.
Anticancer Activity: A Head-to-Head with Doxorubicin
The potential of the this compound scaffold as a source of anticancer agents is significant, especially given its connection to JAK2 inhibition. To objectively assess the cytotoxic potential of novel derivatives, a comparison with a standard chemotherapeutic agent like Doxorubicin is essential.
Table 1: Comparative Anticancer Activity (IC50 Values in µM)
| Cell Line | This compound Derivative (Hypothetical) | Doxorubicin (Reference) |
| A549 (Lung Carcinoma) | Data to be generated | > 20[2][3] |
| MCF-7 (Breast Cancer) | Data to be generated | 2.5[2][3] |
| HeLa (Cervical Cancer) | Data to be generated | 2.9[2][3] |
| HepG2 (Liver Cancer) | Data to be generated | 12.2[2][3] |
Note: The IC50 values for Doxorubicin can vary between studies and experimental conditions.[3]
Antimicrobial Activity: Benchmarking Against Ciprofloxacin
The nitropyridine moiety is known to be present in compounds with antimicrobial properties.[1] Evaluating newly synthesized this compound derivatives against a broad-spectrum antibiotic such as Ciprofloxacin is a critical step in determining their potential as anti-infective agents.
Table 2: Comparative Antimicrobial Activity (MIC Values in µg/mL)
| Bacterial Strain | This compound Derivative (Hypothetical) | Ciprofloxacin (Reference) |
| Escherichia coli | Data to be generated | 0.015 - 128 |
| Staphylococcus aureus | Data to be generated | 0.12 - 64 |
| Pseudomonas aeruginosa | Data to be generated | 0.25 - 128 |
Note: MIC values for Ciprofloxacin can vary significantly depending on the bacterial strain and resistance mechanisms.
Anti-inflammatory Activity: Comparison with Diclofenac
Given that some pyridine derivatives have shown anti-inflammatory effects, it is worthwhile to screen this compound derivatives for this activity. Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID), serves as an appropriate comparator.
Table 3: Comparative Anti-inflammatory Activity (IC50 Values)
| Assay | This compound Derivative (Hypothetical) | Diclofenac (Reference) |
| COX-2 Inhibition | Data to be generated | Varies by assay; known to be a more potent COX-2 inhibitor than COX-1.[4] |
| Nitric Oxide (NO) Inhibition in Macrophages | Data to be generated | IC50 of 47.12 ± 4.85 µg/mL in one study.[5] |
Experimental Protocols for Biological Activity Screening
To ensure the generation of reliable and reproducible data, the following detailed protocols are provided for the key biological screening assays.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and the reference drug (Doxorubicin) in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for Anticancer Screening
MTT Assay Workflow for Anticancer Screening.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Prepare Bacterial Inoculum: Culture the bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa) overnight and then dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton Broth (MHB).
-
Compound Dilution: Prepare two-fold serial dilutions of the this compound derivatives and the reference antibiotic (Ciprofloxacin) in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow for Antimicrobial Susceptibility Testing
Broth Microdilution Workflow for MIC Determination.
Anti-inflammatory Activity Screening: Nitric Oxide (NO) Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives and the reference drug (Diclofenac) for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include a control group with no LPS stimulation.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Relevant Signaling Pathways
Understanding the potential mechanisms of action of this compound derivatives requires knowledge of key signaling pathways involved in the targeted diseases.
JAK-STAT Signaling Pathway in Cancer
The JAK-STAT pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. The potential of this compound derivatives to inhibit JAK2 makes this pathway a primary area of investigation.
Simplified JAK-STAT Signaling Pathway.
NF-κB Signaling Pathway in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. Inhibition of this pathway is a key strategy for the development of anti-inflammatory drugs.
Simplified NF-κB Signaling Pathway.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While the currently available data is limited, the established link to potent JAK2 inhibition provides a strong rationale for the extensive biological screening of derivatives of this core structure. This guide offers a comprehensive and comparative framework for researchers to systematically evaluate the anticancer, antimicrobial, and anti-inflammatory potential of their synthesized compounds. By adhering to the detailed protocols and utilizing the provided comparative data against established drugs, the scientific community can work towards unlocking the full therapeutic potential of this intriguing class of molecules. Future research should focus on the synthesis of diverse libraries of this compound derivatives and their subsequent screening using the methodologies outlined in this guide. This will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 2,5-Dimethyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a compound such as 2,5-Dimethyl-3-nitropyridine, a heterocyclic compound with potential applications in synthesis and pharmaceutical research, ensuring the reliability and accuracy of its quantification is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of this compound, offering insights into the experimental choices and presenting supporting data to aid in method selection and implementation.
The Imperative of Method Validation
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] This process is mandated by regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) to ensure the quality and consistency of analytical data.[1][2] For this compound, a validated method is crucial for various applications, including:
-
Purity assessment and impurity profiling: Quantifying related substances and degradation products.
-
Assay of the active pharmaceutical ingredient (API): Determining the concentration of the main component in bulk drug substances or formulations.
-
Stability studies: Monitoring the degradation of the compound under various environmental conditions.
-
In-process control: Ensuring the quality of the product during manufacturing.
Comparative Analysis of Chromatographic Techniques: HPLC vs. GC
The two most prominent chromatographic techniques for the analysis of small organic molecules are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods for this compound depends on the physicochemical properties of the analyte, primarily its volatility and thermal stability.[3][4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds, particularly those that are non-volatile or thermally labile.[5]
Principle: HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column.[6] For a polar molecule like this compound, a reversed-phase (RP-HPLC) method, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase, is generally the most suitable approach.[7]
Advantages for this compound Analysis:
-
Broad Applicability: Suitable for a wide range of polar and non-volatile compounds.
-
Ambient Temperature Operation: Avoids thermal degradation of the analyte.[5]
-
Versatility in Detection: Can be coupled with various detectors, with UV-Vis spectroscopy being particularly effective for aromatic compounds like nitropyridines.[8]
Disadvantages:
-
Solvent Consumption: Can generate significant amounts of solvent waste.
-
Potentially Longer Run Times: Compared to modern GC techniques for some applications.
Gas Chromatography (GC)
GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[3]
Principle: In GC, a gaseous mobile phase (carrier gas) carries the vaporized sample through a column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase.[9]
Advantages for this compound Analysis:
-
High Resolution: Capillary GC columns can provide excellent separation efficiency.
-
High Sensitivity: Detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS) offer high sensitivity.[9]
-
Faster Analysis Times: Often possible for volatile compounds.
Disadvantages:
-
Thermal Stability Requirement: The analyte must be volatile and thermally stable at the injection port and column temperatures. While this compound is likely to be sufficiently volatile, the potential for on-column degradation should be investigated.
-
Derivatization May Be Necessary: For polar compounds, derivatization might be required to improve volatility and peak shape, adding a step to the sample preparation process.
Validation Parameters: A Head-to-Head Comparison
The following table summarizes the key validation parameters and presents hypothetical but realistic experimental data for the validation of an RP-HPLC and a GC method for the analysis of this compound. These values are based on typical performance characteristics for such methods in pharmaceutical analysis.[10][11]
| Validation Parameter | RP-HPLC Method | GC-FID Method | ICH Acceptance Criteria (Typical) |
| Specificity | No interference from placebo and known impurities at the retention time of the main peak. Peak purity index > 0.999. | No interference from solvent and known impurities at the retention time of the main peak. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[2] |
| Linearity (R²) | 0.9995 (Concentration range: 1-150 µg/mL) | 0.9992 (Concentration range: 0.5-100 µg/mL) | R² ≥ 0.995[10] |
| Range | 10 - 120 µg/mL | 1 - 80 µg/mL | The range should cover the expected working concentrations with acceptable linearity, accuracy, and precision.[1] |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.0% | 98.0% - 102.0% for drug substance assay.[11] |
| Precision (% RSD) | Repeatability (n=6): 0.8% Intermediate Precision (n=6): 1.2% | Repeatability (n=6): 1.1% Intermediate Precision (n=6): 1.5% | Repeatability: RSD ≤ 2% Intermediate Precision: RSD ≤ 2%[10] |
| Limit of Detection (LOD) | 0.3 µg/mL (S/N ≥ 3) | 0.1 µg/mL (S/N ≥ 3) | S/N ratio of 3:1 is generally acceptable. |
| Limit of Quantitation (LOQ) | 1.0 µg/mL (S/N ≥ 10) | 0.5 µg/mL (S/N ≥ 10) | S/N ratio of 10:1 is generally acceptable. |
| Robustness | No significant change in results with minor variations in mobile phase composition (±2%), pH (±0.2), and column temperature (±2°C). | No significant change in results with minor variations in carrier gas flow rate (±5%) and oven temperature ramp rate (±1°C/min). | The method's performance should remain unaffected by small, deliberate variations in method parameters. |
Experimental Protocols
Recommended Method: Validated RP-HPLC Protocol for this compound
Based on its versatility and the avoidance of potential thermal degradation, RP-HPLC is the recommended technique for the routine quality control of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B). A suitable starting gradient could be: 0-2 min (20% A), 2-15 min (20-80% A), 15-18 min (80% A), 18-20 min (80-20% A), 20-25 min (20% A).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound (a wavelength around 270 nm is a reasonable starting point for nitropyridine compounds).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range for linearity, accuracy, and precision studies.
-
Sample Solution: Prepare the sample by accurately weighing a specified amount and dissolving it in the diluent to achieve a final concentration within the validated range.
3. Validation Procedure:
-
Specificity: Inject the diluent, a placebo solution (if applicable), a solution of known impurities, and the sample solution to demonstrate the absence of interference.
-
Linearity: Inject at least five concentrations of the standard solution covering the range (e.g., 1, 10, 50, 100, 150 µg/mL). Plot a calibration curve of peak area versus concentration and calculate the correlation coefficient.
-
Accuracy: Analyze samples spiked with known amounts of the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration) in triplicate. Calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six independent preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
-
-
LOD and LOQ: Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Robustness: Introduce small, deliberate changes to the method parameters (e.g., mobile phase composition, pH, column temperature) and assess the impact on the results.
Complementary Technique: Spectroscopic Analysis
Spectroscopic techniques provide valuable information for the identification and characterization of this compound.
-
UV-Vis Spectroscopy: Can be used for preliminary identification and to determine the optimal detection wavelength for HPLC analysis. The presence of the nitropyridine chromophore will result in characteristic UV absorption maxima.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as the nitro group (NO₂) stretching vibrations and the aromatic C-H and C=N stretching vibrations of the pyridine ring.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation and confirmation of the identity of this compound.[13]
-
Mass Spectrometry (MS): When coupled with a chromatographic technique (LC-MS or GC-MS), MS provides information about the molecular weight and fragmentation pattern of the compound, aiding in its definitive identification.[14]
Visualization of Workflows
Caption: A generalized workflow for the validation of an analytical method.
Caption: Decision tree for selecting between HPLC and GC for analysis.
Conclusion
The validation of an analytical method for this compound is a critical step in ensuring data quality and regulatory compliance. While both HPLC and GC are powerful chromatographic techniques, RP-HPLC is generally the more robust and versatile choice for a polar, non-volatile compound like this compound , as it mitigates the risk of thermal degradation. A comprehensive validation study, encompassing specificity, linearity, accuracy, precision, and robustness, is essential to demonstrate that the chosen method is fit for its intended purpose. The hypothetical data and detailed protocol provided in this guide serve as a practical framework for researchers to develop and validate a reliable analytical method for this and similar compounds.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. aaps.ca [aaps.ca]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. wjpmr.com [wjpmr.com]
- 7. researchgate.net [researchgate.net]
- 8. helixchrom.com [helixchrom.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
comparative analysis of the electronic properties of substituted nitropyridines
Abstract
Substituted nitropyridines are a cornerstone of modern chemical science, serving as privileged structural motifs in drug design and versatile precursors in materials science.[1] Their utility is intrinsically linked to the electronic landscape of the pyridine ring, which is profoundly influenced by the interplay between the electron-withdrawing nitro group and the electronic nature of other substituents.[2][3] This guide provides a comparative analysis of the key electronic properties of substituted nitropyridines, offering insights into structure-property relationships. We will delve into the theoretical and experimental methodologies used to characterize these properties, present comparative data, and discuss the implications for rational molecular design in pharmaceutical and material sciences.
Introduction: The Significance of Nitropyridines
The pyridine ring is a fundamental N-heterocyclic scaffold found in approximately 14% of FDA-approved drugs.[1] The introduction of a nitro group (-NO2) dramatically alters the electronic character of this ring. The potent electron-withdrawing nature of the nitro group modulates the reactivity and molecular interactions of the pyridine core, making nitropyridines valuable intermediates for synthesizing a diverse range of bioactive molecules and functional materials.[1][2] Understanding how additional substituents further tune these electronic properties is paramount for designing molecules with tailored functionalities.
Fundamental Electronic Properties and Their Implications
The electronic behavior of a molecule is governed by a set of fundamental properties. For substituted nitropyridines, the most critical parameters include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to a molecule's reactivity. The HOMO energy (EHOMO) relates to its ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) corresponds to its ability to accept electrons (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and electronic excitation properties. A smaller gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths.
-
Dipole Moment (µ): This property measures the overall polarity of the molecule, arising from the asymmetrical distribution of electron density. The dipole moment influences solubility, intermolecular interactions, and how the molecule interacts with an external electric field.
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting non-covalent interactions and identifying sites susceptible to electrophilic or nucleophilic attack.[3][4] Red regions on an MEP map indicate negative potential (electron-rich), while blue regions signify positive potential (electron-poor).
Methodologies for Characterization
A dual approach, combining computational and experimental methods, provides the most comprehensive understanding of the electronic properties of substituted nitropyridines.
Computational Approaches: A Predictive Powerhouse
Density Functional Theory (DFT) has emerged as a robust and widely-used computational method for its favorable balance of accuracy and computational cost.[5]
-
Structure Optimization: The initial step involves finding the lowest energy conformation of the molecule. This is typically performed using a functional like B3LYP with a basis set such as 6-31G(d,p). The choice of functional and basis set is a trade-off between accuracy and computational time; B3LYP is often a good starting point for organic molecules.
-
Frequency Analysis: A frequency calculation is then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[6]
-
Property Calculation: With the optimized geometry, single-point energy calculations are carried out using a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate electronic properties. This step yields values for HOMO and LUMO energies, dipole moment, and the data needed to generate the MEP surface.
-
Data Analysis: The output files are processed to extract the desired electronic properties. Visualization software (e.g., GaussView, Avogadro) is used to render the molecular orbitals and MEP maps.
References
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2,5-Dimethyl-3-nitropyridine
As a Senior Application Scientist, it is imperative to preface this guidance with a core principle of laboratory safety: the responsible disposal of chemical waste is as critical as the integrity of the research itself. This guide provides a detailed framework for the proper disposal of 2,5-Dimethyl-3-nitropyridine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified with the following hazards:
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2A)
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system
These classifications indicate that the compound can cause skin and serious eye irritation upon contact, and may cause respiratory irritation if inhaled. Therefore, all handling and disposal procedures must be designed to mitigate these risks.
Guiding Principles for Chemical Waste Management
The disposal of any laboratory chemical is governed by a hierarchy of waste management principles aimed at minimizing environmental impact and ensuring safety.[1] These principles are:
-
Pollution Prevention and Source Reduction: The most effective way to manage waste is to not create it. This involves carefully planning experiments to use the minimum amount of material necessary and avoiding the purchase of excess chemicals.
-
Reuse or Redistribution: If you have unexpired and uncontaminated this compound that is no longer needed, consider offering it to other research groups within your institution.[2]
-
Treatment, Reclamation, and Recycling: While less common for this specific compound on a lab scale, these options should be considered where feasible.
-
Proper Disposal: This is the final step and the primary focus of this guide, to be conducted when other options are not viable.
Immediate Safety and Handling for Disposal
When preparing this compound for disposal, adhere to the following immediate safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, chemical safety goggles, and a lab coat.[3]
-
Ventilation: Conduct all handling and preparation for disposal within a certified chemical fume hood to prevent inhalation of any dust or vapors.[3][4]
-
Avoid Contamination: Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[5]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the systematic procedure for the disposal of solid this compound waste.
Step 1: Waste Characterization and Classification
Based on its hazard profile, this compound must be treated as hazardous chemical waste . It is crucial to check if this compound is specifically listed on your local or national hazardous waste lists (e.g., EPA's P or U lists in the United States).[6][7][8][9][10] However, even if not explicitly listed, its irritant properties require it to be managed as hazardous.
Step 2: Containerization
-
Select a Compatible Container: Use a clean, dry, and chemically compatible container for waste accumulation. The original product container is often a suitable choice.[5][11] The container must have a secure, tight-fitting lid.[5][11][12]
-
Avoid Incompatible Materials: Do not use containers that could react with the chemical. For solid waste, a high-density polyethylene (HDPE) or glass container is generally appropriate.
Step 3: Labeling
Proper labeling is a critical regulatory requirement and ensures the safety of everyone who will handle the waste.
-
"Hazardous Waste" Designation: The container must be clearly labeled with the words "HAZARDOUS WASTE".[13][14]
-
Full Chemical Name: Write the full, unambiguous chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
Hazard Identification: Clearly indicate the hazards associated with the chemical (e.g., "Irritant").
-
Contact Information: Include the name and contact information of the responsible researcher or lab.
Step 4: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[15][16]
-
Segregation: Store the this compound waste away from incompatible chemicals. As a pyridine derivative, it should be stored separately from strong oxidizing agents and strong acids.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential spills.[11][12][16]
-
Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.[11][12][14][15]
Step 5: Arranging for Disposal
-
Contact Your EHS Department: Once the container is full or you are ready to dispose of the waste, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[11]
-
Provide Necessary Information: Be prepared to provide the EHS department with all the information from the hazardous waste label.
-
Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this compound be disposed of down the sink or in the regular trash.[11][14][15] This is a violation of environmental regulations and poses a significant safety risk.
Disposal of Contaminated Materials
Any materials, such as gloves, weigh boats, or paper towels, that are grossly contaminated with this compound should be collected as solid hazardous waste in a labeled, sealed bag or container and disposed of through your EHS department.
Disposal of Empty Containers
An empty container that held this compound must also be managed as hazardous waste unless it has been triple-rinsed.
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous liquid waste in a separate, properly labeled container.
-
Once triple-rinsed, the container can often be disposed of as non-hazardous waste after defacing the original label.[2][14] Always confirm this procedure with your institution's EHS department.
Data Presentation
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Irritant to skin, eyes, and respiratory system. |
| Container Type | Original container, or a clean, compatible glass or HDPE container with a secure lid. | To prevent leaks and reactions with the container material. |
| Labeling Requirements | "HAZARDOUS WASTE", full chemical name, hazard information, contact details, accumulation start date. | Regulatory compliance and safety for all handlers. |
| Storage Location | Designated and signed Satellite Accumulation Area (SAA) within the lab. | To ensure proper control and minimize exposure risks. |
| Segregation | Store away from strong oxidizing agents and strong acids. | To prevent potentially hazardous chemical reactions. |
| Disposal Method | Collection by the institution's EHS department for incineration or other approved methods. | To ensure environmentally sound and legally compliant disposal. |
| Prohibited Disposal | Do not dispose of in sinks or regular trash. | To prevent environmental contamination and harm to public health. |
Visual Workflow for Disposal Decision Making
Caption: Decision workflow for the disposal of this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a non-negotiable aspect of responsible research. By following these detailed procedures, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship and regulatory compliance. Always remember that your institution's Environmental Health and Safety department is your primary resource for any questions regarding chemical waste disposal.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. wcu.edu [wcu.edu]
- 6. P and U Waste Codes for Chemical Products | Lion Technology [lion.com]
- 7. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. vumc.org [vumc.org]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
A Comprehensive Guide to the Safe Handling of 2,5-Dimethyl-3-nitropyridine
For researchers, scientists, and drug development professionals, the integration of novel chemical entities into experimental workflows is a routine yet critical task. Among these, substituted pyridines such as 2,5-Dimethyl-3-nitropyridine (CAS No. 52381-06-3) are valuable intermediates in the synthesis of complex molecules. However, their utility is matched by the imperative for stringent safety protocols. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in authoritative safety data and field-proven best practices.
Understanding the Hazard Profile
Before any handling operations commence, a thorough understanding of the hazard profile of this compound is essential. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards[1]:
-
Skin Irritation (H315): Causes skin irritation upon contact.
-
Serious Eye Irritation (H319): Causes serious eye irritation.
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.
The signal word for this chemical is "Warning"[1]. The causality behind these classifications lies in the chemical's reactivity. The nitro group and the pyridine ring can interact with biological macromolecules, leading to inflammatory responses in exposed tissues such as the skin, eyes, and respiratory tract.
| Hazard Classification | GHS Hazard Statement |
| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation)[1] |
| Serious Eye Damage/Irritation | Category 2A (H319: Causes serious eye irritation)[1] |
| Specific target organ toxicity — single exposure | Category 3 (H335: May cause respiratory irritation)[1] |
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous chemicals is the implementation of robust engineering controls. These are designed to isolate the hazard from the operator.
-
Ventilation: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a well-ventilated area[1]. A certified chemical fume hood is the standard and most effective engineering control for preventing the inhalation of dust or vapors.
-
Emergency Equipment: Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area[1][2]. Regular testing and maintenance of this equipment are mandatory.
Personal Protective Equipment (PPE): A Necessary Barrier
While engineering controls are foundational, the use of appropriate Personal Protective Equipment (PPE) provides a crucial barrier against accidental exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.
Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.
-
Standard Operations: For routine handling where splashing is a low risk, chemical splash-resistant safety glasses with side shields are the minimum requirement.
-
High-Risk Procedures: When there is a potential for splashing, such as during transfers of solutions or when working with reactions under pressure, tightly fitting safety goggles should be worn[3][4]. For maximum protection, a face shield should be used in conjunction with safety goggles[3].
To prevent skin irritation, comprehensive skin protection is necessary.
-
Gloves: Chemical-resistant, impervious gloves are mandatory[4]. The specific glove material should be selected based on its resistance to this compound and any solvents being used. Nitrile gloves are a common and effective choice for handling many chemical compounds. It is critical to inspect gloves for any signs of degradation or perforation before each use and to change them frequently.
-
Protective Clothing: A laboratory coat is the minimum requirement for body protection. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or coveralls should be worn over the lab coat. All protective clothing should be removed before leaving the laboratory area.
In most laboratory settings with proper engineering controls (i.e., a chemical fume hood), respiratory protection may not be necessary for routine handling of small quantities. However, a risk assessment may indicate its need in specific situations, such as:
-
Large Spills: In the event of a large spill outside of a fume hood.
-
Insufficient Ventilation: If engineering controls are not available or are not functioning correctly.
If respiratory protection is required, a NIOSH-approved respirator with a particulate filter would be appropriate for handling the solid form of the compound[5]. All personnel required to wear respirators must be part of a comprehensive respiratory protection program that includes medical evaluation, fit-testing, and training.
Procedural Guidance for Safe Handling
A systematic approach to handling this compound is essential to minimize the risk of exposure. The following workflow provides a step-by-step methodology for safe handling.
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill Management and Waste Disposal
Proper containment and disposal of spills and waste are crucial to prevent environmental contamination and further exposure.
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Prevent the spill from spreading. For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material.
-
Collect: Place the spilled material and any contaminated absorbent into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name of the contents[6].
-
Segregation: Do not mix waste streams. Keep waste containing this compound separate from other incompatible waste materials.
-
Regulations: Dispose of all chemical waste in accordance with all applicable local, state, and federal regulations[6]. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
By adhering to the principles and procedures outlined in this guide, researchers and scientists can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
